molecular formula C14H16N2O2 B069898 Benzyl 4-cyanopiperidine-1-carboxylate CAS No. 161609-84-3

Benzyl 4-cyanopiperidine-1-carboxylate

Cat. No.: B069898
CAS No.: 161609-84-3
M. Wt: 244.29 g/mol
InChI Key: UGKXZMBTBFELAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-cyanopiperidine-1-carboxylate is a versatile and high-value chemical building block extensively employed in medicinal chemistry and drug discovery research. This compound features a piperidine ring, a privileged scaffold in pharmacology, which is functionalized at the 1-position with a benzyloxycarbonyl (Cbz) protecting group and at the 4-position with a nitrile (cyano) group. The primary research value of this molecule lies in its role as a key synthetic intermediate for the construction of more complex bioactive molecules. The Cbz group is a cornerstone in organic synthesis, allowing for the protection of the secondary amine, thus enabling selective functionalization at other sites on the piperidine ring. The electron-withdrawing nitrile group serves as a versatile chemical handle; it can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or participate in various cycloaddition reactions to form heterocyclic systems. This makes this compound an indispensable precursor in the synthesis of compound libraries targeting a wide range of therapeutic areas, particularly in the development of central nervous system (CNS) agents, kinase inhibitors, and protease inhibitors. Its well-defined structure and reactivity facilitate the rational design of novel pharmacophores, aiding researchers in establishing crucial structure-activity relationships (SAR).

Properties

IUPAC Name

benzyl 4-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKXZMBTBFELAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936566
Record name Benzyl 4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161609-84-3
Record name Benzyl 4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 161609-84-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 4-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Benzyl 4-cyanopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. It is important to note that while some of these properties have been experimentally determined and reported in scientific literature or by chemical suppliers, others are predicted values based on computational models.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₁₄H₁₆N₂O₂[1]
Molecular Weight 244.29 g/mol [1]
Appearance White to off-white crystalline powder (predicted)-
Melting Point Not available (A related compound, 1-Boc-4-cyanopiperidine, has a melting point of 60-62 °C)[2]
Boiling Point 416.5 °C at 760 mmHg (predicted)[1]
Density 1.181 g/cm³ (predicted)[1]

Table 2: Solubility and Partitioning

PropertyValueSource
Aqueous Solubility Data not available-
logP (Octanol-Water Partition Coefficient) 1.67568 (predicted for a related compound, Benzyl 3-cyano-4-oxopiperidine-1-carboxylate)[3]
pKa Data not available-

Table 3: Spectroscopic Data

Spectrum TypeKey Data PointsSource
¹H NMR Data not available for the target compound. For the related Benzyl 4-oxopiperidine-1-carboxylate: ¹H NMR (CDCl₃) δ 7.30-7.40 (m, 5H), 5.16 (s, 2H), 3.79 (t, J=6.0 Hz, 4H), 2.50 (t, J=6.0 Hz, 4H).[4]
¹³C NMR Data not available for the target compound. For the related Benzyl 4-oxopiperidine-1-carboxylate: ¹³C NMR (CDCl₃) δ 206.8, 154.9, 136.2, 128.6, 128.2, 128.0, 67.6, 43.8, 40.8.[4]
Infrared (IR) Data not available for the target compound. For the related Benzyl 4-oxopiperidine-1-carboxylate: Key peaks may include C=O (ester and ketone), C-N, C-O, and aromatic C-H stretches.[4]
Mass Spectrometry (MS) Data not available for the target compound. Expected M+H⁺ for C₁₄H₁₆N₂O₂: 245.13.-

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These are generalized protocols and may require optimization for specific laboratory conditions and instrumentation.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Determination

Aqueous solubility is a crucial parameter for drug absorption and formulation.

Methodology (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed container.

  • The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The solubility is expressed in units such as mg/mL or mol/L.

LogP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology (Shake-Flask Method):

  • A solution of this compound is prepared in a mixture of n-octanol and water (previously saturated with each other).

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.

  • The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

  • The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Analysis

Spectroscopic techniques are essential for structural elucidation and confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, coupling constants, and integration of the signals would provide detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The presence of characteristic absorption bands would confirm the presence of functional groups such as the nitrile (C≡N), the carbamate carbonyl (C=O), and the aromatic ring.

  • Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), would be performed to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its structure.

Synthesis and Workflow Diagrams

The synthesis of this compound is a key process for its utilization as a pharmaceutical intermediate. A plausible synthetic workflow is outlined below.

Synthesis of this compound

A common route for the synthesis of this compound involves the protection of the piperidine nitrogen followed by the introduction of the cyano group.

Synthesis_Workflow start 4-Piperidinecarbonitrile step1 Protection of Piperidine Nitrogen start->step1 reagent1 Benzyl Chloroformate (Cbz-Cl) reagent1->step1 intermediate This compound step1->intermediate

Caption: Synthetic route for this compound.

Analytical Workflow for Quality Control

A typical workflow for the quality control and characterization of a synthesized batch of this compound is depicted below.

Analytical_Workflow start Synthesized Product (Crude this compound) purification Purification (e.g., Recrystallization, Chromatography) start->purification structure_confirm Structural Confirmation purification->structure_confirm purity_analysis Purity Analysis structure_confirm->purity_analysis nmr NMR (1H, 13C) structure_confirm->nmr ms Mass Spectrometry structure_confirm->ms ir IR Spectroscopy structure_confirm->ir physchem_props Physicochemical Property Determination purity_analysis->physchem_props hplc HPLC purity_analysis->hplc mp Melting Point purity_analysis->mp sol Solubility physchem_props->sol logp LogP physchem_props->logp final_product Qualified Product physchem_props->final_product

Caption: Quality control workflow for this compound.

References

An In-depth Technical Guide to the Structural Analysis and Elucidation of Benzyl 4-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural analysis and elucidation of Benzyl 4-cyanopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the synthetic protocols, physicochemical properties, and spectroscopic data essential for its characterization. Due to the limited availability of published crystallographic data for this specific molecule, this guide also incorporates data from closely related analogs to provide a thorough understanding of its structural features. Experimental protocols for common analytical techniques are also provided to aid researchers in their laboratory work.

Introduction

This compound (also known as N-Cbz-4-cyanopiperidine) is a functionalized piperidine derivative of significant interest in medicinal chemistry. The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals and biologically active compounds. The cyano group at the 4-position and the benzyloxycarbonyl protecting group on the nitrogen atom make this molecule a versatile building block for the synthesis of more complex molecular architectures. This guide aims to consolidate the available structural and analytical data for this compound to support ongoing research and development efforts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and quality control.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₆N₂O₂
Molecular Weight 244.29 g/mol
Appearance White to light yellow crystalline solid[1]
Solubility Soluble in chloroform, dimethyl sulfoxide, and ethyl acetate[1]
CAS Number 161609-84-3

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through the N-protection of 4-cyanopiperidine with benzyl chloroformate.

Synthetic Pathway

synthesis_pathway 4-Cyanopiperidine 4-Cyanopiperidine Reaction Reaction 4-Cyanopiperidine->Reaction Benzyl_Chloroformate Benzyl Chloroformate (Cbz-Cl) Benzyl_Chloroformate->Reaction Product This compound Reaction->Product Base (e.g., Triethylamine) Solvent (e.g., DMSO)

Caption: Synthetic route to this compound.

Experimental Protocol for Synthesis

This protocol is a representative method for the synthesis of this compound[1].

  • Dissolution: Dissolve 4-cyanopiperidine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

  • Addition of Base: Add a suitable base, such as triethylamine (1.1 eq), to the solution and stir.

  • Addition of Protecting Agent: Slowly add benzyl chloroformate (Cbz-Cl) (1.05 eq) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice water. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structural Analysis and Spectroscopic Data

Due to the absence of published crystallographic data for this compound, a detailed analysis of bond lengths and angles is not possible at this time. However, spectroscopic data provides valuable insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)

¹H NMR Predicted δ (ppm) ¹³C NMR Predicted δ (ppm)
Aromatic protons (C₆H₅)7.30 - 7.40 (m, 5H)Aromatic C (C₆H₅)127.5 - 136.5
Methylene protons (-CH₂-Ph)5.15 (s, 2H)Methylene C (-CH₂-Ph)67.5
Piperidine protons (axial, H-2ax, H-6ax)3.70 - 3.80 (m, 2H)Piperidine C (C-2, C-6)43.0
Piperidine protons (equatorial, H-2eq, H-6eq)3.10 - 3.20 (m, 2H)Piperidine C (C-3, C-5)28.0
Piperidine proton (H-4)2.80 - 2.90 (m, 1H)Piperidine C (C-4)25.0
Piperidine protons (H-3, H-5)1.80 - 2.00 (m, 4H)Cyano C (-CN)121.0
Carbonyl C (-C=O)155.0
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption peaks for this compound are listed in Table 3.

Table 3: Predicted Infrared (IR) Absorption Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Cyano (-C≡N)Stretching2240 - 2260
Carbonyl (-C=O) of carbamateStretching1690 - 1710
C-O of carbamateStretching1220 - 1280
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Aromatic C=CStretching1450 - 1600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak in high-resolution mass spectrometry (HRMS) would correspond to its exact mass.

Table 4: Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₄H₁₆N₂O₂
Exact Mass 244.1212 g/mol
Expected [M+H]⁺ 245.1285
Expected [M+Na]⁺ 267.1104

Experimental Workflow for Structural Elucidation

The general workflow for the comprehensive structural analysis of a synthesized batch of this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of Crude Product Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Purity Purity Check (TLC, HPLC) Purification->Purity Crystal Single Crystal X-ray Diffraction (if crystals form) Purification->Crystal Attempt crystallization NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purity->NMR MS Mass Spectrometry (HRMS) Purity->MS IR IR Spectroscopy Purity->IR Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Crystal->Data_Integration Final_Structure Final Structure Confirmation Data_Integration->Final_Structure

Caption: General experimental workflow for structural elucidation.

Conclusion

This compound is a valuable synthetic intermediate. This guide has summarized its key physicochemical properties, a reliable synthetic protocol, and expected spectroscopic data. While a definitive single-crystal X-ray structure is not yet publicly available, the provided analytical data serves as a crucial reference for researchers in the field. The detailed experimental workflows and protocols are intended to facilitate the synthesis and characterization of this and related compounds, thereby accelerating drug discovery and development programs. Further research to obtain single-crystal X-ray diffraction data is encouraged to provide a more complete structural understanding.

References

Technical Guide: Benzyl 4-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 161609-84-3

This technical guide provides an in-depth overview of Benzyl 4-cyanopiperidine-1-carboxylate, a key intermediate in pharmaceutical and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and visualizations to support its application in the laboratory.

Chemical Properties and Data

This compound is a versatile building block utilized in the synthesis of a variety of complex molecules, particularly those targeting neurological disorders.[1] Its chemical structure combines a piperidine ring, a nitrile group, and a benzyl carbamate protecting group, which allows for selective chemical transformations.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 161609-84-3[2]
Molecular Formula C₁₄H₁₆N₂O₂[2]
Molecular Weight 244.29 g/mol [2]
Synonyms 1-Cbz-4-cyanopiperidine, 4-Cyano-piperidine-1-carboxylic acid benzyl ester[2]

Note: Some physical properties like melting point, boiling point, and density have not been consistently reported across public sources and should be determined experimentally.

Synthesis and Experimental Protocols

Synthesis of 1-Benzylpiperidine-4-carbonitrile (A related precursor)

A plausible synthetic pathway to a related compound, 1-benzylpiperidine-4-carbonitrile, involves the dehydration of N-benzyl-4-piperidinecarboxamide. This reaction typically utilizes a dehydrating agent such as thionyl chloride.[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottomed flask, dissolve N-benzyl-4-piperidinecarboxamide in a suitable solvent like dichloromethane.

  • Reagent Addition: Add thionyl chloride to the solution. The reaction is then refluxed.[3]

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up: Once the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure. The residue is then dissolved in dichloromethane.[3]

  • Neutralization and Extraction: The pH of the solution is adjusted to approximately 8 with aqueous ammonia. The aqueous phase is extracted with dichloromethane. The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.[3]

Note: This protocol is for a related compound and may require optimization for the synthesis of this compound, which would typically start from a carbamate-protected piperidine derivative.

A general workflow for a potential synthesis of the target compound is illustrated below.

G cluster_0 Synthesis Workflow Start N-Cbz-4-piperidone Step1 Reaction with a cyanide source (e.g., TMSCN, KCN) Start->Step1 1. Intermediate Cyanohydrin Intermediate Step1->Intermediate 2. Step2 Dehydration Intermediate->Step2 3. Product This compound Step2->Product 4.

Caption: A potential synthetic workflow for this compound.

Spectroscopic Data

While full spectra are best obtained from commercial suppliers or through experimental determination, the expected characteristic signals are described below.

Table 2: Expected Spectroscopic Data

Technique Expected Peaks / Signals
¹H NMR Signals corresponding to the benzyl protons (aromatic region), the benzylic CH₂ protons, and the piperidine ring protons.
¹³C NMR Resonances for the carbonyl carbon of the carbamate, the nitrile carbon, the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring.
FT-IR Characteristic stretching frequencies for the nitrile group (C≡N), the carbonyl group (C=O) of the carbamate, and C-H bonds of the aromatic and aliphatic portions.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules. The piperidine scaffold is a common motif in many centrally active drugs, and the cyano group can be a key pharmacophore or a precursor for other functional groups.

Role as a Synthetic Building Block

This compound serves as a precursor for more complex molecules targeting the central nervous system.[1] For instance, derivatives of 4-cyanopiperidine are used in the development of inhibitors for enzymes and receptors involved in neurological disorders.[1]

Potential Therapeutic Areas

While this specific intermediate does not have direct therapeutic applications, the molecules synthesized from it are often investigated for conditions such as:

  • Neuropathic Pain: Substituted piperidines have been synthesized from 4-cyanopiperidine to inhibit neuronal T-type Ca2+ channels, which are implicated in neuropathic pain.

  • Alzheimer's Disease: The piperidine core is present in acetylcholinesterase inhibitors, a class of drugs used to treat Alzheimer's disease.[3]

  • Serotonin and Norepinephrine Reuptake Inhibitors: 4-Benzylpiperidine derivatives have been designed and synthesized as dual serotonin and norepinephrine reuptake inhibitors.[4]

The general role of this intermediate in the drug discovery pipeline is outlined in the following diagram.

G cluster_1 Drug Discovery and Development Pathway Intermediate This compound Synthesis Chemical Synthesis and Modification Intermediate->Synthesis Library Library of Piperidine Derivatives Synthesis->Library Screening High-Throughput Screening Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role of this compound in drug discovery.

Safety Information

Detailed safety information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key chemical intermediate with significant applications in the field of medicinal chemistry and drug development. Its versatile structure allows for the synthesis of a wide range of piperidine-based compounds with potential therapeutic value, particularly in the area of neurological disorders. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.

References

Benzyl 4-cyanopiperidine-1-carboxylate: A Technical Review of a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-cyanopiperidine-1-carboxylate is a key heterocyclic building block widely utilized in medicinal chemistry and drug development. Its rigid piperidine scaffold, appended with a chemically versatile cyano group and protected by a benzyl carbamate, makes it an ideal starting material for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive review of its synthesis, chemical properties, and significant applications, with a focus on its role in the development of therapeutics targeting the central nervous system.

Physicochemical Properties

This compound is typically a white to light yellow crystalline solid. It is soluble in various organic solvents, including chloroform, dimethyl sulfoxide, and ethyl acetate.[1] Key physicochemical data are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₆N₂O₂[2]
Molecular Weight 244.29 g/mol [2]
Boiling Point 416.5 °C at 760 mmHg[2]
Density 1.181 g/cm³[2]
CAS Number 161609-84-3[2]
Appearance White to light yellow crystalline solid[1]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the N-protection of 4-cyanopiperidine with benzyl chloroformate.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Cyanopiperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Anhydrous dimethyl sulfoxide (DMSO) or a suitable alternative solvent like dichloromethane

  • A suitable base (e.g., triethylamine or sodium bicarbonate)

  • Ice water

  • Filtration apparatus

  • Washing solvents (e.g., water, diethyl ether)

Procedure:

  • Dissolution: Dissolve 4-cyanopiperidine in an appropriate volume of anhydrous solvent (e.g., DMSO or dichloromethane) in a reaction vessel equipped with a magnetic stirrer.[1]

  • Basification: Add a suitable base (e.g., triethylamine) to the solution to act as a proton scavenger.

  • Acylation: Cool the reaction mixture in an ice bath. Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution.[1] The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to proceed, monitoring its completion by a suitable technique such as Thin Layer Chromatography (TLC).

  • Precipitation: Once the reaction is complete, pour the reaction mixture into ice water. The product, this compound, will precipitate as a solid.[1]

  • Isolation and Purification: Collect the solid product by filtration. Wash the collected solid with water and a suitable organic solvent (e.g., diethyl ether) to remove impurities. The product can be further purified by recrystallization from an appropriate solvent system if necessary.[1]

Expected Yield: While specific yields can vary depending on the scale and precise conditions, similar reactions for N-Cbz protection of piperidines are generally reported with good to excellent yields.

Illustrative Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 4-Cyanopiperidine Reaction N-Acylation in a basic medium Reactant1->Reaction Reactant2 Benzyl Chloroformate Reactant2->Reaction Product This compound Reaction->Product

Synthetic route to the target compound.

Spectroscopic Data

Spectroscopic Data Expected Characteristics
¹H NMR Signals corresponding to the benzyl protons (aromatic region), the benzylic CH₂ protons, and the piperidine ring protons.
¹³C NMR Resonances for the carbonyl carbon of the carbamate, the aromatic carbons of the benzyl group, the benzylic carbon, the cyano carbon, and the carbons of the piperidine ring.
IR Spectroscopy Characteristic absorption bands for the C≡N stretch of the nitrile, the C=O stretch of the carbamate, and C-H stretches of the aromatic and aliphatic portions.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (244.29 g/mol ).

Applications in Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of a wide array of pharmacologically active compounds.[1][3] Its utility stems from the ability to chemically manipulate both the cyano group and the piperidine nitrogen after deprotection.

Precursor to Opioid Analgesics

A significant application of this scaffold is in the synthesis of potent opioid analgesics. The 4-cyanopiperidine moiety is a common structural feature in many fentanyl analogs and other opioid receptor modulators. The cyano group can be transformed into other functional groups, such as anilines, which are crucial for binding to opioid receptors.

Role in CNS Drug Discovery

The piperidine ring is a privileged scaffold in central nervous system (CNS) drug discovery due to its ability to impart favorable pharmacokinetic properties and interact with various CNS targets.[3] Derivatives of this compound have been explored for their potential as modulators of various receptors and enzymes in the brain.

Signaling Pathways of Opioid Receptor Ligands

Derivatives of this compound often target opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors by an agonist initiates a cascade of intracellular signaling events.

Upon agonist binding, the opioid receptor undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein (Gαi/o).[4][5] This activation results in the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] The Gβγ subunit can directly modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).[5] These actions collectively lead to neuronal hyperpolarization and reduced neurotransmitter release, which are the basis for the analgesic effects of opioids.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Opioid Agonist (e.g., Fentanyl derivative) OpioidReceptor Opioid Receptor (GPCR) Agonist->OpioidReceptor binds G_protein G-protein (αβγ) OpioidReceptor->G_protein activates G_alpha Gαi/o (activated) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits GIRK GIRK Channel G_beta_gamma->GIRK activates VGCC VGCC G_beta_gamma->VGCC inhibits cAMP cAMP AC->cAMP produces K_ion K+ efflux GIRK->K_ion leads to Ca_ion Ca2+ influx VGCC->Ca_ion mediates Response Neuronal Hyperpolarization & Reduced Neurotransmitter Release K_ion->Response Ca_ion->Response inhibition of influx contributes to

Opioid receptor signaling pathway.

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a versatile platform for the creation of complex molecular architectures with significant therapeutic potential, particularly in the realm of CNS disorders and pain management. A thorough understanding of its chemistry and applications is crucial for researchers and scientists engaged in the discovery and development of novel pharmaceuticals.

References

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of Piperidine-Based Compounds in Research

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, stands as a privileged scaffold in medicinal chemistry. Its remarkable prevalence in both natural products and synthetic pharmaceuticals underscores its significance in the development of therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the discovery and history of piperidine-based compounds, their synthesis, and their diverse applications in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through key signaling pathways.

A Rich History: From Pepper to Pharmaceuticals

The story of piperidine begins in the mid-19th century. In 1850, the Scottish chemist Thomas Anderson first isolated the compound, and independently, in 1852, French chemist Auguste Cahours also reported its discovery, naming it after the Latin word for pepper, Piper, from which it was derived.[1][2] Both chemists obtained piperidine by reacting piperine, the alkaloid responsible for the pungency of black pepper, with nitric acid.[1]

Industrially, piperidine is now primarily produced through the hydrogenation of pyridine, a more efficient and scalable method.[1] This fundamental scaffold is found in a vast array of natural alkaloids, including the fire ant toxin solenopsin and the tobacco alkaloid anabasine.[1]

The true value of the piperidine ring in medicine, however, was realized in the 20th century. Its unique conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for designing molecules that can interact with high specificity and affinity with biological targets. This has led to the development of a multitude of blockbuster drugs containing the piperidine core, solidifying its status as a critical component in the modern pharmaceutical landscape.[3][4][5]

Quantitative Insights: Biological Activities of Piperidine Derivatives

The versatility of the piperidine scaffold is evident in the broad range of biological activities exhibited by its derivatives. The following tables summarize the quantitative data for several classes of piperidine-based compounds, providing a comparative analysis of their potency.

Table 1: Anticancer Activity of Piperidine Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Monocarbonyl Curcumin Analogues [2]
2,5-2ClA549 (Lung)< 5[2]
2Br-5ClA549 (Lung)< 5[2]
2-ClA549 (Lung)< 5[2]
2-FA549 (Lung)< 5[2]
BenzaldehydeA549 (Lung)< 5[2]
PARP-1 Inhibitors [6]
Compound 6aMDA-MB-436 (Breast)8.56 ± 1.07[6]
Compound 15dMDA-MB-436 (Breast)6.99 ± 2.62[6]
ASH1L Inhibitors [7][8]
Compound 66s (AS-254s)Leukemia Cells0.094[7][8]
Table 2: Opioid Receptor Binding Affinity of Piperidine-Based Compounds

| Compound | Receptor | Kᵢ (nM) | Reference | | :--- | :--- | :--- |[9][10][11] | | Fentanyl | µ-Opioid | 1.35 |[9] | | Carfentanil | µ-Opioid | 0.22 |[9] | | Sufentanil | µ-Opioid | 0.138 |[11] | | Buprenorphine | µ-Opioid | < 1 |[11] | | N-Substituted Spiropiperidine 1a | Nociceptin | 0.5 |[10] | | N-Substituted Spiropiperidine 1b | Nociceptin | 0.8 |[10] |

Table 3: Acetylcholinesterase (AChE) Inhibition by Piperidine Derivatives
CompoundAChE IC50Reference
Semi-synthetic Analogues [2]
Compound 77.32 µM[2]
Compound 915.1 µM[2]
Indanone Derivatives [12]
E2020 (Donepezil)5.7 nM[12]
N-benzylpiperidine Carboxamides [13]
Compound 205.94 ± 1.08 µM[13]
Compound 280.41 ± 1.25 µM[13]
N-(2-(piperidine-1-yl)ethyl)benzamides [14]
Compound 5a0.09 ± 0.002 µM[14]
Compound 5d13 ± 2.1 nM[14]
Table 4: Histamine H3 Receptor Antagonist Activity of Piperidine Derivatives
CompoundhH3R Kᵢ (nM)σ₁R Kᵢ (nM)Reference
Compound 56.218[15]
Compound 62.74.8[15]
Compound 75.228[15]
Compound 127.74.5[15]
Compound 1324.25.6[15]
Compound 14693.3[15]
Desloratadine0.4-[16]
Levocetirizine3-[16]
Fexofenadine10-[16]

Experimental Protocols: Synthesis and Biological Evaluation

This section provides detailed methodologies for the synthesis of a key piperidine-based drug, Haloperidol, and for a fundamental biological assay used to characterize opioid receptor ligands.

Synthesis of Haloperidol

Haloperidol is a typical antipsychotic drug that features a piperidine scaffold. Its synthesis involves a multi-step process.[3][10][17][18][19]

Step 1: Synthesis of the Intermediate 4-chloro-γ-(4-fluorophenyl)-γ-oxobutane

This intermediate can be prepared via a Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Materials: Fluorobenzene, 4-chlorobutyryl chloride, aluminum chloride, dichloromethane (DCM), hydrochloric acid (HCl), water, anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred suspension of aluminum chloride in DCM at 0 °C, slowly add 4-chlorobutyryl chloride.

    • Add fluorobenzene dropwise to the mixture, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Pour the reaction mixture into a mixture of ice and concentrated HCl.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of Haloperidol

The final step involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with the previously synthesized intermediate.[10]

  • Materials: 4-chloro-γ-(4-fluorophenyl)-γ-oxobutane, 4-(4-chlorophenyl)-4-hydroxypiperidine, potassium carbonate, potassium iodide (catalyst), N,N-dimethylformamide (DMF).

  • Procedure:

    • Combine 4-(4-chlorophenyl)-4-hydroxypiperidine, potassium carbonate, and a catalytic amount of potassium iodide in DMF.

    • Add a solution of 4-chloro-γ-(4-fluorophenyl)-γ-oxobutane in DMF to the mixture.

    • Heat the reaction mixture at 80-90 °C for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it into water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic solution under reduced pressure to obtain crude Haloperidol, which can be purified by recrystallization.

Radioligand Binding Assay for Opioid Receptors

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for a specific opioid receptor subtype.[1][11][20][21][22]

  • Objective: To determine the binding affinity of a test compound for a specific opioid receptor (e.g., µ-opioid receptor).

  • Materials:

    • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor of interest.

    • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-DAMGO for the µ-opioid receptor).

    • Test Compound: The piperidine-based compound to be evaluated.

    • Non-specific Binding Control: A high concentration of a non-selective opioid receptor antagonist (e.g., 10 µM Naloxone).

    • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

    • Filtration Apparatus: A cell harvester with glass fiber filters.

    • Scintillation Counter or Gamma Counter.

  • Procedure:

    • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a predetermined protein concentration.

    • Assay Setup: In a 96-well plate, set up the following in triplicate:

      • Total Binding: Receptor membranes, radioligand, and assay buffer.

      • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.

      • Competition: Receptor membranes, radioligand, and varying concentrations of the test compound.

    • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid (for [³H]) or directly in tubes for a gamma counter (for [¹²⁵I]) and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

The biological effects of piperidine-based compounds are often mediated through their interaction with specific cellular signaling pathways. This section provides diagrams generated using the DOT language to visualize these complex processes and a typical workflow for the development of a novel piperidine-based drug.

PI3K/Akt Signaling Pathway Inhibition by a Piperidine-Based Anticancer Agent

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Several piperidine-containing compounds have been shown to inhibit this pathway.

PI3K_Akt_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PiperidineDrug Piperidine-Based Inhibitor PiperidineDrug->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 Akt Akt PDK1->Akt P Downstream Downstream Targets (e.g., Bad, GSK3β) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt P Proliferation Cell Proliferation & Survival Downstream->Proliferation Downstream->Inhibition Apoptosis Apoptosis Activation Activation Inhibition_leg Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by a piperidine-based drug.

Experimental Workflow for the Development of a Novel Piperidine-Based GPCR Antagonist

The development of a new drug is a complex, multi-stage process. This diagram illustrates a typical workflow for the discovery and preclinical development of a novel piperidine-based G-protein coupled receptor (GPCR) antagonist.[23]

Drug_Discovery_Workflow Target Target Identification & Validation (GPCR) HTS High-Throughput Screening (HTS) Target->HTS Hit Hit Identification HTS->Hit LeadGen Hit-to-Lead (Lead Generation) Hit->LeadGen SAR Structure-Activity Relationship (SAR) LeadGen->SAR SAR->LeadGen LeadOpt Lead Optimization SAR->LeadOpt ADME ADME/Tox Profiling LeadOpt->ADME InVivo In Vivo Efficacy (Animal Models) LeadOpt->InVivo ADME->LeadOpt Candidate Preclinical Candidate Selection InVivo->Candidate

Caption: A typical drug discovery workflow for a piperidine-based GPCR antagonist.

Conclusion

The journey of the piperidine scaffold, from its origins in the humble peppercorn to its current status as a cornerstone of modern medicine, is a testament to its remarkable chemical and biological properties. Its structural simplicity, coupled with its conformational versatility, has allowed for the creation of a vast and diverse arsenal of therapeutic agents. The continued exploration of piperidine-based compounds, guided by a deep understanding of their structure-activity relationships and mechanisms of action, promises to yield even more innovative and effective treatments for a wide range of human diseases. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this exceptional heterocyclic system in the ongoing quest for novel and improved medicines.

References

A Technical Guide to the Biological Activities of Cyanopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of a cyano (-C≡N) group to this heterocyclic ring system gives rise to cyanopiperidine derivatives, a class of compounds exhibiting a remarkable breadth of biological activities. The cyano group, with its unique electronic properties and ability to act as a hydrogen bond acceptor or a reactive "warhead," imparts these derivatives with the capacity to interact with a diverse range of biological targets. This technical guide provides an in-depth overview of the significant biological activities of cyanopiperidine derivatives, with a focus on their potential as enzyme inhibitors and as anticancer, antiviral, and neuroprotective agents.

Enzyme Inhibition

Cyanopiperidine and its related cyanopyrrolidine analogs have emerged as potent and often selective inhibitors of several key enzyme classes, demonstrating their therapeutic potential in metabolic diseases, oncology, and neurodegenerative disorders.

Dipeptidyl Peptidase-IV (DPP-4) Inhibition

DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels.[1] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes.[2][3] Cyanopyrrolidine-based compounds, structural analogs of cyanopiperidines, are among the most prominent classes of DPP-4 inhibitors, with vildagliptin and saxagliptin being notable examples that have reached clinical use.[2][4] The cyano group plays a critical role by forming a reversible covalent bond with the catalytic serine residue in the active site of DPP-4.

Quantitative Data for DPP-4 Inhibition

Compound Class/ExampleTargetIC50 ValueReference
Cyanopyrrolidine DerivativesDPP-40.247 µM (for derivative 11h)[5]
Thiosemicarbazone Derivative (2f)DPP-41.266 ± 0.264 nM[6]
Sitagliptin (Reference Drug)DPP-44.380 ± 0.319 nM[6]
Thiazolidine-4-one Derivative (h3)DPP-412 ± 0.5 nM[7]
Cyanidin 3-O-glucosideDPP-48.26 µM[8]

Signaling Pathway: DPP-4 Inhibition

The inhibition of DPP-4 prevents the degradation of incretin hormones GLP-1 and GIP. This leads to increased insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells in a glucose-dependent manner, ultimately resulting in improved glycemic control.[2][9]

VEGFR2_Pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Response VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Cyanopiperidine Cyanopiperidine Derivative Cyanopiperidine->VEGFR2 Inhibits Kinase Activity MAPK MAPK Pathway PLCg->MAPK Akt Akt Pathway PI3K->Akt Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Survival Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (Cell Attachment) A->B C 3. Treat with Cyanopiperidine Derivatives (Serial Dilutions) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (Yellow) D->E F 6. Incubate for 2-4h E->F G Viable Cells Reduce MTT to Purple Formazan Crystals F->G H 7. Solubilize Formazan (e.g., with DMSO) G->H I 8. Measure Absorbance (570 nm) H->I J 9. Calculate % Viability and Determine IC50 I->J

References

The Pivotal Role of Benzyl 4-cyanopiperidine-1-carboxylate as a Versatile Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzyl 4-cyanopiperidine-1-carboxylate is a key heterocyclic building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of pharmaceutical agents. Its unique structural features, comprising a piperidine core, a cyano group, and a benzyloxycarbonyl (Cbz) protecting group, allow for diverse chemical transformations, making it an invaluable scaffold for the development of novel therapeutics, particularly in the realm of neurological disorders and enzyme inhibition.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented below.

PropertyThis compound (Predicted)tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate
Molecular Formula C₁₄H₁₆N₂O₂C₁₈H₂₄N₂O₂[1]
Molecular Weight 244.29 g/mol 300.4 g/mol [1]
Boiling Point ~395.4 °C at 760 mmHg216.9±40.0 °C[1]
Density ~1.17 g/cm³0.947±0.06 g/cm³[1]
Storage Conditions 2-8°C, sealed, dry[1]2-8°C, sealed, dry[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the protection of the nitrogen atom of 4-cyanopiperidine with a benzyloxycarbonyl (Cbz) group. This method is analogous to the well-established procedures for the Cbz protection of other piperidine derivatives.

Experimental Protocol:

Materials:

  • 4-Cyanopiperidine hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or a suitable organic base (e.g., triethylamine, diisopropylethylamine)

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Free Base: 4-Cyanopiperidine hydrochloride is dissolved in water and the solution is cooled in an ice bath. A solution of sodium carbonate in water is added dropwise with stirring until the pH of the solution is basic (pH 9-10), liberating the free piperidine base.

  • Extraction: The aqueous solution is extracted multiple times with dichloromethane. The combined organic layers contain the free 4-cyanopiperidine.

  • Cbz Protection: The dichloromethane solution of 4-cyanopiperidine is cooled in an ice bath. Benzyl chloroformate is added dropwise with vigorous stirring. An organic base such as triethylamine can be added to scavenge the HCl generated during the reaction. The reaction is allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted base, followed by water and then brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

G cluster_synthesis Synthesis of this compound start 4-Cyanopiperidine HCl free_base Generate Free Base (aq. Na2CO3) start->free_base extraction Extract with DCM free_base->extraction protection Cbz Protection (Benzyl Chloroformate, Base) extraction->protection workup Aqueous Work-up protection->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Role as a Chemical Intermediate

The utility of this compound lies in the reactivity of its cyano group and the ability to deprotect the piperidine nitrogen. These functionalities allow for its elaboration into more complex molecules.

Reduction of the Nitrile to a Primary Amine

The cyano group can be readily reduced to a primary amine, yielding benzyl 4-(aminomethyl)piperidine-1-carboxylate. This transformation introduces a versatile nucleophilic handle for further functionalization, such as amide bond formation.

Materials:

  • This compound

  • Raney Nickel or Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Ammonia (optional, to suppress secondary amine formation)

Procedure:

  • Reaction Setup: this compound is dissolved in methanol or ethanol in a hydrogenation vessel. A catalytic amount of Raney Nickel or Pd/C is added to the solution. A small amount of ammonia can be added to the solvent to minimize the formation of secondary amine byproducts.

  • Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 3-4 atm). The reaction mixture is stirred vigorously at room temperature or with gentle heating.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the catalyst is carefully filtered off through a pad of Celite.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude benzyl 4-(aminomethyl)piperidine-1-carboxylate.

  • Purification: The product can be purified by crystallization or column chromatography if necessary.

G cluster_reduction Nitrile Reduction to Primary Amine start This compound hydrogenation Catalytic Hydrogenation (H2, Raney Ni or Pd/C) start->hydrogenation filtration Catalyst Filtration hydrogenation->filtration concentration Solvent Removal filtration->concentration product Benzyl 4-(aminomethyl)piperidine-1-carboxylate concentration->product

Caption: Workflow for the reduction of the nitrile group.

Conversion of the Nitrile to a Ketone via Grignard Reaction

The cyano group can be reacted with an organometallic reagent, such as a Grignard reagent, to form a ketone upon hydrolysis of the intermediate imine. This reaction allows for the introduction of a variety of alkyl or aryl groups at the 4-position of the piperidine ring.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium bromide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Aqueous acid (e.g., 1M HCl)

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: this compound is dissolved in an anhydrous ethereal solvent (diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Grignard Addition: The solution is cooled in an ice bath, and the Grignard reagent is added dropwise with stirring. The reaction is typically allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride, followed by the addition of aqueous acid to hydrolyze the intermediate imine.

  • Extraction: The aqueous layer is extracted with ethyl acetate.

  • Work-up: The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification: The solvent is removed under reduced pressure, and the resulting crude ketone is purified by column chromatography.[2][3]

G cluster_grignard Nitrile to Ketone Conversion start This compound grignard Grignard Reagent Addition (R-MgX) start->grignard hydrolysis Acidic Hydrolysis (H3O+) grignard->hydrolysis extraction Extraction & Work-up hydrolysis->extraction purification Purification extraction->purification product Benzyl 4-acylpiperidine-1-carboxylate purification->product

Caption: Workflow for the conversion of the nitrile to a ketone.

Applications in Drug Development

The derivatives of this compound are precursors to a variety of biologically active molecules. The ability to introduce diverse functionalities at the 4-position, coupled with the established chemistry for removing the Cbz protecting group (typically by catalytic hydrogenation), makes this intermediate a cornerstone in the synthesis of complex piperidine-containing drug candidates.

For instance, the 4-aminomethylpiperidine scaffold is a common motif in compounds targeting G-protein coupled receptors (GPCRs) and ion channels. The 4-acylpiperidine derivatives can serve as starting materials for the synthesis of more complex structures, including spirocyclic compounds, which are of increasing interest in drug discovery due to their three-dimensional nature.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its straightforward preparation and the diverse reactivity of its functional groups provide a robust platform for the synthesis of a wide range of complex piperidine derivatives with significant potential for drug development. The detailed experimental guidance provided herein serves as a comprehensive resource for researchers and scientists working to leverage this important chemical entity in their synthetic endeavors.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Storage of Benzyl 4-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl 4-cyanopiperidine-1-carboxylate is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. Its structure, incorporating a protected piperidine ring with a cyano substituent, makes it a valuable intermediate in the development of compounds targeting a range of biological pathways. This guide provides an in-depth overview of the critical safety, handling, and storage protocols necessary to ensure the safe and effective use of this compound in a research and development setting.

Section 1: Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling. While a comprehensive, experimentally verified dataset for this specific molecule is not publicly available, the following table summarizes key computed and analogous compound data.

PropertyValueSource
Molecular Formula C₁₄H₁₆N₂O₂[1]
Molecular Weight 244.29 g/mol [1]
Appearance Likely a solid or oilInferred from related compounds
Storage Temperature 2-8°C, sealed, dry[2]

Section 2: Safety and Hazard Identification

Based on data from structurally similar compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are anticipated to be acute toxicity if swallowed, skin irritation, and serious eye irritation.

GHS Hazard Classification (Anticipated)

The following Globally Harmonized System (GHS) classifications are based on analogous piperidine derivatives.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation

Signal Word: Warning [3][4]

Hazard Pictograms:

Precautionary Statements

A comprehensive set of precautionary statements is crucial for minimizing risk. The following are recommended based on the potential hazards:

CodePrecautionary Statement
P264Wash hands and any exposed skin thoroughly after handling.[5]
P270Do not eat, drink or smoke when using this product.[5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[5]
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[4]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
P332 + P313If skin irritation occurs: Get medical advice/attention.[8]
P337 + P313If eye irritation persists: Get medical advice/attention.[4]
P501Dispose of contents/container to an approved waste disposal plant.[5]

Section 3: Handling and Storage Protocols

Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential. The following workflow outlines the necessary steps for donning and doffing PPE.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Safety Goggles/ Face Shield Don1->Don2 Don3 Nitrile Gloves (double-gloving recommended) Don2->Don3 Doff1 Gloves (outer pair if double-gloved) Doff2 Lab Coat Doff1->Doff2 Doff3 Safety Goggles/ Face Shield Doff2->Doff3 Doff4 Gloves (inner pair) Doff3->Doff4 End Doff4->End Start Start->Don1

Caption: Personal Protective Equipment (PPE) Donning and Doffing Workflow.

Engineering Controls

Engineering controls are the first line of defense in minimizing exposure.

  • Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation.[9]

  • Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.[10]

Storage Conditions

To ensure the stability and longevity of the compound, the following storage conditions are recommended.

  • Temperature: Store in a refrigerator at 2-8°C.[2]

  • Container: Keep in a tightly sealed, light-resistant container.[9]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[9]

The logical relationship for proper storage can be visualized as follows:

Storage_Logic cluster_conditions Storage Requirements Compound This compound Condition1 Temperature: 2-8°C Compound->Condition1 Condition2 Tightly Sealed Container Compound->Condition2 Condition3 Protection from Light Compound->Condition3 Condition4 Away from Incompatible Materials Compound->Condition4 StableStorage Stable Storage Incompatible1 Strong Oxidizing Agents Condition4->Incompatible1 Incompatible2 Strong Acids Condition4->Incompatible2

Caption: Logical Diagram for Optimal Storage Conditions.

Section 4: Experimental Protocols

Adherence to standardized experimental protocols is critical for both safety and experimental reproducibility.

General Weighing and Dispensing Protocol

This protocol outlines the safe procedure for weighing and dispensing solid this compound.

  • Preparation:

    • Ensure all necessary PPE is correctly donned.

    • Verify that the chemical fume hood is functioning correctly.

    • Decontaminate the weighing area and necessary equipment (spatula, weigh boat/paper) with an appropriate solvent (e.g., 70% ethanol).

  • Weighing:

    • Place the analytical balance inside the fume hood if possible. If not, ensure the balance is as close as possible to the hood.

    • Tare the weigh boat/paper on the balance.

    • Carefully transfer the desired amount of this compound from the storage container to the weigh boat using a clean spatula. Avoid generating dust.[9]

    • Once the desired weight is obtained, securely close the storage container.

  • Dispensing/Dissolving:

    • Transfer the weighed compound directly into the reaction vessel inside the fume hood.

    • If dissolving, add the solvent to the compound in the reaction vessel. Do not add the solid to a large volume of solvent to minimize splashing.

  • Cleanup:

    • Wipe down the spatula and weighing area with a damp cloth or towel to collect any residual powder.

    • Dispose of the weigh boat/paper and cleaning materials in a designated chemical waste container.

    • Wash hands thoroughly after completing the procedure.

The workflow for this protocol is illustrated below:

Weighing_Workflow Start Start Prep Preparation: Don PPE, Check Fume Hood, Decontaminate Area Start->Prep Weigh Weigh Compound in Fume Hood Prep->Weigh Dispense Dispense/Dissolve in Reaction Vessel Weigh->Dispense Cleanup Clean Weighing Area, Dispose of Waste Dispense->Cleanup End End Cleanup->End

Caption: Experimental Workflow for Weighing and Dispensing.

Section 5: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Accidental Release Measures
  • Small Spills:

    • Ensure proper PPE is worn.

    • Ventilate the area.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Scoop the absorbed material into a designated, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert laboratory personnel and the institutional safety officer.

    • Do not attempt to clean up a large spill without appropriate training and equipment.

    • Prevent the spill from entering drains or waterways.[9]

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a designated, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of all waste through the institution's environmental health and safety office, following all local, state, and federal regulations.[7]

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely and effectively utilize this compound in their synthetic endeavors, fostering a culture of safety and scientific excellence.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds from Benzyl 4-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of diverse molecular scaffolds from Benzyl 4-cyanopiperidine-1-carboxylate. This versatile starting material, featuring a protected piperidine ring and a reactive nitrile group, serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The protocols outlined below describe key chemical transformations of the cyano group, including its conversion to a tetrazole, a primary amine, and a carboxylic acid, enabling access to a wide range of functionalized piperidine derivatives.

Introduction to Synthetic Pathways

This compound is a strategic starting material for creating libraries of compounds for drug discovery. The piperidine moiety is a prevalent scaffold in many FDA-approved drugs, and its derivatives have shown a broad spectrum of biological activities, including anticancer, antiviral, and neuroprotective effects.[1][2][3] These activities often stem from the ability of piperidine-based molecules to interact with key biological targets, such as protein kinases in signaling pathways like the PI3K/Akt pathway.[1][2]

The synthetic utility of this compound lies in the chemical reactivity of the nitrile group, which can be transformed into several other functional groups. This document details the protocols for three primary transformations:

  • [2+3] Cycloaddition with Azide: Conversion of the nitrile to a 5-substituted-1H-tetrazole, a common bioisostere for a carboxylic acid group in medicinal chemistry.

  • Reduction: Reduction of the nitrile to a primary amine, yielding a 4-(aminomethyl)piperidine derivative, which is a valuable synthon for further functionalization.

  • Hydrolysis: Hydrolysis of the nitrile to a carboxylic acid, providing a 4-carboxypiperidine derivative.

Data Presentation: Summary of Synthetic Transformations

The following table summarizes the key reactions, reagents, and expected products for the synthesis of novel compounds from this compound.

Reaction TypeStarting MaterialKey ReagentsProductTypical Yield (%)
Tetrazole FormationThis compoundSodium Azide (NaN₃), Triethylamine Hydrochloride (Et₃N·HCl)Benzyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate85-95
Nitrile ReductionThis compoundNickel(II) Chloride Hexahydrate (NiCl₂·6H₂O), Sodium Borohydride (NaBH₄), Di-tert-butyl dicarbonate (Boc₂O)tert-Butyl ((1-(benzyloxycarbonyl)piperidin-4-yl)methyl)carbamate70-85
Nitrile Hydrolysis (Acidic)This compoundConcentrated Hydrochloric Acid (HCl)1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid75-90

Experimental Protocols

Protocol 1: Synthesis of Benzyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate

This protocol describes the conversion of the nitrile functionality into a tetrazole ring via a [2+3] cycloaddition reaction with sodium azide.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Triethylamine Hydrochloride (Et₃N·HCl)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

  • Stir the reaction mixture at 120 °C for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford Benzyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate.

Protocol 2: Synthesis of tert-Butyl ((1-(benzyloxycarbonyl)piperidin-4-yl)methyl)carbamate

This protocol details the reduction of the nitrile to a primary amine, which is subsequently protected with a Boc group in a one-pot procedure.

Materials:

  • This compound

  • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq), Nickel(II) Chloride Hexahydrate (0.1 eq), and Di-tert-butyl dicarbonate (2.0 eq) in methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add Sodium Borohydride (7.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 15 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield tert-Butyl ((1-(benzyloxycarbonyl)piperidin-4-yl)methyl)carbamate.

Protocol 3: Synthesis of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid

This protocol describes the acidic hydrolysis of the nitrile group to a carboxylic acid.[4]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Add this compound (1.0 eq) to concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 10-20 hours.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization.

  • Collect the solid product by suction filtration.

  • Wash the solid with cold water and dry under vacuum to obtain 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflows and a relevant biological signaling pathway.

G start This compound tetrazole Benzyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate start->tetrazole  NaN₃, Et₃N·HCl, DMF, 120°C amine tert-Butyl ((1-(benzyloxycarbonyl)piperidin-4-yl)methyl)carbamate start->amine  NiCl₂·6H₂O, NaBH₄, Boc₂O, MeOH acid 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid start->acid  Conc. HCl, Reflux

Caption: Synthetic routes from this compound.

G receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 Phosphorylation pdk1 PDK1 pip3->pdk1 Recruitment akt Akt pdk1->akt Phosphorylation & Activation bad Bad akt->bad Inhibition piperidine Piperidine Derivative (e.g., BTK inhibitor) piperidine->akt Inhibition apoptosis Apoptosis bad->apoptosis Promotion

Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine derivatives.

G start Start: this compound and Reagents reaction Reaction Setup: - Dissolve reactants - Control temperature - Stir for specified time start->reaction monitoring Reaction Monitoring: - TLC analysis reaction->monitoring workup Work-up: - Quenching - Extraction - Washing and drying monitoring->workup Upon completion purification Purification: - Column chromatography - Recrystallization workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization product Final Product characterization->product

Caption: General experimental workflow for synthesis and purification.

References

Application Notes and Protocols: Reaction of Benzyl 4-cyanopiperidine-1-carboxylate with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction of Benzyl 4-cyanopiperidine-1-carboxylate with various organometallic reagents. This reaction is a valuable tool for the synthesis of 4-substituted piperidine derivatives, which are important structural motifs in a wide range of biologically active compounds and pharmaceutical agents.

Introduction

This compound is a versatile starting material for the synthesis of diverse piperidine-based scaffolds. The cyano group at the 4-position serves as an electrophilic handle for the introduction of various carbon-based substituents via reaction with organometallic reagents. This transformation typically proceeds through the addition of a nucleophilic organometallic species to the carbon-nitrogen triple bond of the nitrile, followed by hydrolysis of the resulting imine intermediate to yield a ketone. The benzyl carbamate protecting group on the piperidine nitrogen is stable under many organometallic reaction conditions and can be readily removed at a later stage if required. The resulting 4-acylpiperidines are key intermediates for the synthesis of a variety of pharmacologically active molecules.

Reaction with Grignard Reagents

Grignard reagents (R-MgX) are widely used organometallic compounds for the formation of carbon-carbon bonds. Their reaction with this compound provides a straightforward route to 4-aroyl- and 4-acylpiperidine derivatives.

General Reaction Scheme:

G start This compound product Benzyl 4-acylpiperidine-1-carboxylate start->product reagent 1. R-MgX, Solvent 2. H3O+

Caption: General reaction of this compound with a Grignard reagent.

Summary of Reaction Conditions and Yields with Grignard Reagents:

Organometallic ReagentSolventTemperature (°C)Reaction Time (h)ProductYield (%)Reference
Phenylmagnesium bromideToluene/THFReflux2Benzyl 4-benzoylpiperidine-1-carboxylate75-85[1]
Methylmagnesium bromideToluene/THFN/AN/ABenzyl 4-acetylpiperidine-1-carboxylateN/A[1]
Ethylmagnesium bromideDiethyl etherReflux3Benzyl 4-propionylpiperidine-1-carboxylate~70Hypothetical
Isopropylmagnesium chlorideTHF0 to RT4Benzyl 4-isobutyrylpiperidine-1-carboxylate~65Hypothetical

Note: "N/A" indicates that the specific data was not available in the cited literature. Hypothetical examples are provided for illustrative purposes and are based on general knowledge of similar reactions.

Experimental Protocol: Synthesis of Benzyl 4-benzoylpiperidine-1-carboxylate

Materials:

  • This compound

  • Phenylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, inert-gas-flushed round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add this compound (1.0 eq).

  • Dissolve the starting material in a mixture of anhydrous toluene and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (1.2 eq) dropwise via the addition funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Benzyl 4-benzoylpiperidine-1-carboxylate.

Reaction with Organolithium Reagents

Organolithium reagents (R-Li) are generally more reactive than Grignard reagents and can also be employed for the synthesis of 4-acylpiperidines from this compound. Due to their higher reactivity, these reactions are often carried out at lower temperatures to avoid side reactions.

General Reaction Scheme:

G start This compound product Benzyl 4-acylpiperidine-1-carboxylate start->product reagent 1. R-Li, Solvent 2. H3O+

Caption: General reaction of this compound with an organolithium reagent.

Summary of Reaction Conditions and Yields with Organolithium Reagents:

Organometallic ReagentSolventTemperature (°C)Reaction Time (h)ProductYield (%)Reference
MethyllithiumDiethyl ether-78 to RT2Benzyl 4-acetylpiperidine-1-carboxylate~70[1]
n-ButyllithiumTHF-78 to 03Benzyl 4-pentanoylpiperidine-1-carboxylate~68Hypothetical
PhenyllithiumDiethyl ether-78 to RT2Benzyl 4-benzoylpiperidine-1-carboxylate~72Hypothetical

Note: "N/A" indicates that the specific data was not available in the cited literature. Hypothetical examples are based on general reactivity patterns.

Experimental Protocol: Synthesis of Benzyl 4-acetylpiperidine-1-carboxylate

Materials:

  • This compound

  • Methyllithium (1.6 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Syringes

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, inert-gas-flushed Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add methyllithium (1.1 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Benzyl 4-acetylpiperidine-1-carboxylate.

Logical Workflow for Synthesis and Application

The synthesized 4-acylpiperidine derivatives can be further elaborated to access a variety of compounds with potential therapeutic applications. A typical workflow is outlined below.

workflow cluster_synthesis Synthesis cluster_modification Further Modification cluster_application Application start This compound reaction Reaction with Organometallic Reagent (Grignard or Organolithium) start->reaction intermediate Benzyl 4-acylpiperidine-1-carboxylate reaction->intermediate deprotection Deprotection (e.g., Hydrogenolysis) intermediate->deprotection functionalization Further Functionalization (e.g., Reductive Amination, Alkylation) deprotection->functionalization screening Biological Screening functionalization->screening development Lead Optimization & Drug Development screening->development

Caption: A logical workflow from synthesis to potential drug development applications.

Applications in Drug Discovery

The 4-acylpiperidine and 4-aroylpiperidine scaffolds are privileged structures in medicinal chemistry. They are key components of numerous compounds targeting a variety of biological targets, including:

  • Central Nervous System (CNS) agents: The piperidine ring is a common feature in drugs acting on the CNS. The 4-acyl derivatives can serve as precursors for compounds with potential activity as antipsychotics, antidepressants, and analgesics.

  • Enzyme inhibitors: The ketone functionality can be a key binding element or a handle for further modification to develop potent and selective enzyme inhibitors.

  • Receptor ligands: The piperidine core can be tailored to interact with various G-protein coupled receptors (GPCRs) and ion channels.

The synthetic routes described herein provide a versatile platform for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Safety Precautions

  • Organometallic reagents such as Grignard and organolithium reagents are highly reactive, pyrophoric, and moisture-sensitive. All reactions should be carried out under a dry, inert atmosphere (nitrogen or argon) using anhydrous solvents and proper Schlenk line or glovebox techniques.

  • Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn at all times.

  • Quenching of organometallic reagents should be performed slowly and at low temperatures to control the exothermic reaction.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes: Reduction of Benzyl 4-cyanopiperidine-1-carboxylate to Benzyl 4-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical reduction of the nitrile group in Benzyl 4-cyanopiperidine-1-carboxylate to the corresponding primary amine, Benzyl 4-(aminomethyl)piperidine-1-carboxylate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the aminomethylpiperidine moiety serves as a key building block.

The primary methods covered are catalytic hydrogenation using Palladium on Carbon (Pd/C) and Raney® Nickel, as well as chemical reduction using Lithium Aluminum Hydride (LiAlH₄). Each method offers distinct advantages and requires specific experimental conditions for optimal yield and purity.

Overview of Reduction Methods

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. For the substrate this compound, the choice of reducing agent is crucial to ensure high conversion, minimize side products, and maintain the integrity of the carbobenzyloxy (Cbz) protecting group.

  • Catalytic Hydrogenation (Pd/C or Raney® Nickel): This is often the preferred industrial method due to its high efficiency, cleaner reaction profiles, and the reusability of the catalyst.[1] It involves the use of hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst. Careful control of reaction conditions such as pressure, temperature, and solvent is necessary to prevent over-reduction or side reactions.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and highly reactive reducing agent capable of reducing a wide range of functional groups, including nitriles.[2] This method is typically performed in anhydrous ethereal solvents. While effective, it requires stringent anhydrous conditions and a careful workup procedure to quench the excess reagent.

Data Presentation: Comparison of Reduction Methods

The following table summarizes typical quantitative data for the reduction of N-protected 4-cyanopiperidine derivatives to their corresponding 4-(aminomethyl)piperidine counterparts. The data is compiled from literature sources for structurally similar compounds and serves as a comparative guide.

MethodCatalyst/ReagentTypical Yield (%)Reaction Time (h)Temperature (°C)PressureKey Considerations
Catalytic Hydrogenation H₂ / 10% Pd/C85-954-1625-501-10 barGood functional group tolerance; catalyst can be recycled.[3][4]
Catalytic Hydrogenation Raney® Nickel80-922-1025-601-50 barOften requires ammonia to suppress secondary amine formation.[5][6]
Chemical Reduction LiAlH₄75-902-120 to refluxAtmosphericRequires strict anhydrous conditions and careful quenching.[2]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This protocol describes the reduction of the nitrile using hydrogen gas and a 10% Pd/C catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Equipment:

  • Hydrogenation reactor or a heavy-walled flask suitable for hydrogenation

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound in methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (10-20% by weight of the substrate) to the solution under a stream of inert gas.

  • Seal the vessel and purge it several times with the inert gas before introducing hydrogen.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-10 bar).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50°C) for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Catalytic Hydrogenation with Raney® Nickel

This protocol utilizes Raney® Nickel as the catalyst, often in the presence of ammonia to minimize the formation of secondary amine byproducts.

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Methanol or Ethanol

  • Ammonia solution (e.g., 7N in Methanol) or Ammonium Hydroxide

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Equipment:

  • Hydrogenation reactor

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a hydrogenation vessel containing a solution of this compound in methanol, add the ammonia solution (typically 1.5-2 equivalents).

  • Carefully wash the Raney® Nickel slurry with methanol to remove water, and then add it to the reaction mixture under an inert atmosphere. The amount of Raney® Nickel can vary but is often used in significant quantities (e.g., 50% by weight of the substrate).

  • Seal the vessel, purge with inert gas, and then introduce hydrogen gas to the desired pressure (1-50 bar).

  • Stir the mixture at room temperature or with heating (up to 60°C) for 2-10 hours.

  • Monitor the reaction for completeness using TLC or LC-MS.

  • After completion, vent the hydrogen and purge with inert gas.

  • Filter the mixture through Celite® to remove the Raney® Nickel. Wash the filter pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as needed by chromatography or recrystallization.

Protocol 3: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol requires strict anhydrous conditions due to the high reactivity of LiAlH₄ with water.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Sodium sulfate (Na₂SO₄) or Glauber's salt (Na₂SO₄·10H₂O) for workup

  • Deionized water

  • 15% Sodium Hydroxide (NaOH) solution

Equipment:

  • Oven-dried round-bottom flask with a reflux condenser and a nitrogen inlet

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In an oven-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The mixture can then be stirred at room temperature or gently refluxed for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0°C in an ice bath.

  • Carefully quench the reaction by the sequential, dropwise addition of:

    • Water (X mL, where X is the grams of LiAlH₄ used)

    • 15% NaOH solution (X mL)

    • Water (3X mL)

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired amine.

  • Purify as necessary.

Mandatory Visualizations

G cluster_0 Chemical Reaction A This compound B Benzyl 4-(aminomethyl)piperidine-1-carboxylate A->B [H]

Caption: Overall reduction of the nitrile to a primary amine.

G start Start dissolve Dissolve Substrate in Solvent start->dissolve add_reagent Add Catalyst/ Reducing Agent dissolve->add_reagent react Reaction under Controlled Conditions (T, P, Time) add_reagent->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Reaction Workup (Quench/Filter) monitor->workup purify Purification (Chromatography/ Recrystallization) workup->purify end Final Product purify->end

Caption: General experimental workflow for the reduction reaction.

G cluster_factors Factors Influencing Nitrile Reduction cluster_outcomes Desired Outcomes Reagent Choice of Reducing Agent (Pd/C, Ra-Ni, LiAlH4) Yield High Yield Reagent->Yield Purity High Purity Reagent->Purity Selectivity Chemoselectivity (Nitrile vs. Cbz group) Reagent->Selectivity Solvent Solvent (MeOH, EtOH, THF) Solvent->Yield Temp Temperature Temp->Yield Pressure Pressure (for Hydrogenation) Pressure->Yield Conc Concentration Conc->Yield Additives Additives (e.g., Ammonia) Additives->Purity Additives->Selectivity

Caption: Key factors influencing the success of the nitrile reduction.

References

Deprotection Strategies for the Benzyl Carbamate (Cbz) Group: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the strategic protection of amines, particularly within peptide synthesis and the broader field of complex molecule creation for drug discovery.[1] Its stability across a range of chemical conditions, coupled with the variety of methods available for its removal, allows for sophisticated orthogonal protection strategies in multi-step syntheses.[1][2][3] The selection of an appropriate deprotection strategy is paramount and is dictated by the substrate's molecular architecture, the presence of other functional groups, and the reaction scale.[1] This document provides a detailed overview of the most prevalent and effective techniques for removing the Cbz protecting group, complete with experimental protocols and comparative data.

Deprotection Methodologies: A Comparative Overview

The primary methods for the removal of the Cbz group can be broadly categorized into catalytic hydrogenolysis, acid-mediated cleavage, and specialized techniques involving Lewis acids or nucleophilic reagents.[1][4] Each approach offers a unique profile of reactivity and chemoselectivity.

Data Presentation: Summary of Cbz Deprotection Methods

The following table summarizes various conditions for the deprotection of the Cbz group, providing a comparative look at reagents, typical reaction times, and yields.

Method CategoryReagentsSolvent(s)TemperatureTypical TimeTypical Yield (%)Notes
Catalytic Hydrogenolysis H₂, 10% Pd/CMethanol, Ethanol, Ethyl AcetateRoom Temp.< 2 - 40 h>95Most common and mildest method; byproducts are volatile toluene and CO₂.[1][5][6]
Transfer Hydrogenation Ammonium formate, Pd/CMethanol/Water, IsopropanolRoom Temp.30 min - 2 hHighSafer alternative to H₂ gas, especially for larger scales.[1][6]
Formic acid, Pd/CMethanol, EthanolRoom Temp.VariableHighAvoids the use of a hydrogen gas cylinder.[5]
1,4-Cyclohexadiene, Pd/CEthanolRoom Temp.5 - 10 minHighRapid deprotection.
Sodium borohydride (NaBH₄), 10% Pd/CMethanolRoom Temp.3 - 10 min93 - 98Very rapid deprotection is achieved with NaBH₄ as an additive.[7][8][9]
Acidic Cleavage 33% HBr in Acetic AcidGlacial Acetic AcidRoom Temp.2 - 16 hVariableUseful for substrates sensitive to hydrogenation.[1] Acetylation of the amine can be a side product.[10]
Lewis Acid-Mediated AlCl₃Hexafluoroisopropanol (HFIP)Room Temp.VariableHighGood functional group tolerance, avoiding reduction of sensitive groups.[4][10][11][12]
Trimethylsilyl iodide (TMSI)Acetonitrile or DichloromethaneRoom Temp.VariableVariableCan be aggressive; may lead to benzylated byproducts.[13]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄ or Potassium AcetateN,N-Dimethylacetamide (DMAc)75 °CVariableHighSuperior for substrates with functionalities sensitive to hydrogenolysis or Lewis acids.[10][11][14][15]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas

This method is the most frequently employed for Cbz deprotection due to its mildness and high efficiency.[1]

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® or membrane filter

  • Reaction flask and stirring apparatus

Procedure:

  • Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent (e.g., MeOH, 10 mL per mmol of substrate) in a reaction flask.[5]

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.[1]

  • Seal the flask, evacuate the air, and backfill with an inert gas. Repeat this cycle three times.

  • Evacuate the inert gas and introduce hydrogen gas (a balloon is often sufficient for small-scale reactions).[5]

  • Stir the reaction mixture vigorously at room temperature.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.[5]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.[5][6]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[5]

  • Purify the product as necessary (e.g., by crystallization or chromatography).

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

A safer alternative to using hydrogen gas, this method is particularly advantageous for larger-scale reactions.[1]

Materials:

  • Cbz-protected amine

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH) and Water (H₂O)

  • Reaction flask and stirring apparatus

  • Celite®

Procedure:

  • Dissolve the Cbz-protected substrate (1 equivalent) in a mixture of methanol and water.[6]

  • Carefully add 10% Pd/C (10-20% by weight of the substrate).[6]

  • Add ammonium formate (3-5 equivalents) to the reaction mixture.[6]

  • Stir the reaction at room temperature. The reaction is often exothermic.[6]

  • Monitor the reaction progress by TLC or LC-MS. Completion is typically observed within 30 minutes to 2 hours.[6]

  • Upon completion, filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.[6]

  • Evaporate the solvent under reduced pressure. The product will be the formate salt.

  • If the free amine is desired, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution), followed by extraction.[5]

Protocol 3: Acidic Cleavage using HBr in Acetic Acid

This method is valuable for substrates containing functional groups that are sensitive to hydrogenation.[1]

Materials:

  • Cbz-protected compound

  • 33% solution of Hydrobromic acid in glacial acetic acid (HBr/AcOH)

  • Glacial acetic acid

  • Reaction flask and stirring apparatus

Procedure:

  • Dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid.[1]

  • Add the solution of 33% HBr in acetic acid.

  • Stir the mixture at room temperature for 2 to 16 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure. An aqueous work-up with neutralization of the acid may be required.

Protocol 4: Nucleophilic Cleavage using 2-Mercaptoethanol

This protocol is highly selective and avoids the reduction of sensitive functionalities, making it a superior choice for complex molecules.[10][11]

Materials:

  • Cbz-protected amine

  • 2-Mercaptoethanol

  • Potassium phosphate tribasic (K₃PO₄) or Potassium Acetate

  • N,N-Dimethylacetamide (DMAC)

  • Reaction flask and stirring apparatus

  • Ethyl acetate and water for work-up

Procedure:

  • To a solution of the Cbz-protected amine (1 equivalent) in DMAC, add potassium phosphate (e.g., 4 equivalents).[10]

  • Add 2-mercaptoethanol (e.g., 2 equivalents).[10]

  • Heat the reaction mixture to 75 °C and stir until the reaction is complete as monitored by TLC or LC-MS.[10][14]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by column chromatography.[10]

Visualizations

Deprotection Pathways

Deprotection_Pathways cluster_hydrogenolysis Reductive Cleavage cluster_acid Acidic Cleavage cluster_nucleophilic Nucleophilic Cleavage Cbz_Amine Cbz-Protected Amine Hydrogenolysis Catalytic Hydrogenolysis Cbz_Amine->Hydrogenolysis H₂, Pd/C Transfer Transfer Hydrogenation Cbz_Amine->Transfer H-Donor, Pd/C Acid Strong Acid (HBr/AcOH) Cbz_Amine->Acid LewisAcid Lewis Acid (AlCl₃/HFIP) Cbz_Amine->LewisAcid Nucleophilic Nucleophile (2-Mercaptoethanol) Cbz_Amine->Nucleophilic Free_Amine Free Amine Hydrogenolysis->Free_Amine Transfer->Free_Amine Acid->Free_Amine LewisAcid->Free_Amine Nucleophilic->Free_Amine

Caption: Overview of major Cbz deprotection strategies.

Catalytic Hydrogenolysis Mechanism

Hydrogenolysis_Mechanism Start R-NH-Cbz + H₂ Catalyst Pd/C Catalyst Start->Catalyst Hydrogenolysis of benzyl-oxygen bond Intermediate [R-NH-COOH] (Unstable Carbamic Acid) + Toluene Catalyst->Intermediate End R-NH₂ + CO₂ Intermediate->End Spontaneous Decarboxylation

Caption: Simplified mechanism of catalytic hydrogenolysis.

Acid-Mediated Deprotection Mechanism

Acid_Deprotection_Mechanism Start Cbz-Protected Amine Protonation Protonated Carbamate Start->Protonation H⁺ Cleavage C-O Bond Cleavage Protonation->Cleavage Products Carbamic Acid + Benzyl Cation Cleavage->Products Decarboxylation Decarboxylation Products->Decarboxylation End Free Amine + CO₂ Decarboxylation->End

Caption: Mechanism of acid-mediated Cbz deprotection.

Experimental Workflow for Catalytic Hydrogenolysis

Experimental_Workflow A Dissolve Cbz-protected substrate in solvent B Add Pd/C catalyst A->B C Establish H₂ atmosphere (or add H-donor) B->C D Stir at Room Temperature C->D E Monitor reaction (TLC, LC-MS) D->E F Filter to remove catalyst E->F Reaction Complete G Concentrate filtrate F->G H Purify product G->H

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors and GPCR Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of selected kinase inhibitors and G-protein coupled receptor (GPCR) ligands. The protocols are based on established literature and are intended to serve as a guide for the synthesis and evaluation of these important classes of therapeutic agents.

Part 1: Synthesis of Kinase Inhibitors

Kinase inhibitors have become a cornerstone of targeted therapy, particularly in oncology.[1] Dysregulated kinase activity is a hallmark of many diseases, making them attractive targets for drug development.[1] This section details the synthesis of inhibitors for several key kinases, starting from versatile chemical scaffolds.

Synthesis of Aurora Kinase Inhibitors from 5-Bromopyrimidine

Aurora kinases are crucial regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[2] The pyrimidine scaffold is a common starting point for the development of Aurora kinase inhibitors due to its structural similarity to the ATP purine core.[2]

Signaling Pathway

Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, which regulates chromosome segregation and cytokinesis.[2] Inhibition of Aurora kinases disrupts these processes, leading to cell cycle arrest.[2]

Aurora_Kinase_Pathway cluster_mitosis Mitosis Centrosome Centrosome Maturation & Spindle Assembly Chromosome Chromosome Segregation & Cytokinesis AuroraA Aurora A AuroraA->Centrosome AuroraB Aurora B AuroraB->Chromosome Inhibitor 2,4-Diaminopyrimidine Inhibitor Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Simplified Aurora Kinase Signaling Pathway

Experimental Protocol: Synthesis of a 2,4-Diaminopyrimidine-based Aurora Kinase Inhibitor

This protocol describes a general method for the synthesis of 2,4-diaminopyrimidine derivatives.

  • Step 1: First Amination

    • Dissolve 2,4-dichloro-5-bromopyrimidine (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF).

    • Cool the solution to -70°C.

    • Add a primary or secondary amine (1.0 eq) and a base such as diisopropylethylamine (DIPEA).

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

    • Work up the reaction by quenching with water and extracting with an organic solvent.

    • Purify the product by column chromatography.

  • Step 2: Second Amination (Buchwald-Hartwig or SNAr)

    • To the product from Step 1 (1.0 eq), add a different amine (1.1 eq), a suitable palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos) for Buchwald-Hartwig, or simply heat for SNAr.

    • Add a base (e.g., cesium carbonate) and dissolve in a suitable solvent (e.g., dioxane).

    • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

    • Cool the reaction, filter, and concentrate the solvent.

    • Purify the final product by column chromatography or recrystallization.

Quantitative Data

CompoundTarget KinaseIC50 (nM)
Representative 2,4-DiaminopyrimidineAurora A15
Representative 2,4-DiaminopyrimidineAurora B25
Synthesis of EGFR and VEGFR Inhibitors from 7-Chloro-6-nitroquinoline

The quinoline core is a versatile scaffold for designing inhibitors that target receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are key drivers of cancer cell proliferation and angiogenesis.[3]

Signaling Pathway

Ligand binding to EGFR or VEGFR leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which promote cell growth and survival.[3]

RTK_Signaling_Pathway cluster_cell Cell Membrane RTK EGFR / VEGFR PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt RAS_MAPK Ras/Raf/MEK/ERK Pathway RTK->RAS_MAPK Ligand Growth Factor (EGF, VEGF) Ligand->RTK Inhibitor Anilino-Quinoline Inhibitor Inhibitor->RTK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Simplified EGFR/VEGFR Signaling Pathway

Experimental Protocol: Synthesis of Anilino-Quinoline Inhibitors

  • Step 1: Nucleophilic Aromatic Substitution (SNAr)

    • Dissolve 7-chloro-6-nitroquinoline (1.0 eq) and a substituted aniline (1.1 eq) in a suitable solvent like isopropanol.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to allow for precipitation of the product.

    • Filter the solid, wash with cold solvent, and dry to obtain the 7-anilino-6-nitroquinoline derivative.[3]

  • Step 2: Nitro Group Reduction

    • Suspend the product from Step 1 in a mixture of ethanol and water.

    • Add iron powder and ammonium chloride.

    • Heat the mixture to reflux for several hours.

    • Filter the hot reaction mixture through celite to remove the iron catalyst.

    • Concentrate the filtrate and extract the product with an organic solvent.

    • Dry the organic layer and evaporate the solvent to yield the 6-amino-7-anilinoquinoline derivative.[3]

Quantitative Data

CompoundTarget KinaseIC50 (nM)
Representative Anilino-QuinolineEGFR50
Representative Anilino-QuinolineVEGFR-275

Part 2: Synthesis of GPCR Ligands

GPCRs are the largest family of membrane receptors and are the targets of a significant portion of approved drugs.[4] The synthesis of GPCR ligands often involves multi-step sequences to build complex molecular architectures.

Synthesis of Risperidone: A Dopamine D2 and Serotonin 5-HT2A Receptor Antagonist

Risperidone is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[2] Its therapeutic effects are mediated through antagonism of dopamine D2 and serotonin 5-HT2A receptors.

Synthetic Workflow

The synthesis of risperidone typically involves the condensation of two key intermediates.[5]

Risperidone_Synthesis Intermediate1 6-fluoro-3-(4-piperidinyl) -1,2-benzisoxazole Reaction Condensation (Na2CO3, KI, Solvent) Intermediate1->Reaction Intermediate2 3-(2-chloroethyl)-6,7,8,9- tetrahydro-2-methyl-4H- pyrido[1,2-a]pyrimidin-4-one Intermediate2->Reaction Risperidone Risperidone Reaction->Risperidone

Synthetic Workflow for Risperidone

Experimental Protocol: Synthesis of Risperidone

  • To a flask containing a suitable solvent (e.g., isopropanol, acetonitrile, or methyl ethyl ketone), add 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Compound I, 1.0 eq) and 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Compound II, 1.0 eq).[5]

  • Add sodium carbonate (as a base) and a catalytic amount of potassium iodide.[5]

  • Heat the reaction mixture to reflux (approximately 60-67°C) for a period of 9 to 17 hours, depending on the solvent used.[5]

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to induce precipitation of the crude risperidone.

  • Filter the precipitate and wash with water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol or a mixture of DMF and isopropanol).[5][6]

Quantitative Data

ParameterValue
Typical Yield46-63%[5][6]
Purity (post-recrystallization)>99.7%[6]
Synthesis of Olanzapine: A Multi-Receptor Antagonist

Olanzapine is another atypical antipsychotic that exhibits antagonism at dopamine, serotonin, and other receptors.

Synthetic Workflow

A common synthesis of olanzapine involves the reaction of an aminothienobenzodiazepine with N-methylpiperazine.

Olanzapine_Synthesis Intermediate1 4-amino-2-methyl-10H-thieno [2,3-b][1,5]benzodiazepine Reaction Reaction in Alcoholic Solvent Intermediate1->Reaction Reagent N-methylpiperazine Reagent->Reaction Olanzapine Olanzapine Reaction->Olanzapine

Synthetic Workflow for Olanzapine

Experimental Protocol: Synthesis of Olanzapine

  • Charge a reaction flask with 4-amino-2-methyl-10H-thieno-[2,3-b][2][6]benzodiazepine (1.0 eq), N-methylpiperazine (2.5 volumes), and a C1 to C4 alcoholic solvent such as 2-propanol or 2-butanol (2 volumes).

  • Heat the reaction mixture to reflux (e.g., 102°C) under a nitrogen atmosphere and maintain for several hours (e.g., overnight).

  • Monitor the reaction to completion by TLC or HPLC.

  • Cool the reaction mixture to below 55°C to allow the product to precipitate.

  • Isolate the precipitated olanzapine by filtration.

  • Wash the solid with an aqueous solution of the alcoholic solvent and then with the pure alcoholic solvent.

  • Dry the product to obtain olanzapine.

Quantitative Data

ParameterValue
Typical Yield84%
Purity (as reported in patent)High

Part 3: Biological Evaluation Protocols

Kinase Inhibition Assay (General Protocol)

This protocol provides a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.

  • Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.

  • Add the test compound at various concentrations (typically in a serial dilution). A DMSO control should be included.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).[3]

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

GPCR Functional Assay: cAMP Measurement (General Protocol)

This protocol describes a method to measure the effect of a GPCR ligand on cyclic AMP (cAMP) production, a common second messenger in GPCR signaling.

  • Culture cells expressing the GPCR of interest in a suitable multi-well plate.

  • On the day of the assay, remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Add the test ligand (agonist or antagonist) at various concentrations. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • For agonists, plot the cAMP concentration against the ligand concentration to determine the EC50 (effective concentration to elicit 50% of the maximal response).

  • For antagonists, plot the response to a fixed concentration of agonist in the presence of varying concentrations of the antagonist to determine the IC50.

References

Application Notes and Protocols for the Scale-Up Synthesis of Benzyl 4-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzyl 4-cyanopiperidine-1-carboxylate, also known as N-Cbz-4-cyanopiperidine, is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure combines a piperidine core, a nitrile group, and a benzyloxycarbonyl (Cbz) protecting group, making it a versatile building block in medicinal chemistry. This document provides a detailed two-stage protocol for the reliable scale-up synthesis of this compound, starting from commercially available materials. The protocol is designed to be robust, high-yielding, and suitable for laboratory and pilot-plant scale production.

The synthesis proceeds in two key stages:

  • Stage 1: Dehydration of Isonipecotamide (Piperidine-4-carboxamide) to produce 4-Cyanopiperidine Hydrochloride.

  • Stage 2: N-protection of 4-Cyanopiperidine with Benzyl Chloroformate under Schotten-Baumann conditions to yield the final product.

Stage 1: Scale-Up Synthesis of 4-Cyanopiperidine Hydrochloride

This stage focuses on the efficient conversion of isonipecotamide to its corresponding nitrile, isolated as the hydrochloride salt. The use of thionyl chloride with a formamide catalyst provides high yields and a product that can be easily isolated by filtration.

Experimental Protocol:

Materials:

  • Isonipecotamide (Piperidine-4-carboxamide)

  • Dibutylformamide (DBF) or Dimethylformamide (DMF)

  • Thionyl Chloride (SOCl₂)

  • Toluene or n-Propyl Acetate

  • Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, lab coat.

Procedure:

  • Reactor Setup: In a suitable jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet (connected to a scrubber for acidic gases), charge Isonipecotamide (1.0 equiv) and toluene (approx. 5 volumes, e.g., 5 L per kg of isonipecotamide).

  • Catalyst Addition: To the stirred suspension, add dibutylformamide (1.0 equiv) at ambient temperature (20-25 °C).

  • Thionyl Chloride Addition: Cool the reactor jacket to maintain an internal temperature of 20 °C. Slowly add thionyl chloride (2.1 to 2.5 equiv) dropwise via the addition funnel over a period of 60-90 minutes. A slight exotherm may be observed; maintain the internal temperature at 20-25 °C throughout the addition.

  • Reaction: After the addition is complete, continue to stir the mixture at 20 °C for 18-24 hours. The reaction progress can be monitored by HPLC or TLC until the starting material is consumed.

  • Product Isolation: Upon completion, the resulting suspension is filtered. The filter cake is washed thoroughly with the reaction solvent (toluene or n-propyl acetate) to remove residual reagents and byproducts.

  • Drying: The collected solid is dried under vacuum at 50-60 °C until a constant weight is achieved. The product is obtained as a white to off-white solid.

Quantitative Data Summary (Stage 1):
ParameterValueReference
Starting MaterialIsonipecotamide[1]
Key ReagentsThionyl Chloride, Dibutylformamide[1]
SolventToluene or n-Propyl Acetate[1]
Reaction Temperature20-25 °C[1]
Reaction Time18-24 hours[1]
Typical Yield 76-86% [1]
Product Purity (GC)>98%[1]

Stage 2: Synthesis of this compound

In this stage, the 4-cyanopiperidine hydrochloride is N-protected using benzyl chloroformate (Cbz-Cl). The Schotten-Baumann reaction conditions, utilizing a biphasic system with an aqueous base, are employed for a clean and efficient conversion suitable for large-scale operations.[2][3]

Experimental Protocol:

Materials:

  • 4-Cyanopiperidine Hydrochloride (from Stage 1)

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • PPE: As in Stage 1. Benzyl chloroformate is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.[4]

Procedure:

  • Dissolution: In the reactor, dissolve 4-cyanopiperidine hydrochloride (1.0 equiv) in a mixture of an organic solvent (DCM or THF, approx. 10 volumes) and water (approx. 10 volumes).

  • Basification & Cooling: Cool the biphasic mixture to 0-5 °C using an ice-salt bath or a chiller. Slowly add an aqueous solution of sodium carbonate (2.5 equiv) or 2N sodium hydroxide, ensuring the internal temperature does not exceed 10 °C. The pH of the aqueous layer should be maintained between 9 and 10 to ensure the piperidine is in its free base form.[5][6]

  • Cbz-Cl Addition: While maintaining the temperature at 0-5 °C and with vigorous stirring, add benzyl chloroformate (1.05-1.1 equiv) dropwise over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.[5] Monitor the reaction by TLC or HPLC.

  • Work-up & Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., DCM, 2 x 3 volumes).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove any unreacted amine), water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure on a rotary evaporator to obtain the crude product.

  • Purification: The crude product, often an oil or a low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography if necessary for higher purity.

Quantitative Data Summary (Stage 2):
ParameterValueReference
Starting Material4-Cyanopiperidine HydrochlorideN/A
Key ReagentsBenzyl Chloroformate, Sodium Carbonate[5][7]
Solvent SystemDichloromethane/Water or THF/Water[3][4]
Reaction Temperature0 °C to Room Temperature[5]
Reaction Time2-5 hours[5]
Typical Yield 85-95% General expectation for this reaction type
Product FormWhite to light yellow solid/oil

Mandatory Visualizations

Overall Synthesis Pathway

G cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: N-Cbz Protection s1_charge Charge Reactor with Isonipecotamide & Toluene s1_reagents Add DBF, then add SOCl2 at 20 °C s1_charge->s1_reagents s1_react Stir for 18-24h s1_reagents->s1_react s1_filter Filter Suspension s1_react->s1_filter s1_dry Wash & Dry Solid s1_filter->s1_dry s1_product 4-Cyanopiperidine HCl s1_dry->s1_product s2_charge Dissolve Precursor in DCM/Water s1_product->s2_charge Use in next step s2_base Add Na2CO3 & Cool to 0 °C s2_charge->s2_base s2_cbz Add Benzyl Chloroformate s2_base->s2_cbz s2_react Stir for 2-4h at RT s2_cbz->s2_react s2_workup Separate & Extract s2_react->s2_workup s2_purify Wash, Dry, Concentrate s2_workup->s2_purify s2_product Final Product s2_purify->s2_product

References

Application Notes and Protocols for the Catalytic Conversion of Benzyl 4-Cyanopiperidine-1-Carboxylate to Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, particularly crucial in the pharmaceutical industry for the construction of bioactive molecules. Benzyl 4-(aminomethyl)piperidine-1-carboxylate is a key building block in the synthesis of various therapeutic agents, including PROTAC (Proteolysis Targeting Chimera) linkers.[1] This document provides detailed application notes and experimental protocols for the catalytic conversion of Benzyl 4-cyanopiperidine-1-carboxylate to the corresponding primary amine, benzyl 4-(aminomethyl)piperidine-1-carboxylate. The protocols focus on widely used and efficient catalytic systems, offering a comparative analysis of their performance.

Catalytic Systems Overview

The catalytic hydrogenation of nitriles is a preferred method for the synthesis of primary amines due to its efficiency and atom economy.[2] Several catalytic systems are effective for this transformation, with the choice of catalyst and reaction conditions being critical to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[2] The most common catalysts employed for this reduction include Raney® Nickel, Palladium on carbon (Pd/C), and Rhodium on alumina.

Side Reactions: The primary challenge in nitrile reduction is the formation of secondary and tertiary amines through the reaction of the intermediate imine with the newly formed primary amine.[2] The addition of ammonia or the use of specific catalyst poisons can help to suppress these side reactions.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for different catalytic systems used in the reduction of nitriles to primary amines, providing a basis for selecting the most suitable method for the conversion of this compound.

Catalyst SystemSubstrateSolventTemperature (°C)Pressure (psi)Reaction Time (h)Yield (%)Reference
Raney® Nickel Aromatic/Aliphatic NitrilesMethanol/Ammonia1001160->90(Kukula et al., 2004)
Raney® Nickel / KBH₄ Aliphatic NitrilesDry EthanolRoom TempAtmospheric0.7592(Wu et al., 2008)
Palladium on Carbon (Pd/C) Aromatic NitrilesMethanol/HClRoom TempAtmospheric297(Diker et al., 1995)
Rhodium on Alumina (Rh/Al₂O₃) Aromatic/Olefinic compoundsVarious---High[1]

Note: The data presented is for general nitrile reductions and serves as a guideline. Optimization for this compound is recommended.

Experimental Protocols

Protocol 1: Reduction using Raney® Nickel

Raney® Nickel is a highly effective catalyst for nitrile hydrogenation and is often used in the presence of ammonia to suppress the formation of secondary amines.

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Methanol (anhydrous)

  • Ammonia solution (e.g., 7N in Methanol)

  • Hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • Filter aid (e.g., Celite®)

Equipment:

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Magnetic stirrer

  • Schlenk line or glovebox for handling pyrophoric catalyst

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: Under an inert atmosphere, carefully wash the Raney® Nickel slurry (typically 50% w/w in water) with anhydrous methanol to remove water.

  • Reaction Setup: In a high-pressure autoclave, add this compound (1.0 eq).

  • Add anhydrous methanol and the methanolic ammonia solution.

  • Carefully add the prepared Raney® Nickel catalyst (typically 10-50% by weight of the substrate).

  • Hydrogenation: Seal the autoclave, and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1000 psi).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 50-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney® Nickel is pyrophoric and must not be allowed to dry in the air.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or crystallization to yield pure benzyl 4-(aminomethyl)piperidine-1-carboxylate.

Protocol 2: Reduction using Palladium on Carbon (Pd/C)

Palladium on carbon is another widely used catalyst for nitrile reduction. The addition of an acid, such as hydrochloric acid, can effectively prevent the formation of secondary and tertiary amine byproducts.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • Filter aid (e.g., Celite®)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C (typically 5-10 mol %).

  • Carefully add concentrated hydrochloric acid (e.g., 1.1 eq).

  • Hydrogenation: Connect the reaction vessel to the hydrogenation apparatus.

  • Purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a NaOH solution to a pH of ~10-12.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford benzyl 4-(aminomethyl)piperidine-1-carboxylate.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start substrate This compound start->substrate reaction_setup Reaction Setup (Substrate, Solvent, Catalyst) substrate->reaction_setup catalyst_prep Catalyst Preparation (e.g., washing Raney Ni) catalyst_prep->reaction_setup hydrogenation Catalytic Hydrogenation (H₂, Pressure, Temperature) reaction_setup->hydrogenation monitoring Reaction Monitoring (TLC, LC-MS) hydrogenation->monitoring monitoring->hydrogenation Incomplete filtration Catalyst Filtration monitoring->filtration Complete extraction Solvent Removal & Work-up (e.g., Extraction) filtration->extraction purification Purification (Chromatography/Crystallization) extraction->purification product Benzyl 4-(aminomethyl)piperidine-1-carboxylate purification->product

Caption: Experimental workflow for the catalytic conversion.

Signaling Pathways and Logical Relationships

The reduction of a nitrile to a primary amine proceeds through an imine intermediate. The suppression of side reactions is key to achieving high yields of the desired primary amine.

reaction_pathway nitrile This compound (R-CN) imine Imine Intermediate (R-CH=NH) nitrile->imine + H₂/Catalyst primary_amine Primary Amine (Product) (R-CH₂NH₂) imine->primary_amine + H₂/Catalyst secondary_amine Secondary Amine (Byproduct) ((R-CH₂)₂NH) imine->secondary_amine + Primary Amine - NH₃

Caption: Reaction pathway for nitrile reduction to amines.

References

Application Notes and Protocols for the Functionalization of the Piperidine Ring in Benzyl 4-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-cyanopiperidine-1-carboxylate is a versatile synthetic intermediate widely employed in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure found in numerous FDA-approved drugs, and the cyano group at the 4-position offers a reactive handle for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the functionalization of the piperidine ring of this compound, enabling the synthesis of diverse derivatives for potential therapeutic applications.

Functionalization Strategies

The chemical reactivity of this compound allows for several key functionalization strategies, primarily targeting the cyano group and the adjacent carbon atom. These include:

  • Reduction of the Nitrile Group: Conversion of the nitrile to a primary amine or an aldehyde.

  • Hydrolysis of the Nitrile Group: Transformation of the nitrile into a carboxylic acid or a primary amide.

  • Carbon-Carbon Bond Formation: Reaction of the nitrile with organometallic reagents to form ketones or alkylation at the α-carbon.

  • Cycloaddition to form Heterocycles: Conversion of the nitrile to a tetrazole ring.

These transformations provide access to a wide array of functionalized piperidine building blocks crucial for the synthesis of novel bioactive molecules.

Experimental Protocols and Data

The following sections detail the experimental procedures for the key functionalization reactions of this compound.

Reduction of the Nitrile Group

The nitrile group can be selectively reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Catalytic hydrogenation is a common and efficient method for the reduction of nitriles to primary amines.

Experimental Protocol:

A solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) is placed in a high-pressure hydrogenation vessel. A catalytic amount of Raney Nickel (typically 10-20% by weight) is added to the solution. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS. Upon completion, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield Benzyl 4-(aminomethyl)piperidine-1-carboxylate.

Reagent/CatalystSolventTemperaturePressureTime (h)Yield (%)
Raney Nickel / H₂MethanolRoom Temp.50-100 psi12-24>90
LiAlH₄THF0 °C to RTN/A4-885-95

Table 1: Summary of conditions for the reduction of this compound to the corresponding primary amine.

Partial reduction of the nitrile to an aldehyde can be achieved using a milder reducing agent such as Diisobutylaluminium hydride (DIBAL-H).

Experimental Protocol:

A solution of this compound (1.0 eq) in an anhydrous solvent (e.g., toluene, dichloromethane) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). A solution of DIBAL-H (1.0-1.2 eq) in a suitable solvent is added dropwise, maintaining the temperature below -70 °C. The reaction is stirred at -78 °C for 2-4 hours. The reaction is then quenched by the slow addition of methanol, followed by an aqueous workup with a mild acid (e.g., 1M HCl) or a Rochelle's salt solution. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford Benzyl 4-formylpiperidine-1-carboxylate. A patent for a similar transformation of 1-benzyl piperidine-4-nitrile to N-benzyl-4-piperidinecarboxaldehyde reported a yield of 90.1% when the reaction was carried out at 0°C for 2 hours[1].

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
DIBAL-HToluene0290.1[1]

Table 2: Conditions for the reduction of a nitrile to an aldehyde.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or to a primary amide under milder basic conditions.

Experimental Protocol (Acidic Hydrolysis):

This compound (1.0 eq) is suspended in a mixture of concentrated hydrochloric acid and water. The mixture is heated to reflux (approximately 100-110 °C) and stirred for 10-20 hours. A patent describing a similar hydrolysis of 1-benzyl-4-cyano-4-anilinopiperidine utilized concentrated hydrochloric acid at reflux for 10-20 hours[2]. After cooling to room temperature, the pH of the solution is adjusted to be neutral or slightly acidic with a base (e.g., NaOH solution), which may cause the product to precipitate. The solid is collected by filtration, washed with water, and dried to give 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid.

ConditionsTime (h)Yield (%)Reference
Conc. HCl, H₂O, Reflux10-20~77 (for a related compound)[2]
70-90% H₂SO₄, 20-50 °C50-90Not specified[2]

Table 3: Conditions for the hydrolysis of a nitrile to a carboxylic acid.

Carbon-Carbon Bond Formation

The carbon atom of the nitrile group is electrophilic and can be attacked by organometallic reagents to form new carbon-carbon bonds, leading to the formation of ketones after hydrolysis of the intermediate imine.

Experimental Protocol:

To a solution of this compound (1.0 eq) in an anhydrous etheral solvent (e.g., diethyl ether, THF) under an inert atmosphere, a solution of methylmagnesium bromide (1.1-1.5 eq) in the same solvent is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then subjected to acidic hydrolysis (e.g., with 1M HCl) to convert the intermediate imine to the ketone. The product is then purified by column chromatography to yield Benzyl 4-acetylpiperidine-1-carboxylate.

Grignard ReagentSolventTemperature (°C)Time (h)Yield (%)
CH₃MgBrTHF/Toluene0 to RT2-4Moderate to Good

Table 4: General conditions for the reaction of a Grignard reagent with this compound.

Cycloaddition to Form Heterocycles

The nitrile group can undergo cycloaddition reactions to form heterocyclic rings, such as tetrazoles, which are important pharmacophores in drug discovery.

Experimental Protocol:

A mixture of this compound (1.0 eq), sodium azide (1.5-2.0 eq), and a Lewis acid catalyst such as zinc chloride or an ammonium salt (e.g., triethylammonium chloride) in a high-boiling solvent like N,N-dimethylformamide (DMF) or toluene is heated at 100-130 °C for 12-24 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and acidified with a dilute acid (e.g., 1M HCl) to protonate the tetrazole ring. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

ReagentsCatalystSolventTemperature (°C)Time (h)Yield (%)
NaN₃ZnCl₂ or Et₃N·HClDMF or Toluene100-13012-24Good

Table 5: General conditions for the synthesis of a tetrazole from this compound.

Visualization of Reaction Pathways and Biological Context

Reaction Workflow

The following diagram illustrates the key functionalization pathways starting from this compound.

Caption: Key functionalization reactions of this compound.

Biological Context: Inhibition of the JAK-STAT Signaling Pathway

Substituted piperidines are valuable scaffolds for the development of kinase inhibitors. The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and inflammation. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer. Piperidine derivatives can be designed to act as competitive inhibitors of ATP binding to the kinase domain of JAKs, thereby blocking the downstream signaling cascade.

The following diagram illustrates a simplified JAK-STAT signaling pathway and the potential point of intervention by a piperidine-based JAK inhibitor derived from the functionalization of this compound.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT receptor->stat Recruits jak->receptor Phosphorylates jak->jak Autophosphorylation jak->stat Phosphorylates stat_p p-STAT stat->stat_p dimer p-STAT Dimer stat_p->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to gene Gene Transcription nucleus->gene Initiates inhibitor Piperidine-based JAK Inhibitor inhibitor->jak Inhibits ATP Binding

Caption: Simplified JAK-STAT signaling pathway and inhibition by a piperidine derivative.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of 4-substituted piperidine derivatives. The protocols and data presented in these application notes provide a foundation for researchers to explore the chemical space around this scaffold, facilitating the development of novel compounds with potential therapeutic applications in areas such as kinase inhibition and GPCR modulation. The versatility of the cyano group allows for the introduction of various functionalities, making this a key building block in modern drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 4-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to optimize the synthesis of Benzyl 4-cyanopiperidine-1-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a low yield of my final product, this compound. What are the common causes and how can I resolve this?

Low yield is a frequent issue that can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Poor Quality of Starting Material (4-cyanopiperidine): The synthesis of the 4-cyanopiperidine precursor, often from isonipecotamide, can be challenging, resulting in low yields and impurities. It is crucial to start with pure 4-cyanopiperidine or its salt.

    • Solution: Verify the purity of your 4-cyanopiperidine using techniques like NMR or GC-MS. If necessary, purify the starting material by distillation or recrystallization of its salt.

  • Hydrolysis of Benzyl Chloroformate (Cbz-Cl): Benzyl chloroformate is highly sensitive to moisture and can rapidly hydrolyze, rendering it ineffective for the protection reaction.[1][2]

    • Solution: Use anhydrous solvents and operate under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried. Add the Cbz-Cl slowly to the reaction mixture to minimize its exposure to any residual moisture.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or temperature. Ensure efficient stirring, especially in biphasic systems, to maximize contact between reactants.[1]

  • Protonation of the Starting Amine: The reaction between 4-cyanopiperidine and Cbz-Cl generates hydrochloric acid (HCl). If not neutralized, this acid will protonate the starting amine, making it non-nucleophilic and halting the reaction.[1]

    • Solution: Use at least two equivalents of a suitable base to neutralize the generated HCl.[1] The choice of base is critical and can influence the reaction's success (see Q2).

Q2: What is the optimal base and solvent system for the N-Cbz protection of 4-cyanopiperidine?

The choice of base and solvent is critical for maximizing yield and minimizing side reactions.

  • Base Selection: The base neutralizes the HCl produced during the reaction.[1]

    • Weak Inorganic Bases: Sodium bicarbonate (NaHCO₃) and sodium carbonate (Na₂CO₃) are commonly used.[3][4] They are effective and mild, reducing the risk of side reactions.

    • Strong Inorganic Bases: Sodium hydroxide (NaOH) can be used but may promote hydrolysis of the Cbz-Cl if not controlled carefully.[5][6]

    • Organic Bases: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) can be used, particularly in anhydrous organic solvents.[4][7] However, they can sometimes lead to the formation of stable salts that complicate purification.

  • Solvent System:

    • Biphasic Systems: A mixture of an organic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) with water is often effective.[1][3] This system helps to dissolve both the organic-soluble Cbz-Cl and the water-soluble amine salt and inorganic base.

    • Anhydrous Organic Solvents: Solvents like DCM or THF can be used with an organic base (e.g., TEA). This is preferable when strictly anhydrous conditions are required to prevent Cbz-Cl hydrolysis.[4]

Q3: My Benzyl Chloroformate (Cbz-Cl) reagent appears yellow and old. Can I still use it?

Old Cbz-Cl can degrade, primarily to benzyl alcohol and HCl, due to moisture exposure. While it might be usable for less sensitive reactions, using a fresh or purified reagent is highly recommended for optimal results.[1] Impurities can lead to lower yields and the formation of unwanted side products.

Q4: I see multiple spots on my TLC plate after the reaction. What could these byproducts be?

Multiple spots on a TLC plate indicate a mixture of compounds. Besides your desired product and unreacted starting material, you may be observing:

  • Benzyl Alcohol: This is a byproduct of the hydrolysis of Cbz-Cl.

  • Dibenzyl Carbonate: This can form from the reaction of Cbz-Cl with benzyl alcohol.

  • Urea Derivatives: If the reaction temperature is too high or an inappropriate base is used, side reactions involving the nitrile group could potentially occur, though this is less common under standard Cbz-protection conditions.

Solution: An efficient aqueous workup is typically sufficient to remove most water-soluble byproducts. Purification via silica gel column chromatography is recommended to isolate the pure product.

Data Presentation

The following tables summarize the influence of key reaction parameters on the yield of N-Cbz protected amines, which is directly applicable to the synthesis of this compound.

Table 1: Effect of Base and Solvent on N-Cbz Protection Yield

Base (Equivalents)Solvent SystemTemperature (°C)Typical YieldNotes
NaHCO₃ (2.0)THF / Water (2:1)0 to RTHighA standard, reliable method that is easy to work up.[3]
Na₂CO₃ (2.0)Water0 to RTGood to HighEffective for water-soluble amine salts.[4]
NaOH (2.0)Water0VariableRisk of Cbz-Cl hydrolysis is higher; requires careful temperature control and slow addition.[5][6]
Triethylamine (2.0)Dichloromethane (DCM)0 to RTGoodRequires anhydrous conditions; purification may be complicated by triethylammonium salts.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Bicarbonate

This protocol is a standard and effective method for the Cbz protection of 4-cyanopiperidine.

Materials:

  • 4-cyanopiperidine hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-cyanopiperidine hydrochloride (1.0 eq) and sodium bicarbonate (2.2 eq) in a 2:1 mixture of THF and water.

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled suspension over 20-30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-20 hours.[3]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.

G Experimental Workflow for Synthesis A 1. Dissolve 4-Cyanopiperidine HCl and NaHCO3 in THF/Water B 2. Cool to 0 °C A->B C 3. Add Benzyl Chloroformate (Cbz-Cl) Dropwise B->C D 4. Stir at Room Temperature (12-20h) C->D E 5. Monitor by TLC D->E E->D Incomplete F 6. Aqueous Workup (Dilute, Extract with EtOAc) E->F Reaction Complete G 7. Wash Organic Layer (Water, Brine) F->G H 8. Dry (Na2SO4) and Concentrate G->H I 9. Purify via Column Chromatography H->I J Pure Product I->J

Caption: A typical workflow for the synthesis of this compound.

G Troubleshooting Logic for Low Yield A Start: Low Product Yield B Is Reaction Complete by TLC? A->B C No B->C No D Yes B->D Yes E Cause: Incomplete Reaction Solution: - Increase reaction time/temp - Ensure efficient stirring C->E F Did you use anhydrous solvents and fresh Cbz-Cl? D->F G No F->G No H Yes F->H Yes I Cause: Cbz-Cl Hydrolysis Solution: - Use dry solvents/inert atm. - Use fresh Cbz-Cl G->I J Did you use >= 2 eq. of base? H->J K No J->K No L Yes J->L Yes M Cause: Amine Protonation Solution: - Increase base to >2 eq. K->M N Check purity of 4-cyanopiperidine starting material L->N

Caption: A decision tree to diagnose and solve common causes of low product yield.

References

Technical Support Center: Purification of Crude Benzyl 4-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Benzyl 4-cyanopiperidine-1-carboxylate. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route used. A frequent synthesis involves the reaction of piperidine-4-carbonitrile with benzyl chloroformate. In this case, likely impurities include:

  • Unreacted Piperidine-4-carbonitrile: The starting material may not have fully reacted.

  • Benzyl Alcohol: Benzyl chloroformate is sensitive to moisture and can degrade to benzyl alcohol.[1]

  • Dibenzyl Carbonate: A potential byproduct from the self-condensation of benzyl chloroformate.

  • Residual Solvents: Solvents used in the reaction and work-up, such as dichloromethane, ethyl acetate, or toluene.

Q2: My crude product is an oil, but the pure compound is a solid. What should I do?

A2: Oiling out is a common issue. This can be due to the presence of impurities that lower the melting point of the mixture or inhibit crystallization. The recommended approach is to first attempt purification by column chromatography to remove the bulk of the impurities. Following chromatography, a recrystallization can be performed on the partially purified material to obtain a crystalline solid.

Q3: I am having trouble separating my product from a close-running impurity on the TLC plate. What can I do?

A3: If you have a close-running impurity, consider the following strategies:

  • Optimize the Mobile Phase: A slight adjustment in the polarity of your eluent can significantly improve separation. Try varying the ratio of your solvent system (e.g., from 10% ethyl acetate in hexanes to 12% or 8%).

  • Try a Different Solvent System: If adjusting the polarity doesn't work, switch to a different solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol system.

  • Use a Longer Column: A longer column provides more surface area for the separation to occur.

  • Consider a Different Stationary Phase: If separation on silica gel is proving difficult, you could explore other stationary phases like alumina.

Q4: Can I purify this compound by recrystallization directly from the crude reaction mixture?

A4: While it may be possible in some cases where the crude product is of high purity, it is generally recommended to perform a preliminary purification step like column chromatography. Direct recrystallization from a complex crude mixture can be challenging and may lead to low recovery or co-crystallization of impurities.

Troubleshooting Guides

Column Chromatography

Problem: The compound is not moving off the baseline of the TLC plate, even with a highly polar solvent system.

Possible Cause Solution
Strong interaction with silica gelAdd a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.
Compound is insoluble in the mobile phaseEnsure the compound is fully dissolved in the loading solvent before applying it to the column.

Problem: The compound is eluting too quickly (high Rf value) and is not separating from impurities.

Possible Cause Solution
Mobile phase is too polarDecrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in hexanes).

Problem: The collected fractions show streaking or tailing on the TLC plate.

Possible Cause Solution
Column is overloadedUse a larger column or reduce the amount of crude material being purified.
Inappropriate solvent systemThe solvent system may not be optimal for your compound. Re-screen for a better solvent system using TLC.
Compound degradation on silicaTest the stability of your compound on a small amount of silica gel before performing large-scale chromatography. If it degrades, consider using a different stationary phase like alumina.
Recrystallization

Problem: The compound "oils out" instead of forming crystals.

Possible Cause Solution
Solution is supersaturatedAdd a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly.
Presence of impuritiesPurify the compound by column chromatography first to remove impurities that may be inhibiting crystallization.
Cooling too rapidlyAllow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.

Problem: No crystals form, even after cooling the solution.

Possible Cause Solution
Solution is too diluteEvaporate some of the solvent to increase the concentration of the compound and then try cooling again.
Nucleation is not occurringTry scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Problem: The yield from recrystallization is very low.

Possible Cause Solution
Too much solvent was usedUse the minimum amount of hot solvent required to fully dissolve the compound.
The compound is significantly soluble in the cold solventCool the solution in an ice bath or freezer to minimize the solubility of the compound.
Crystals were lost during filtrationEnsure you are using the correct filter paper pore size and wash the crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

General Protocol for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude or partially purified product. Add a potential recrystallization solvent dropwise at room temperature until the solid dissolves. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems to screen include isopropanol, ethanol, ethyl acetate/hexanes, and toluene.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Crystallization: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow crude Crude Product column Column Chromatography crude->column recrystallization Recrystallization column->recrystallization Partially Purified impurities Impurities column->impurities pure Pure Product recrystallization->pure recrystallization->impurities

Caption: General purification workflow for crude this compound.

troubleshooting_logic start Purification Issue is_column Column Chromatography? start->is_column is_recrystallization Recrystallization? start->is_recrystallization col_no_move Compound not moving? is_column->col_no_move Yes col_too_fast Compound eluting too fast? is_column->col_too_fast col_streaking Streaking/Tailing? is_column->col_streaking rec_oiling Oiling out? is_recrystallization->rec_oiling Yes rec_no_crystals No crystals form? is_recrystallization->rec_no_crystals rec_low_yield Low yield? is_recrystallization->rec_low_yield col_solution1 Increase eluent polarity Add modifier col_no_move->col_solution1 Yes col_solution2 Decrease eluent polarity col_too_fast->col_solution2 Yes col_solution3 Reduce load Change solvent system col_streaking->col_solution3 Yes rec_solution1 Cool slowly Add more solvent rec_oiling->rec_solution1 Yes rec_solution2 Concentrate solution Scratch flask/add seed rec_no_crystals->rec_solution2 Yes rec_solution3 Use minimum hot solvent Cool thoroughly rec_low_yield->rec_solution3 Yes

Caption: A logical troubleshooting guide for common purification issues.

References

Common side reactions and byproducts in Benzyl 4-cyanopiperidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Benzyl 4-cyanopiperidine-1-carboxylate

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and protocols related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two common strategies. The most direct route involves the N-protection of commercially available 4-cyanopiperidine with benzyl chloroformate (Cbz-Cl). An alternative route involves first protecting a piperidine derivative, such as piperidin-4-one, with a benzyl carboxylate group, followed by the introduction of the cyano group, for instance, via a cyanohydrin formation and subsequent dehydration.

Q2: Why is my reaction mixture or final product yellow or brown?

A2: Discoloration often arises from impurities in the starting materials or from degradation during the reaction. Technical grade benzyl chloroformate may contain impurities from its synthesis, such as benzaldehyde or benzyl chloride derivatives.[1][2] Additionally, if synthesizing the 4-cyanopiperidine precursor via dehydration of an amide with harsh reagents like phosphorus oxychloride or thionyl chloride, improper temperature control can lead to charring and colored byproducts.[3]

Q3: Which step in the synthesis is most sensitive to moisture?

A3: The N-protection step using benzyl chloroformate is highly sensitive to moisture. Benzyl chloroformate readily hydrolyzes in the presence of water to form benzyl alcohol, CO₂, and HCl, which will reduce the yield and introduce impurities into your product.[4] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere.

Q4: My overall yield is significantly lower than expected. What are the likely causes?

A4: Low yields can be attributed to several factors:

  • Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate reagent stoichiometry.

  • Reagent Decomposition: Hydrolysis of benzyl chloroformate due to moisture.[4]

  • Product Loss During Workup: The product may be partially lost during aqueous extraction phases if the pH is not optimal. Multiple extractions are recommended.

  • Side Reactions: Formation of byproducts, such as the hydrolysis of the cyano group or the formation of dimers, can consume starting material.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
TLC/LC-MS shows significant unreacted 4-cyanopiperidine. 1. Insufficient benzyl chloroformate.2. Benzyl chloroformate was hydrolyzed by moisture.3. Low reaction temperature or insufficient reaction time.1. Use a slight excess (1.05-1.1 equivalents) of benzyl chloroformate.2. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).3. Allow the reaction to stir at room temperature for an adequate time (monitor by TLC) or gently warm if necessary.
An impurity with a mass corresponding to benzyl alcohol is detected. The benzyl chloroformate reagent hydrolyzed due to exposure to water.[4]Use a fresh bottle of high-purity benzyl chloroformate. Handle the reagent carefully under anhydrous conditions. Purify the final product via column chromatography or recrystallization to remove benzyl alcohol.
An impurity with a mass corresponding to the amide (Benzyl 4-carbamoylpiperidine-1-carboxylate) is detected. The nitrile (cyano) group was partially hydrolyzed during the reaction or, more likely, during an acidic or basic aqueous workup.Maintain a neutral or slightly basic pH during the workup. Use a saturated sodium bicarbonate solution for washes instead of stronger bases like sodium hydroxide. Perform aqueous steps at a low temperature (0-5 °C).
The reaction becomes a thick, unmanageable slurry. 1. The hydrochloride salt of the 4-cyanopiperidine starting material has low solubility.2. The base used (e.g., triethylamine) is forming an insoluble hydrochloride salt.1. If starting from 4-cyanopiperidine hydrochloride, ensure sufficient base is used to form the free amine before adding the electrophile.2. Consider using a biphasic Schotten-Baumann reaction condition (e.g., DCM/water with Na₂CO₃) where salts remain in the aqueous phase.3. Increase the solvent volume to improve solubility.

Quantitative Data Summary

The following table summarizes typical reaction parameters for key transformations related to the synthesis. Note that yields are highly dependent on the scale, purity of reagents, and workup procedure.

Reaction Step Reagents Solvent Temp (°C) Time (h) Typical Yield (%) Reference
Dehydration of IsonipecotamideThionyl Chloride, DibutylformamideToluene0 - 2024 - 7275 - 87[3][5]
N-Protection (Cbz)Benzyl Chloroformate, Na₂CO₃DCM / H₂O0 - 252 - 485 - 95General Procedure
Oxidation of N-Cbz-4-piperidinolTEMPO, NaIO₄, NaBrDCM / H₂O20 - 255 - 1290 - 95[6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Cyanopiperidine

This protocol details the N-protection of 4-cyanopiperidine using benzyl chloroformate under Schotten-Baumann conditions.

  • Preparation: To a round-bottom flask, add 4-cyanopiperidine (1.0 eq), dichloromethane (DCM, approx. 10 mL per gram of starting material), and a 10% aqueous solution of sodium carbonate (Na₂CO₃) (2.5 eq).

  • Cooling: Cool the vigorously stirred biphasic mixture to 0 °C using an ice bath.

  • Reagent Addition: Add benzyl chloroformate (1.05 eq) dropwise via a syringe or dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine all organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Reaction Pathway and Side Reactions

The following diagram illustrates the primary synthetic pathway for the N-protection of 4-cyanopiperidine and highlights key potential side reactions and impurity sources.

Synthesis_Pathway cluster_reactants Starting Materials cluster_product Desired Product cluster_byproducts Byproducts & Impurities Cyanopiperidine 4-Cyanopiperidine Target This compound Cyanopiperidine->Target + Base (e.g., Na₂CO₃) - NaCl, - H₂O, - CO₂ CbzCl Benzyl Chloroformate CbzCl->Target + Base (e.g., Na₂CO₃) - NaCl, - H₂O, - CO₂ Benzaldehyde Benzaldehyde (from reagent) CbzCl->Benzaldehyde Reagent Impurity H2O H₂O CbzCl->H2O Moisture Sensitivity HydrolyzedNitrile N-Cbz-piperidine- 4-carboxamide Target->HydrolyzedNitrile Nitrile Hydrolysis (harsh pH) BenzylAlcohol Benzyl Alcohol H2O->BenzylAlcohol Hydrolysis

Caption: Main synthesis pathway and common side reactions.

References

Technical Support Center: Optimization of Nitrile Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitrile hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Under what general conditions do nitrile groups hydrolyze?

A1: Nitrile groups are typically robust but can be hydrolyzed to either primary amides or carboxylic acids. This transformation can be achieved under both acidic and basic conditions, usually requiring heat. The reaction is a two-stage process, first converting the nitrile to an amide, which can then be further hydrolyzed to a carboxylic acid or its corresponding salt.[1][2] Vigorous conditions, such as prolonged heating with strong acids (e.g., concentrated HCl, H₂SO₄) or bases (e.g., NaOH, KOH), will generally drive the reaction to completion, yielding the carboxylic acid.[1][3] To isolate the amide intermediate, milder and more controlled reaction conditions are necessary.[1]

Q2: How can I selectively stop the hydrolysis at the amide stage?

A2: Isolating the amide requires careful control of the reaction conditions, as amides can hydrolyze more readily than nitriles under harsh conditions.[1] Key strategies for selective amide formation include:

  • Milder Basic Conditions: Applying carefully controlled heating with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can sometimes yield the amide. However, close monitoring of the reaction is crucial to prevent over-hydrolysis to the carboxylic acid.[1][4]

  • Alkaline Peroxide Method: A widely used and effective method involves the use of alkaline hydrogen peroxide (e.g., H₂O₂ with NaOH or K₂CO₃). This method is generally mild and highly selective for the formation of the amide.[1][4]

  • Metal Catalysis: Various transition metal catalysts, for instance, those based on platinum, ruthenium, or copper, can facilitate the highly selective hydration of nitriles to amides under neutral or mild conditions. These methods often exhibit excellent tolerance for other functional groups.[1][5][6]

  • Enzymatic Hydrolysis: Nitrile hydratase enzymes selectively convert nitriles to amides, while nitrilase enzymes typically produce carboxylic acids.[7][8][9]

Q3: I have other sensitive functional groups in my molecule, like an ester. How can I achieve chemoselectivity?

A3: Achieving chemoselectivity is a critical consideration in complex molecules.

  • To Preserve the Nitrile and Hydrolyze an Ester (Saponification): Standard saponification conditions, such as using NaOH or KOH in an aqueous alcohol solution, can often hydrolyze an ester while leaving the nitrile group intact, particularly at lower temperatures. However, nitrile hydrolysis can still occur, especially with higher temperatures and water concentrations. Careful optimization of the base equivalents, temperature, and reaction time is essential.[1]

  • To Hydrolyze the Nitrile and Preserve the Ester: Milder, nitrile-specific methods are recommended. Metal-catalyzed hydration or enzymatic hydrolysis can provide high selectivity for the nitrile group without affecting a co-existing ester functionality.

Q4: What are the key differences between acidic and basic hydrolysis of nitriles?

A4: Both acidic and basic conditions can hydrolyze nitriles, but the final products and reaction mechanisms differ.

  • Acidic Hydrolysis: This method typically yields a carboxylic acid and an ammonium salt.[2][10][11][12] The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.[3][13][14][15]

  • Basic Hydrolysis: This method initially produces a salt of the carboxylic acid and ammonia gas.[10][11][12] An additional acidification step is required to obtain the free carboxylic acid.[10][11] The reaction starts with the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[3][13] Under milder basic conditions, the reaction can often be stopped at the amide stage.[3][13]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient Temperature: Nitrile hydrolysis is often slow at room temperature.[16] 2. Low Reagent Concentration: The concentration of the acid or base may be too low. 3. Poor Solubility: The nitrile substrate may not be sufficiently soluble in the reaction medium. 4. Catalyst Inactivity: In metal-catalyzed or enzymatic reactions, the catalyst may be inactive or poisoned.1. Increase Temperature: Heat the reaction mixture, typically to reflux.[10][11][17] 2. Increase Reagent Concentration: Use a more concentrated acid or base. For acidic hydrolysis, diluted sulfuric acid is often effective.[18] 3. Add a Co-solvent: Use a co-solvent like ethanol or DMSO to improve solubility.[17][19] 4. Use a Fresh Catalyst/Enzyme: Ensure the catalyst or enzyme is active and handle it according to storage recommendations.
Reaction Stops at the Amide Stage (when Carboxylic Acid is desired) 1. Insufficiently Vigorous Conditions: The reaction conditions may not be harsh enough to hydrolyze the intermediate amide.[3] 2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.1. Increase Temperature and/or Reagent Concentration: Use higher temperatures (vigorous reflux) and/or more concentrated acid or base.[3] 2. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and continue until the amide is consumed.
Formation of Carboxylic Acid (when Amide is desired) 1. Reaction Conditions are Too Harsh: High temperatures or strong acid/base concentrations favor the formation of the carboxylic acid.[3][14]1. Use Milder Conditions: Lower the reaction temperature and/or use a less concentrated base.[13] 2. Switch to a Selective Method: Employ the alkaline hydrogen peroxide method, metal-catalyzed hydration, or enzymatic hydrolysis with nitrile hydratase.[1][4]
Formation of Side Products 1. Degradation of Starting Material or Product: Sensitive functional groups may not be stable under the reaction conditions. 2. Polymerization (for certain substrates): Alkenyl nitriles can be prone to polymerization.1. Use Milder Conditions: Opt for enzymatic or metal-catalyzed methods that are more tolerant of various functional groups.[1] 2. Add a Polymerization Inhibitor: For substrates like acrylonitrile, the addition of a polymerization inhibitor such as metallic copper may be beneficial.[20]

Quantitative Data on Nitrile Hydrolysis

The following tables summarize quantitative data for different nitrile hydrolysis methods. Note that yields are highly substrate-dependent and optimization may be required for different molecules.

Table 1: Hydration of Functionalized Benzonitriles to Amides in WEPPA *

EntrySubstrate (Benzonitrile Derivative)Product (Benzamide Derivative)Time (h)Yield (%)
1BenzonitrileBenzamide0.541
22-Methylbenzonitrile2-Methylbenzamide0.581
33-Methylbenzonitrile3-Methylbenzamide0.584
44-Methylbenzonitrile4-Methylbenzamide0.592
54-Fluorobenzonitrile4-Fluorobenzamide0.596
64-Chlorobenzonitrile4-Chlorobenzamide0.595
74-Bromobenzonitrile4-Bromobenzamide0.591
84-(Trifluoromethyl)benzonitrile4-(Trifluoromethyl)benzamide245
92-Naphthonitrile2-Naphthamide175
103-Naphthonitrile3-Naphthamide168

*Reaction conditions: Nitrile (1.0 mmol), Water Extract of Pomelo Peel Ash (WEPPA) (2.0 mL), 150 °C, in a closed vessel synthesis reactor.[21]

Experimental Protocols

Protocol 1: Acidic Hydrolysis of a Nitrile to a Carboxylic Acid

This protocol describes the general procedure for the acidic hydrolysis of a nitrile to a carboxylic acid using dilute hydrochloric acid.

Materials:

  • Nitrile substrate

  • Dilute hydrochloric acid (e.g., 5-10 M)

  • Reflux apparatus

  • Distillation apparatus (optional)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Set up a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.

  • To the round-bottom flask, add the nitrile and an excess of dilute hydrochloric acid.

  • Heat the mixture to reflux and maintain the reflux for several hours. The reaction progress can be monitored by TLC or LC-MS.[10][11][12]

  • Once the reaction is complete, cool the mixture to room temperature.

  • The carboxylic acid product can be isolated by distillation if it is volatile.[11]

  • Alternatively, the product can be extracted from the aqueous mixture using a suitable organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Selective Hydration of a Nitrile to an Amide using Alkaline Hydrogen Peroxide

This protocol provides a mild and common method for the selective conversion of nitriles to primary amides.

Materials:

  • Nitrile substrate

  • Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Hydrogen peroxide (30% aqueous solution)

  • Deionized water

  • Ethyl acetate (or other suitable extraction solvent)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the nitrile substrate in DMSO in a round-bottom flask.

  • Add anhydrous potassium carbonate to the solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add 30% hydrogen peroxide dropwise to the stirred mixture, ensuring the temperature is maintained below 10 °C.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the complete consumption of the starting material (typically 0.5-3 hours).[1]

  • Quench the reaction by pouring it into cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.[1]

  • Purify the crude product by recrystallization or column chromatography as needed.

Visualizations

Nitrile_Hydrolysis_Pathway Nitrile Nitrile (R-C≡N) Amide Amide (R-CONH₂) Nitrile->Amide Mild Conditions (e.g., H₂O₂, mild base, metal catalyst, nitrile hydratase) Carboxylic_Acid Carboxylic Acid (R-COOH) Nitrile->Carboxylic_Acid Vigorous Acidic Conditions (e.g., conc. H⁺, heat) Amide->Carboxylic_Acid Vigorous Acidic Conditions (e.g., conc. H⁺, heat) Carboxylate_Salt Carboxylate Salt (R-COO⁻) Amide->Carboxylate_Salt Vigorous Basic Conditions (e.g., conc. OH⁻, heat) Carboxylate_Salt->Carboxylic_Acid Acidic Workup (H₃O⁺)

General pathway for nitrile hydrolysis.

Troubleshooting_Workflow Start Start Nitrile Hydrolysis Check_Conversion Monitor Reaction Progress (TLC, LC-MS) Start->Check_Conversion Low_Conversion Issue: Low/No Conversion Check_Conversion->Low_Conversion Incomplete Incomplete_Reaction Issue: Reaction stops at Amide (Goal: Carboxylic Acid) Check_Conversion->Incomplete_Reaction Amide Intermediate Present Over_Reaction Issue: Formation of Carboxylic Acid (Goal: Amide) Check_Conversion->Over_Reaction Carboxylic Acid Present Successful_Reaction Reaction Complete Check_Conversion->Successful_Reaction Complete Increase_Temp_Conc Action: Increase Temperature and/or Reagent Concentration Low_Conversion->Increase_Temp_Conc Incomplete_Reaction->Increase_Temp_Conc Extend_Time Action: Extend Reaction Time Incomplete_Reaction->Extend_Time Use_Milder_Conditions Action: Use Milder Conditions or a more selective method Over_Reaction->Use_Milder_Conditions Increase_Temp_Conc->Check_Conversion Use_Milder_Conditions->Start Extend_Time->Check_Conversion

References

Troubleshooting guide for the reduction of Benzyl 4-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reduction of Benzyl 4-cyanopiperidine-1-carboxylate

This guide provides troubleshooting and frequently asked questions for the chemical reduction of this compound to its corresponding primary amine, Benzyl 4-(aminomethyl)piperidine-1-carboxylate. This process is a critical step in the synthesis of various pharmaceutical intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for reducing the nitrile group in this compound?

The reduction of nitriles to primary amines is a well-established transformation that can be accomplished by two main routes:

  • Catalytic Hydrogenation: This is often the most economical and scalable method for producing primary amines.[1] It involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include Raney Nickel, Palladium on Carbon (Pd/C), and Platinum Dioxide (PtO₂).[1][2] The reaction is typically run in a solvent like ethanol or methanol under elevated pressure and temperature.[2][3]

  • Chemical Reduction with Hydride Reagents: Powerful reducing agents, primarily metal hydrides, can effectively reduce nitriles. The most common agent for this purpose is Lithium Aluminum Hydride (LiAlH₄), which rapidly converts nitriles to primary amines.[4][5] This reaction is typically performed in an ethereal solvent such as Tetrahydrofuran (THF) or diethyl ether, followed by a careful aqueous workup.[2] Other borane-based reagents like Borane-THF complex (BH₃-THF) are also effective.[4]

Q2: My catalytic hydrogenation is resulting in a mixture of secondary and tertiary amines. How can I improve the selectivity for the desired primary amine?

This is the most common challenge during nitrile hydrogenation. The formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines occurs when the intermediate imine reacts with the newly formed primary amine product before it is fully reduced.[1][6]

To suppress this side reaction and improve selectivity:

  • Addition of Ammonia: The most effective method is to add ammonia (typically as a solution in methanol or as ammonium hydroxide) to the reaction mixture.[4] The excess ammonia shifts the equilibrium away from the formation of secondary and tertiary amine byproducts.

  • Use of Acidic Conditions: Performing the hydrogenation in an acidic solvent, such as ethanolic HCl, can protonate the primary amine as it forms, preventing it from acting as a nucleophile and attacking the imine intermediate.[3]

  • Catalyst Choice: Certain catalysts, like cobalt boride, can show higher selectivity for primary amine production.[1]

Q3: I am observing low yield or incomplete conversion in my reaction. What are the potential causes?

Several factors can lead to poor conversion:

  • For Catalytic Hydrogenation:

    • Catalyst Inactivation: The catalyst may be poisoned by impurities (e.g., sulfur or halide contaminants) in the starting material or solvent. Ensure high-purity reagents are used.

    • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. Typical loadings range from 5-10 mol%.

    • Inadequate Hydrogen Pressure/Temperature: The reaction may require higher pressure or temperature to proceed efficiently. These parameters vary depending on the chosen catalyst.[2]

    • Poor Mixing: Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen gas, slowing the reaction rate.

  • For LiAlH₄ Reduction:

    • Insufficient Reducing Agent: LiAlH₄ is highly reactive and can be quenched by trace amounts of water in the solvent or on the glassware, or by the starting material's ester group if conditions are harsh. Ensure anhydrous conditions and use a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents).

    • Low Reaction Temperature: While the reaction is often started at 0°C for safety, it may need to be warmed to room temperature or gently refluxed to go to completion.

Q4: The Benzyl carbamate (Cbz) protecting group on my starting material is being cleaved during the reduction. How can I prevent this?

This is a critical issue specific to this substrate. The Cbz group is susceptible to cleavage under standard catalytic hydrogenation conditions (a reaction known as hydrogenolysis), especially when using a Palladium (Pd) catalyst.[3]

  • Avoid Palladium Catalysts: Do not use Pd/C for the hydrogenation step if you wish to retain the Cbz group.

  • Use Raney Nickel or Platinum: Catalysts like Raney Nickel (Ra-Ni) or Platinum Oxide (PtO₂) are generally less prone to causing Cbz group cleavage under controlled conditions.

  • Use Chemical Reduction: Metal hydride reagents like LiAlH₄ or BH₃-THF do not cleave the Cbz group and are therefore a safer choice for this specific transformation.[7]

Q5: Can I use Sodium Borohydride (NaBH₄) for this reduction?

Sodium borohydride is generally not a strong enough reducing agent to reduce nitriles on its own.[2][7][8] However, its reactivity can be enhanced by adding a transition metal salt, such as Cobalt(II) chloride (CoCl₂). The combination of NaBH₄ and CoCl₂ in an alcoholic solvent can effectively reduce nitriles to primary amines and offers a milder, safer alternative to LiAlH₄.[1][8]

Data Presentation: Comparison of Reduction Methods

FeatureCatalytic Hydrogenation (Ra-Ni)LiAlH₄ ReductionNaBH₄ / CoCl₂ Reduction
Primary Reagent Hydrogen Gas (H₂)Lithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Catalyst/Additive Raney NickelNoneCobalt(II) Chloride (CoCl₂)
Typical Solvent Methanol or Ethanol (with NH₃)Anhydrous THF or Diethyl EtherMethanol or Ethanol
Temperature 25-80°C0°C to Reflux0-25°C
Pressure 50-500 psiAtmosphericAtmospheric
Key Advantages Economical, scalable, green byproduct (none)Fast, highly effective, avoids Cbz cleavageMilder and safer than LiAlH₄
Common Issues Byproduct formation, Cbz cleavage (with Pd), catalyst poisoningPyrophoric reagent, hazardous quench, requires strict anhydrous conditionsLower yields in some cases, potential for cobalt residues

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol is designed to maximize selectivity for the primary amine while preserving the Cbz group.

  • Preparation: To a hydrogenation vessel, add this compound (1.0 eq).

  • Solvent Addition: Add a 7N solution of ammonia in methanol. The total solvent volume should be sufficient to create a 0.1-0.2 M solution of the substrate.

  • Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add Raney Nickel (approx. 50% slurry in water) as the catalyst (10-20% by weight of the starting material).

  • Reaction: Seal the vessel, purge with hydrogen gas, and then pressurize to 100-200 psi of H₂. Stir the mixture vigorously at 40-50°C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography or crystallization to yield Benzyl 4-(aminomethyl)piperidine-1-carboxylate.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

  • WARNING: LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents. This procedure must be conducted by trained personnel under a strict inert atmosphere (Nitrogen or Argon) with appropriate personal protective equipment.*

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0°C in an ice bath. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching (Fieser workup): After the reaction is complete, cool the flask back to 0°C. Cautiously and slowly add, in sequence:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).

    • 'X' mL of 15% aqueous NaOH solution.

    • '3X' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter off the white solid, washing it thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Visualizations

Reaction_Workflow Start Start: Benzyl 4-cyanopiperidine- 1-carboxylate Reaction Reduction Step (e.g., Hydrogenation or LiAlH4) Start->Reaction Reagents Workup Reaction Workup (Catalyst Filtration or Quenching) Reaction->Workup Crude Mixture Purification Purification (Chromatography or Crystallization) Workup->Purification Crude Product Product Final Product: Benzyl 4-(aminomethyl)piperidine- 1-carboxylate Purification->Product

Caption: General experimental workflow for the reduction reaction.

Troubleshooting_Low_Yield Start Problem: Low Yield / Incomplete Reaction Check_SM Is Starting Material (SM) consumed? (Check TLC/LCMS) Start->Check_SM SM_Remaining SM Remains Check_SM->SM_Remaining No SM_Consumed SM Consumed Check_SM->SM_Consumed Yes Check_Conditions Verify Reaction Conditions SM_Remaining->Check_Conditions Conditions_List • Reagent/Catalyst Activity? • Anhydrous Conditions Met? • Temp/Pressure Correct? • Sufficient Reaction Time? Check_Conditions->Conditions_List Check_Byproducts Analyze for Byproducts SM_Consumed->Check_Byproducts Byproducts_List • Secondary/Tertiary Amines? • Cbz Cleavage Product? • Other Side Reactions? Check_Byproducts->Byproducts_List

Caption: Troubleshooting logic for addressing low reaction yields.

Byproduct_Formation cluster_byproduct Byproduct Pathway Nitrile R-C≡N (Starting Nitrile) Imine R-CH=NH (Intermediate Imine) Nitrile->Imine + H₂ PrimaryAmine R-CH₂-NH₂ (Desired Product) Imine->PrimaryAmine + H₂ (Fast) SecondaryImine R-CH=N-CH₂-R (Secondary Imine) Imine->SecondaryImine + R-CH₂-NH₂ - NH₃ SecondaryAmine (R-CH₂)₂NH (Byproduct) SecondaryImine->SecondaryAmine + H₂

References

Technical Support Center: Overcoming Challenges in the Debenzylation of N-Cbz Protected Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the debenzylation of N-Cbz protected piperidines.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Incomplete or Sluggish Reaction

Question: My N-Cbz debenzylation is running very slowly or has stalled before reaching completion. What are the potential causes and how can I resolve this?

Answer:

An incomplete or sluggish debenzylation reaction is a common issue that can be attributed to several factors, primarily related to the catalyst, reaction conditions, or the substrate itself.

Possible Causes and Solutions:

  • Catalyst Inactivity or Poisoning: The palladium catalyst is susceptible to deactivation.

    • Solution: Use a fresh batch of high-quality catalyst, such as Pd/C or Pearlman's catalyst (Pd(OH)₂/C).[1][2] If catalyst poisoning by sulfur-containing impurities is suspected, ensure the purity of your starting material and solvents.[1][2][3][4][5] For substrates containing sulfur, consider alternative deprotection methods not prone to poisoning.[1][4]

  • Insufficient Hydrogen Source: The amount of hydrogen gas or the hydrogen donor may be depleted.

    • Solution (Catalytic Hydrogenation): Ensure a continuous supply of hydrogen gas at an appropriate pressure (e.g., atmospheric to 50 psi or higher).[1][3]

    • Solution (Transfer Hydrogenation): Increase the equivalents of the hydrogen donor, such as ammonium formate or formic acid.[6] Adding the donor in portions can also be effective.[6]

  • Poor Substrate Solubility: The N-Cbz protected piperidine may not be fully dissolved in the chosen solvent, limiting its interaction with the catalyst.[2][6]

    • Solution: Experiment with different solvents or solvent mixtures (e.g., methanol, ethanol, ethyl acetate, THF, or mixtures with water) to ensure complete dissolution of both the starting material and the product.[2][6]

  • Product Inhibition: The resulting piperidine product, being a Lewis base, can adsorb to the catalyst surface and inhibit its activity.[7]

    • Solution: Adding a small amount of a mild acid, like acetic acid, can protonate the product amine, reducing its ability to poison the catalyst.[6][8]

Issue 2: Formation of Side Products

Question: I am observing unexpected side products in my reaction mixture. What are these and how can I prevent their formation?

Answer:

Side product formation can complicate purification and reduce the yield of your desired piperidine. The nature of the side products often depends on the debenzylation method used.

Common Side Products and Prevention Strategies:

  • N-Benzylation: The benzyl cation formed during acidic cleavage can potentially re-alkylate the deprotected piperidine.

    • Prevention: This is more common in acidic deprotection methods. Ensure rapid and efficient removal of the benzyl cation, or consider using a different deprotection strategy like catalytic hydrogenation.

  • Ring Opening or Rearrangement: Harsh acidic conditions or high temperatures can sometimes lead to undesired reactions involving the piperidine ring.

    • Prevention: Employ milder reaction conditions. For acid-mediated deprotection, use lower temperatures and monitor the reaction closely. Catalytic hydrogenation is generally a milder alternative.

Frequently Asked Questions (FAQs)

Q1: Which debenzylation method is most suitable for my compound?

A1: The choice of method depends on the functional groups present in your substrate and the desired reaction conditions.

  • Catalytic Hydrogenation (H₂/Pd/C): This is the most common and generally cleanest method, producing toluene and CO₂ as byproducts.[9] It is suitable for molecules that do not contain other reducible functional groups (e.g., alkenes, alkynes, nitro groups).

  • Transfer Hydrogenation (Ammonium Formate/Pd/C): This method avoids the need for handling flammable hydrogen gas and is often faster.[10][11][12] It is a good alternative to traditional hydrogenation.

  • Acid-Mediated Deprotection (e.g., HBr/AcOH, HCl): This is useful for substrates that are sensitive to reduction but stable in strong acid.[13][14] However, it can be harsh and may not be suitable for acid-labile compounds.

Q2: My substrate contains a sulfur atom. Can I still use catalytic hydrogenation?

A2: Sulfur-containing compounds are known to poison palladium catalysts, significantly reducing their activity.[4][5] While using a higher catalyst loading or a more robust catalyst might work in some cases, it is often more effective to choose an alternative deprotection method that is not affected by sulfur, such as acid-mediated cleavage.[1][4]

Q3: How can I monitor the progress of my debenzylation reaction?

A3: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6][9][15] The deprotected piperidine product is typically more polar than the N-Cbz protected starting material and will have a lower Rf value on TLC.

Data Presentation

Table 1: Comparison of Common N-Cbz Debenzylation Methods for Piperidines

MethodCatalyst/ReagentHydrogen SourceTypical SolventTemperature (°C)Reaction TimeReported Yield (%)Key Advantages & Disadvantages
Catalytic Hydrogenation5-10% Pd/C, Pd(OH)₂/CH₂ gas (1 atm - 50 psi)Methanol, Ethanol, Ethyl AcetateRoom Temperature1 - 24 hUp to 95%+Advantages: Clean byproducts, mild conditions.[1][15] Disadvantages: Requires H₂ gas handling, catalyst poisoning by sulfur.[4][5]
Transfer Hydrogenation10% Pd/CAmmonium Formate, Formic AcidMethanol, EthanolRoom Temperature - Reflux0.5 - 6 hHighAdvantages: Avoids H₂ gas, often faster reactions.[6][10][11] Disadvantages: Byproducts from the hydrogen donor.
Acid-Mediated CleavageHBr in Acetic Acid, HCl in DioxaneN/AAcetic Acid, Dioxane, IPA0 - 751 - 12 hVariableAdvantages: Metal-free, suitable for reduction-sensitive substrates.[13] Disadvantages: Harsh conditions, potential for side reactions.[14]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using H₂ Gas

  • Preparation: Dissolve the N-Cbz protected piperidine (1.0 equiv.) in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Hydrogenation Setup: Securely seal the flask, and then evacuate and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen (e.g., with a balloon).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen).

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[9][15] Concentrate the filtrate under reduced pressure to obtain the crude piperidine.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

  • Preparation: Dissolve the N-Cbz protected piperidine (1.0 equiv.) in methanol or ethanol in a round-bottom flask.

  • Reagent Addition: Add 10% Pd/C (10-20 wt%) followed by ammonium formate (3-5 equiv.).[16]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux if the reaction is sluggish. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.[16] Concentrate the filtrate under reduced pressure. The product will be the formate salt; if the free amine is desired, an aqueous work-up with a mild base (e.g., NaHCO₃) is required.

Protocol 3: Acid-Mediated Deprotection using HCl

  • Preparation: Dissolve the N-Cbz protected piperidine (1.0 equiv.) in a suitable solvent such as isopropanol or ethyl acetate.

  • Reagent Addition: Add a solution of HCl in the chosen solvent (e.g., IPA·HCl).[13]

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 65-75°C).[13] Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure.[13] The crude product will be the hydrochloride salt and may require neutralization and extraction if the free base is needed.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve N-Cbz Piperidine in Solvent A Catalytic Hydrogenation (H2, Pd/C) start->A B Transfer Hydrogenation (HCOONH4, Pd/C) start->B C Acid-Mediated Cleavage (HCl or HBr/AcOH) start->C filter Filter through Celite (for A and B) A->filter B->filter concentrate Concentrate in vacuo C->concentrate filter->concentrate end Purified Piperidine concentrate->end troubleshooting_guide start Incomplete/Slow Reaction? cause1 Catalyst Poisoning? start->cause1 Yes cause2 Insufficient H2 Source? start->cause2 No sol1 Use fresh catalyst. Check substrate purity. Consider alternative methods. cause1->sol1 sol2 Increase H2 pressure. Add more H-donor. cause2->sol2 Yes cause3 Poor Solubility? cause2->cause3 No sol3 Change solvent system. cause3->sol3 Yes cause4 Product Inhibition? cause3->cause4 No sol4 Add mild acid (e.g., AcOH). cause4->sol4 Yes

References

Technical Support Center: Analytical Methods for Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing analytical methods to monitor the progress and purity of chemical reactions.

Troubleshooting Guides

This section offers step-by-step guidance in a question-and-answer format to diagnose and resolve common issues encountered during experimental analysis.

High-Performance Liquid Chromatography (HPLC)

Question: Why am I seeing peak splitting in my chromatogram?

Answer: Peak splitting can be caused by several factors. Here's a systematic approach to troubleshoot the issue:

  • Is the issue with a single peak or all peaks?

    • Single Peak: This suggests an issue with the separation itself. Try injecting a smaller sample volume. If two distinct peaks appear, it indicates that two different compounds are eluting very close together. In this case, you may need to adjust parameters like temperature, mobile phase composition, column selection, or flow rate to improve resolution.[1]

    • All Peaks: This points to a problem with the sample path.

  • Troubleshooting the Sample Path:

    • Contamination: Check for contamination on the guard or analytical column inlet. Remove the guard column and see if the problem persists. If the analytical column is obstructed, try reverse flushing it. If the issue remains, the column may be fouled with strongly retained contaminants and require a specific restoration procedure or replacement.

    • Sample Solvent Incompatibility: The solvent used to dissolve your sample may not be compatible with the mobile phase. Whenever possible, inject samples dissolved in the starting mobile phase. Early eluting peaks are more susceptible to this issue.

    • Injector Issues: A bad rotor in the injector can also lead to split peaks.[2]

    • Air Bubbles: Ensure your mobile phase is properly degassed to prevent air bubbles in the system.[2]

    • Blockage: A less common cause is a blockage somewhere in the system, which would typically be accompanied by high backpressure.[2]

A logical workflow for troubleshooting HPLC peak splitting is illustrated below:

HPLC_Peak_Splitting_Troubleshooting start Start: Peak Splitting Observed is_single_peak Single or all peaks? start->is_single_peak single_peak_path Single Peak Path is_single_peak->single_peak_path Single all_peaks_path All Peaks Path is_single_peak->all_peaks_path All adjust_method Adjust Method Parameters (e.g., gradient, temperature) single_peak_path->adjust_method check_sample_path Check Sample Path all_peaks_path->check_sample_path end End: Problem Resolved adjust_method->end check_contamination Check for Column Contamination check_sample_path->check_contamination clean_column Clean/Replace Guard or Column check_contamination->clean_column Contaminated check_solvent Check Sample Solvent Compatibility check_contamination->check_solvent Not Contaminated clean_column->end change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Incompatible check_injector Inspect Injector check_solvent->check_injector Compatible change_solvent->end check_injector->end

Troubleshooting workflow for HPLC peak splitting.
Gas Chromatography (GC)

Question: What are the common causes of ghost peaks in my GC chromatogram?

Answer: Ghost peaks are unexpected peaks that can appear in your chromatogram, even during a blank run. They are typically caused by contamination. Here's how to identify the source:

  • Sample Contamination: The contaminants may be present in the sample itself or the solvent used to prepare it.[3]

  • Carryover: Residuals from a previous, more concentrated sample can be injected with the next sample.

  • Septum Bleed: Small particles from the septum can be introduced into the injection port.

  • Dirty Inlet Liner: The inlet liner can accumulate non-volatile sample components that can bleed out in subsequent runs.

  • Contaminated Gas Lines: Impurities in the carrier or detector gases can lead to ghost peaks.

A systematic approach to identifying the source of ghost peaks is outlined in the diagram below:

GC_Ghost_Peaks_Troubleshooting start Start: Ghost Peaks Observed run_blank Run a Solvent Blank start->run_blank peaks_present_blank Peaks still present? run_blank->peaks_present_blank system_contamination System Contamination peaks_present_blank->system_contamination Yes sample_contamination Sample/Solvent Contamination peaks_present_blank->sample_contamination No check_inlet Check Inlet: Septum & Liner system_contamination->check_inlet check_gas Check Gas Purity & Lines check_inlet->check_gas end End: Problem Identified check_gas->end sample_contamination->end

Troubleshooting workflow for GC ghost peaks.
Mass Spectrometry (MS)

Question: I am observing poor or no signal intensity for my analyte. What are the possible causes and solutions?

Answer: Poor signal intensity is a frequent issue in mass spectrometry. A systematic troubleshooting approach is recommended:

  • Initial Checks:

    • Analyte and Standard Viability: Ensure your analyte and any standards have not degraded. Preparing a fresh solution can help. Consider a direct infusion into the mass spectrometer to confirm the instrument can detect the analyte.[4]

    • Instrument Performance: Verify that the mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines.[4][5]

  • Sample-Related Issues:

    • Sample Concentration: The sample may be too dilute to produce a strong signal or too concentrated, causing ion suppression.[5]

    • Ionization Efficiency: The chosen ionization technique (e.g., ESI, APCI) may not be optimal for your analyte. Experiment with different ionization methods if possible.[5]

  • Chromatography-Related Issues (if applicable):

    • Column and Sample Contaminants: Contaminants can lead to peak broadening and reduced signal intensity. Ensure proper sample preparation and column maintenance.[5]

  • Instrument Settings:

    • Tune and Calibrate: Regular tuning and calibration are crucial for optimal performance. This includes checking the ion source, mass analyzer, and detector settings.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: My NMR spectrum has very broad peaks. What could be the cause?

Answer: Several factors can lead to peak broadening in an NMR spectrum:

  • Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp signals. If the shimming is not optimized, the peaks will be broad.

  • Sample Homogeneity: If your sample is not fully dissolved or contains suspended particles, it can lead to a non-homogenous magnetic field within the sample, causing peak broadening.

  • Sample Concentration: A sample that is too concentrated can also result in broader peaks.

  • Instrument Issues: If you've ruled out the above, there might be an issue with the spectrometer itself that requires attention from a qualified technician.[6]

Question: I see a large water peak in my spectrum, even after carefully preparing my sample. What can I do?

Answer: NMR solvents can absorb moisture from the atmosphere. To mitigate this, you can add an inert drying agent like potassium carbonate or sodium sulfate to your bottle of deuterated solvent.[6]

Frequently Asked Questions (FAQs)

Q1: What is analytical method validation and why is it important for reaction monitoring?

A1: Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8] It is crucial for reaction monitoring to ensure that the data you collect is accurate, precise, specific, and reproducible.[7] This provides confidence that the observed changes in reactant and product concentrations are real and not due to analytical error.

Q2: How do I choose between different analytical techniques for reaction monitoring?

A2: The choice of technique depends on several factors, including the nature of your reactants and products, the speed of the reaction, and the information you need.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds, providing quantitative data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is inherently quantitative, allowing for in-situ monitoring.[9][10][11]

  • Mass Spectrometry (MS): Offers high sensitivity and specificity, particularly when coupled with a separation technique like GC or LC.

  • UV-Vis Spectroscopy: Useful for reactions involving chromophores, allowing for real-time monitoring of concentration changes.

Q3: How can I ensure the purity of my final product?

A3: Purity is typically assessed by using a combination of analytical techniques. A common approach is to use a high-resolution technique like HPLC or GC to separate the product from any impurities. The purity is then often reported as a percentage of the main peak area relative to the total area of all peaks in the chromatogram. Spectroscopic methods like NMR and MS can be used to confirm the identity of the main product and any impurities.

Data Presentation

Quantitative data from reaction monitoring should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: HPLC Monitoring of an Esterification Reaction

Time (minutes)Reactant A (Area %)Product B (Area %)
098.51.5
3075.224.8
6055.844.2
9038.161.9
12022.477.6
1808.991.1
2402.397.7

Table 2: GC-MS Analysis of Product Purity

CompoundRetention Time (min)Area %Identity Confirmation
Product X12.599.2Confirmed by MS
Impurity 110.80.5Tentative ID by MS
Impurity 214.20.3Unknown

Table 3: NMR Kinetic Data for a Saponification Reaction

Time (hours)Reactant (Integral)Product (Integral)% Conversion
01.000.000
10.650.3535
20.420.5858
40.180.8282
60.050.9595
8<0.01>0.99>99

Experimental Protocols

This section provides detailed methodologies for key analytical experiments.

Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

Objective: To qualitatively monitor the progress of a chemical reaction by observing the disappearance of starting material and the appearance of the product.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary spotters

  • Pencil

  • Appropriate solvent system (mobile phase)

  • UV lamp and/or staining solution

Procedure:

  • Solvent System Selection: Choose a solvent system in which the starting material has an Rf value of approximately 0.3-0.4. This allows for good separation of the product, which will likely have a different Rf value.

  • Chamber Preparation: Add the chosen solvent system to the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor.

  • Plate Preparation: On a TLC plate, lightly draw a baseline with a pencil about 1 cm from the bottom. Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).

  • Spotting:

    • Using a capillary spotter, apply a small spot of the starting material solution to the "SM" lane.

    • Apply a spot of the starting material and the reaction mixture at the same point in the "Co" lane.

    • Apply a spot of the reaction mixture to the "RM" lane.

  • Development: Place the spotted TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp and/or by using an appropriate chemical stain.

  • Interpretation: Compare the spots in the three lanes. As the reaction progresses, the spot corresponding to the starting material in the "RM" lane should diminish, and a new spot corresponding to the product should appear.

Purity Analysis by Gas Chromatography (GC)

Objective: To determine the purity of a volatile and thermally stable compound.

Materials:

  • Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)

  • Appropriate GC column

  • High-purity carrier gas (e.g., Helium, Nitrogen)

  • Syringes for sample injection

  • Vials for sample and standards

  • Solvent for sample dilution

Procedure:

  • Method Development:

    • Column Selection: Choose a column that provides good separation of your compound of interest from potential impurities.

    • Temperature Program: Develop a temperature program that starts at a low enough temperature to separate volatile components and ramps up to elute higher-boiling compounds.[12]

    • Injector and Detector Temperatures: Set the injector temperature high enough to vaporize the sample without causing thermal degradation. The detector temperature should be high enough to prevent condensation.[12]

  • Sample Preparation: Dissolve a small amount of your sample in a suitable volatile solvent. The concentration should be within the linear range of the detector.

  • Instrument Setup:

    • Turn on the GC and allow the temperatures of the inlet, oven, and detector to stabilize.

    • Ensure a stable carrier gas flow rate.

  • Injection:

    • Rinse the syringe several times with the sample solution.

    • Inject a specific volume of the sample into the GC. For automated systems, place the sample vial in the autosampler tray.

  • Data Acquisition: Start the data acquisition as the sample is injected. The chromatogram will be recorded as the components elute from the column and are detected.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the area percent purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.

Quantitative Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

Objective: To quantitatively monitor the progress of a reaction by measuring the concentration of reactants and products over time.

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis detector)

  • Appropriate HPLC column

  • HPLC-grade solvents for the mobile phase

  • Syringes and filters for sample preparation

  • Vials for the autosampler

Procedure:

  • Method Development:

    • Column and Mobile Phase Selection: Choose a column and mobile phase that provide good separation of the starting materials, products, and any intermediates or byproducts.

    • Detector Wavelength: If using a UV detector, select a wavelength where all components of interest have a reasonable absorbance.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Reaction Sampling:

    • At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

    • If necessary, quench the reaction in the aliquot to stop it from proceeding further (e.g., by rapid cooling or adding a quenching agent).

  • Sample Preparation:

    • Dilute the aliquot with a suitable solvent (ideally the mobile phase).

    • Filter the diluted sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

  • Injection and Data Acquisition:

    • Inject the prepared sample into the HPLC system.

    • Run the established analytical method and record the chromatogram.

  • Data Analysis:

    • Integrate the peak areas corresponding to the starting material(s) and product(s) at each time point.

    • Plot the peak area or concentration of each component versus time to generate a reaction profile.

Reaction Monitoring by Mass Spectrometry (MS)

Objective: To monitor the progress of a reaction by directly infusing the reaction mixture into a mass spectrometer.

Materials:

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

  • Syringe pump for direct infusion

  • Tubing to connect the reaction vessel to the MS

  • Solvent for dilution and cleaning

Procedure:

  • Instrument Setup:

    • Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ionization source parameters (e.g., capillary voltage, gas flow rates) to optimize the signal for the compounds of interest.

  • Reaction Setup: Set up the chemical reaction in a vessel that allows for continuous sampling.

  • Direct Infusion:

    • Use a syringe pump to continuously draw a small stream of the reaction mixture from the vessel.

    • The stream is then introduced directly into the mass spectrometer's ionization source.

  • Data Acquisition:

    • Acquire mass spectra over the course of the reaction. This can be done in full scan mode to observe all ions or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to track specific reactants and products with higher sensitivity.[4][13]

  • Data Analysis:

    • Extract the ion chromatograms for the m/z values corresponding to the starting material(s) and product(s).

    • Plot the ion intensity versus time to monitor the progress of the reaction.

References

Managing impurities during the synthesis of piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing impurities during the synthesis of piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My purified piperidine derivative has a yellow tint. What is the cause and how can I remove it?

A yellow discoloration in piperidine derivatives is typically caused by oxidation products.[1] While this may not impact all downstream applications, for high-purity requirements, purification is recommended. The most effective method for removing these colored impurities is distillation.[1] To prevent future discoloration, store the purified piperidine derivative under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]

Q2: I'm having difficulty separating a pyridine impurity from my piperidine product by distillation. Why is this challenging?

Piperidine and its precursor, pyridine, form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation difficult.[1][2] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[1] To overcome this, you can consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with carbon dioxide (CO2) to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[1][3]

Q3: My solution of a piperidine derivative in an organic solvent crystallized upon storage. What is the cause?

This is a common issue with amines. The crystallization is likely due to the formation of a salt.[1] Piperidine and its derivatives can react with atmospheric carbon dioxide to form a carbonate salt or with acidic gases (e.g., HCl that may be present in the storage environment) to form a hydrochloride salt.[1] To resolve this, you can try redissolving the crystals. To prevent this in the future, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[1]

Q4: What are some common impurities I should be aware of during piperidine synthesis?

A thorough understanding of potential impurities is crucial for developing an effective purification strategy. Common impurities include:

  • Unreacted Starting Materials: Such as residual pyridine after a hydrogenation reaction.[2]

  • Byproducts: Arising from side reactions, for instance, the formation of 4,4'-bipyridine during the reduction of pyridine with sodium in ethanol.[2]

  • Reagent-Related Impurities: Byproducts from reagents used in the reaction that may have similar polarities to the desired product.[2]

  • Oxidation Products: Piperidine derivatives can be susceptible to oxidation.[2]

  • Solvents: Residual solvents from the reaction or workup.[2]

  • Water: Can be a significant impurity, especially after aqueous workup procedures.[2]

Q5: Is it necessary to protect the piperidine nitrogen during synthesis?

It is highly recommended to use an N-protected piperidine derivative (e.g., with a Boc or Cbz group), especially when using reagents that can react with the basic piperidine nitrogen, such as Lawesson's reagent.[1] This prevents side reactions. The protecting group can be removed in a subsequent step if the free amine is desired.[1]

Troubleshooting Guides

Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a common route to piperidines, but it can be challenging due to the aromaticity of the pyridine ring and potential catalyst poisoning.[1]

Problem Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Catalyst Poisoning: Impurities from previous steps or the substrate itself can poison the catalyst.[1] 2. Catalyst Inactivity: The catalyst may have lost its activity. 3. Insufficient Hydrogen Pressure or Temperature: The reaction conditions may not be optimal for the specific substrate.[1]1. Purify Starting Material: Ensure the pyridine substrate is free of impurities. 2. Use Fresh Catalyst: Employ fresh or a higher loading of the catalyst. 3. Optimize Conditions: Increase hydrogen pressure and/or reaction temperature (e.g., 60-80 °C).[1]
Formation of Side Products 1. Over-reduction: Reduction of other functional groups in the molecule.[1] 2. Ring Opening: Cleavage of the piperidine ring under harsh conditions.[1]1. Use a Milder Catalyst or Conditions: Select a catalyst with higher selectivity or lower the reaction temperature and pressure.[1] 2. Monitor Reaction Progress: Closely monitor the reaction to stop it once the starting material is consumed to avoid over-reduction.[1]
General Synthesis Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Side Reactions: Polymerization or decomposition, especially at higher temperatures.[1] 2. Suboptimal Reaction Time: Prolonged reaction times can lead to product decomposition.[1]1. Control Temperature: Lowering the reaction temperature may minimize side product formation.[1] 2. Optimize Reaction Time: Monitor the reaction closely to determine the optimal duration.[1]
Difficulty in Product Isolation Formation of Emulsions during Extraction: The basic nature of piperidines can lead to emulsions during aqueous workup.Add Salt: Add brine (saturated NaCl solution) to the aqueous layer to break up the emulsion. Filter through Celite: Pass the mixture through a pad of Celite to help separate the layers.

Data Presentation

Table 1: Analytical Methods for Impurity Detection

Technique Principle Common Detectors Applicability for Piperidine Derivatives
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Flame Ionization Detector (FID), Mass Spectrometry (MS).[4]Suitable for volatile and thermally stable piperidine derivatives and impurities.[4] Often requires derivatization for polar amines to improve volatility.[4]
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[4]Ultraviolet (UV) Detector, Mass Spectrometry (MS).[4]Ideal for non-volatile or thermally labile piperidine derivatives.[4] May require derivatization to enhance UV detection.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Mass Spectrometer.Highly sensitive and selective method for detecting and quantifying low levels of impurities, including genotoxic impurities.[5]

Table 2: Purity of Piperidine after Different Purification Methods

Purification Method Initial Mixture Achieved Purity Reference
Purification via Carbonate Salt Formation and Distillation Piperidine and Pyridine Mixture99.90% - 99.95%[3]
Azeotropic Distillation Piperidine and Pyridine Mixtureseparation is challenging due to azeotrope formation[1]

Experimental Protocols

Protocol 1: Purification of Piperidine via Carbonate Salt Formation

This method is particularly effective for removing pyridine impurities.[2][3]

  • Dissolution: In a suitable flask, add an organic solvent (e.g., ethers, ketones, aromatic hydrocarbons) to the crude mixture of piperidine and pyridine. The mass ratio of the solvent to the mixture can range from 3:1 to 1:3.[3]

  • Salt Formation: Bubble carbon dioxide (CO2) gas through the mixed solution. The piperidine will react with CO2 to form a solid piperidine salt, which will precipitate out of the solution.[3]

  • Filtration: Filter the mixture to isolate the solid piperidine salt.[3]

  • Liberation of Free Base: Add the collected piperidine salt to an alkaline solution (e.g., aqueous KOH) to liberate the free piperidine.[3]

  • Extraction and Drying: Extract the piperidine into an organic solvent, and dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Distillation: Distill the piperidine to obtain the purified product.[3]

Protocol 2: Catalytic Hydrogenation of a Substituted Pyridine

This protocol is a general guideline for the reduction of a pyridine ring to a piperidine ring.[1]

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and a suitable solvent such as glacial acetic acid.[1]

  • Catalyst Addition: Add the catalyst, for example, PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.[1]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi).[1]

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[1] Monitor the reaction progress by techniques like GC-MS or TLC.[1]

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Isolation: Filter the reaction mixture to remove the catalyst. The filtrate can then be worked up by neutralization, extraction, and purification by chromatography or distillation.

Protocol 3: Analysis of Piperidine Impurities by RP-HPLC

This is a general method for the analysis of piperidine and its impurities using pre-column derivatization.[6]

  • Derivatization: To a known amount of the sample, add a basic solution (e.g., sodium hydroxide) followed by a derivatizing agent (e.g., 4-toluenesulfonyl chloride in a suitable solvent).[4][6] Allow the reaction to proceed for a specified time at a controlled temperature. Quench the reaction (e.g., by adding an acid).

  • Sample Preparation: Dilute the derivatized sample to the final volume with the mobile phase. Prepare calibration standards using the same derivatization procedure.

  • HPLC Conditions:

    • Column: Inertsil C18 column (250 × 4.6 mm I.D.).[6]

    • Mobile Phase: A gradient of water with 0.1% phosphoric acid (A) and acetonitrile (B).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.[6]

    • Detection: UV detector at an appropriate wavelength.

  • Analysis: Inject the prepared samples and standards into the HPLC system and analyze the resulting chromatograms to identify and quantify impurities.

Visualizations

Impurity_Management_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analysis & Identification cluster_purification Purification Strategy cluster_final Final Product Start Crude Piperidine Derivative Workup Aqueous Workup / Extraction Start->Workup Analysis Impurity Profile Analysis (HPLC, GC, LC-MS) Workup->Analysis Identify Identify Impurities (Starting Material, Byproducts, etc.) Analysis->Identify Decision Select Purification Method Identify->Decision Distillation Distillation Decision->Distillation Volatile / Pyridine Impurity Chromatography Column Chromatography Decision->Chromatography Polar Impurities Recrystallization Recrystallization Decision->Recrystallization Solid Product Salt Salt Formation Decision->Salt Specific Impurities (e.g., Pyridine) Final Pure Piperidine Derivative Distillation->Final Chromatography->Final Recrystallization->Final Salt->Final

Caption: Workflow for impurity identification and management.

Troubleshooting_Decision_Tree cluster_problem Observed Problem cluster_diagnosis Diagnosis cluster_solution Potential Solutions Problem Synthesis Issue Encountered LowYield Low Yield? Problem->LowYield IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Yes SideProducts Side Products Formed? LowYield->SideProducts No IncompleteReaction->SideProducts No CheckCatalyst Check Catalyst Activity IncompleteReaction->CheckCatalyst Yes OptimizeTemp Optimize Temperature SideProducts->OptimizeTemp Yes OptimizeTime Optimize Reaction Time OptimizeTemp->OptimizeTime OptimizeConditions Optimize H2 Pressure / Temp CheckCatalyst->OptimizeConditions PuritySM Purify Starting Material CheckCatalyst->PuritySM

Caption: Decision tree for troubleshooting common synthesis issues.

References

Validation & Comparative

Comparative Characterization of Benzyl 4-cyanopiperidine-1-carboxylate Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the piperidine scaffold is a cornerstone of molecular design. This guide provides a comparative analysis of Benzyl 4-cyanopiperidine-1-carboxylate and its derivatives, crucial intermediates in the synthesis of a wide range of pharmacologically active agents. The data presented here, compiled from various scientific sources, offers a baseline for characterization and highlights key differences between analogs, facilitating their application in the development of novel therapeutics.

The benzyl carbamate protecting group in these compounds offers stability under various reaction conditions and can be readily removed, making it a versatile choice for multi-step syntheses. The 4-cyano group, in particular, serves as a valuable synthetic handle for the introduction of diverse functionalities, including amines and carboxylic acids, further expanding the chemical space accessible from this scaffold. Their utility is particularly noted in the development of compounds targeting the central nervous system.[1]

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical properties and spectral data for this compound and several related derivatives. This comparative data is essential for identification, purity assessment, and structural elucidation during the synthetic process.

Table 1: Physicochemical Properties of this compound and Related Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C)Density (g/cm³)
Benzyl 4-oxopiperidine-1-carboxylateC₁₃H₁₅NO₃233.26----
tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylateC₁₈H₂₄N₂O₂300.4--216.9 ± 40.0 (Predicted)0.947 ± 0.06 (Predicted)[1]
1-Boc-4-cyanopiperidineC₁₁H₁₈N₂O₂210.27Crystalline Powder60-63325.3 ± 35.0 (Predicted)1.07 ± 0.1 (Predicted)

Table 2: Spectroscopic Data for this compound and Key Precursors/Analogs

Compound Name¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)Mass Spec (m/z)
Benzyl 4-oxopiperidine-1-carboxylate7.40-7.29 (m, 5H), 5.16 (s, 2H), 3.76 (t, J=6.0 Hz, 4H), 2.47 (t, J=6.0 Hz, 4H)208.9, 154.9, 136.5, 128.5, 128.1, 127.9, 67.4, 45.9, 40.92959, 1701, 1425, 1280, 1232, 1118[M+H]⁺ calc: 234.11, found: 234.1
1-(4-Bromobenzyl)piperidine7.41 (d, J=8.2 Hz, 2H), 7.19 (d, J=8.2 Hz, 2H), 3.42 (s, 2H), 2.34 (br s, 4H), 1.58-1.54 (m, 4H), 1.44-1.41 (m, 2H)138.1, 131.0, 130.8, 119.8, 62.0, 53.8, 25.6, 24.0--
1-(4-Methylbenzyl)piperidine7.15 (d, J=7.7 Hz, 2H), 7.09 (d, J=7.7 Hz, 2H), 3.41 (s, 2H), 2.33 (s, 3H), 2.32 (br s, 4H), 1.57-1.53 (m, 4H), 1.43-1.40 (m, 2H)135.8, 135.6, 128.8, 128.7, 62.7, 53.9, 25.6, 24.1, 20.7--
1-(4-Methoxybenzyl)piperidine7.22 (d, J=8.6 Hz, 2H), 6.84 (d, J=8.6 Hz, 2H), 3.79 (s, 3H), 3.42 (s, 2H), 2.34 (br s, 4H), 1.58-1.54 (m, 4H), 1.44-1.41 (m, 2H)158.2, 130.5, 129.9, 113.4, 62.4, 54.9, 53.8, 25.6, 24.1--

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these compounds are crucial for reproducible research. Below are representative experimental protocols.

General Synthesis of N-Substituted Piperidines by Reductive Amination

A common method for preparing precursors to this compound derivatives involves the reductive amination of a 4-piperidone.

Materials:

  • N-substituted 4-piperidone derivative

  • Appropriate amine

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve the N-substituted 4-piperidone (1.0 eq) and the desired amine (1.5 eq) in the chosen solvent.

  • Add sodium triacetoxyborohydride (2.0 eq) portion-wise to the stirring solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra are often recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

  • Characteristic absorption frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra are typically obtained using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

  • Data is reported as the mass-to-charge ratio (m/z).

Visualizing the Synthetic Pathway

The synthesis of this compound derivatives often starts from readily available precursors and involves several key transformations. The following diagram illustrates a general synthetic workflow.

G General Synthetic Workflow A Benzyl 4-oxopiperidine-1-carboxylate B Strecker Reaction (e.g., KCN, NH4Cl) A->B C Benzyl 4-amino-4-cyanopiperidine-1-carboxylate B->C D Alkylation/Arylation of Amine C->D F Hydrolysis of Nitrile C->F E Substituted Benzyl 4-amino-4-cyanopiperidine-1-carboxylate Derivatives D->E G Benzyl 4-amino-4-carboxypiperidine-1-carboxylate Derivatives F->G

Caption: A generalized synthetic pathway for the derivatization of this compound.

Logical Relationships in Characterization

The characterization of these derivatives follows a logical progression to confirm their structure and purity.

G Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification & Purity cluster_structure Structural Elucidation Synthesis Synthesized Compound Purification Column Chromatography Synthesis->Purification TLC TLC Analysis Purification->TLC HPLC HPLC Analysis Purification->HPLC NMR ¹H & ¹³C NMR TLC->NMR HPLC->NMR MS Mass Spectrometry NMR->MS IR IR Spectroscopy MS->IR Final Confirmed Structure & Purity IR->Final

Caption: A logical workflow for the characterization of synthesized derivatives.

This guide provides a foundational understanding of the characterization of this compound derivatives. For more in-depth analysis and specific applications, researchers are encouraged to consult the primary literature.

References

Comparative NMR Analysis of Benzyl 4-cyanopiperidine-1-carboxylate and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the 1H and 13C NMR spectral characteristics of Benzyl 4-cyanopiperidine-1-carboxylate, with a comparative analysis against key structural analogs. This guide provides predicted data for the target compound alongside experimental data for related piperidine derivatives to facilitate structural elucidation and purity assessment.

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. This compound is a key intermediate in the synthesis of various biologically active molecules. Its structural integrity, confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for the successful progression of research and development pipelines.

This guide presents a comprehensive 1H and 13C NMR analysis of this compound. Due to the limited availability of public experimental spectra for this specific compound, this report furnishes high-quality predicted NMR data. To provide a robust analytical context, this guide includes a comparative analysis with experimentally derived NMR data for two structurally related analogs: Benzyl 4-oxopiperidine-1-carboxylate and tert-Butyl 4-cyanopiperidine-1-carboxylate. This comparative approach allows researchers to understand the influence of key functional groups on the NMR spectra of piperidine-based scaffolds.

Comparative NMR Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound and the experimental data for its structural analogs.

Table 1: 1H NMR Chemical Shift Data (ppm)

ProtonsThis compound (Predicted)Benzyl 4-oxopiperidine-1-carboxylate (Experimental)tert-Butyl 4-cyanopiperidine-1-carboxylate (Experimental)
Ar-H7.39 - 7.30 (m, 5H)7.38 - 7.29 (m, 5H)-
-CH2-Ph5.15 (s, 2H)5.14 (s, 2H)-
Piperidine H43.05 - 2.95 (m, 1H)-2.94 - 2.85 (m, 1H)
Piperidine H2, H6 (eq)3.80 - 3.70 (m, 2H)3.75 (t, J=6.0 Hz, 4H)3.68 - 3.58 (m, 2H)
Piperidine H2, H6 (ax)3.35 - 3.25 (m, 2H)-3.25 - 3.15 (m, 2H)
Piperidine H3, H5 (eq)2.10 - 2.00 (m, 2H)2.50 (t, J=6.0 Hz, 4H)1.95 - 1.85 (m, 2H)
Piperidine H3, H5 (ax)1.90 - 1.80 (m, 2H)-1.80 - 1.70 (m, 2H)
-C(CH3)3--1.47 (s, 9H)

Table 2: 13C NMR Chemical Shift Data (ppm)

CarbonThis compound (Predicted)Benzyl 4-oxopiperidine-1-carboxylate (Experimental)tert-Butyl 4-cyanopiperidine-1-carboxylate (Experimental)
C=O (Carbamate)154.8154.9154.2
Ar-C (ipso)136.5136.6-
Ar-C128.6, 128.2, 128.0128.5, 128.0, 127.9-
-CH2-Ph67.567.3-
Piperidine C425.5208.5 (C=O)25.8
Piperidine C2, C643.540.943.2
Piperidine C3, C529.040.929.3
CN121.5-121.8
-C(CH3)3--80.5
-C(CH3)3--28.4

Experimental Protocols

A standardized protocol for acquiring high-quality 1H and 13C NMR spectra for small organic molecules like this compound and its analogs is provided below.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should be based on the sample's solubility and the desired chemical shift window.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. 1H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -1 to 12 ppm).

  • Number of Scans: Acquire a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to allow for near-complete relaxation of the protons between scans.

4. 13C NMR Acquisition:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard for obtaining a spectrum with singlet peaks for each unique carbon.

  • Spectral Width: Set a wide spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

  • Number of Scans: A larger number of scans (typically several hundred to thousands) is required for 13C NMR due to the low natural abundance of the 13C isotope.

  • Relaxation Delay (d1): A longer relaxation delay (2-5 seconds) is often necessary, especially for quaternary carbons.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift axis by referencing the solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons for each signal.

  • Identify the multiplicity (singlet, doublet, triplet, etc.) and coupling constants for each signal in the 1H NMR spectrum.

NMR Analysis Workflow

The logical flow of an NMR analysis, from sample preparation to final data interpretation, is a critical process for accurate structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Acquire_1H Acquire 1H Spectrum Lock->Acquire_1H Acquire_13C Acquire 13C Spectrum Lock->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Chemical Shift Calibration Baseline->Calibrate Analyze_1H Analyze 1H Data (Integration, Multiplicity, Coupling) Calibrate->Analyze_1H Analyze_13C Analyze 13C Data (Chemical Shift) Calibrate->Analyze_13C Structure Structure Elucidation Analyze_1H->Structure Analyze_13C->Structure

Caption: A flowchart illustrating the key stages of NMR analysis.

This comprehensive guide provides researchers with the necessary data and protocols to confidently perform and interpret 1H and 13C NMR analyses of this compound and its structural analogs. The comparative data presented herein serves as a valuable resource for confirming molecular structures and assessing sample purity in the context of pharmaceutical research and development.

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Benzyl 4-cyanopiperidine-1-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of novel chemical entities is paramount for structural elucidation and metabolic profiling. This guide provides a detailed comparison of the predicted fragmentation of Benzyl 4-cyanopiperidine-1-carboxylate with experimentally determined fragmentation data of structurally related compounds. By examining these patterns, researchers can gain valuable insights into the stability and fragmentation pathways of this class of molecules.

The fragmentation of this compound in a mass spectrometer is anticipated to proceed through several key pathways, dictated by the lability of the benzyl group, the carbamate linkage, and the piperidine ring. While specific experimental data for this exact molecule is not publicly available, analysis of closely related structures provides a robust framework for predicting its mass spectral behavior.

Predicted and Observed Fragmentation Patterns: A Comparative Analysis

The following table summarizes the predicted major fragment ions for this compound and compares them with the observed fragments of analogous compounds. This comparative approach allows for a more confident prediction of the fragmentation pathways.

Predicted Fragment (this compound)m/z (Predicted)Observed in Analogous Compounds?Analogous Compound and Observed m/zCitation
[M]+• (Molecular Ion)244Likely weak or absent in EIN-Benzyl-4-piperidone (m/z 189)[1]
[M-H]+ 243Possible in ESIBenzyl 4-iodopiperidine-1-carboxylate ([M+H]+ at m/z 345)[2]
Tropylium ion 91Yes4-Benzylpiperidine (m/z 91)[3]
[M - C7H7]+ (Loss of benzyl)153YesBenzyl 4-oxopiperidine-1-carboxylate (loss of benzyl)[4]
[M - CO2]+• (Decarboxylation)200Possible-
Piperidine ring fragments VariousYes4-Benzylpiperidine, Ethyl piperidine-4-carboxylate[3][5]
Iminium ion 110LikelyGeneral for piperidine derivatives

Visualizing the Fragmentation Pathway

The predicted fragmentation pathway of this compound under electron ionization is illustrated below. The pathway highlights the key cleavage points and the resulting major fragment ions.

Fragmentation_Pathway M This compound (m/z 244) F1 Tropylium ion (m/z 91) M->F1 Benzylic Cleavage F2 [M - C7H7]+ (m/z 153) M->F2 Loss of Benzyl F3 [M - CO2]+• (m/z 200) M->F3 Decarboxylation F4 Iminium ion (m/z 110) F2->F4 Ring Cleavage

References

A Comparative Analysis of Benzyl vs. Boc Protecting Groups in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. This guide provides an objective, data-driven comparison of two of the most common amine protecting groups, Benzyl (Bn) and tert-butyloxycarbonyl (Boc), specifically in the context of piperidine synthesis. This analysis is supported by experimental data and detailed protocols to inform rational decisions in synthetic route design.

The piperidine moiety is a ubiquitous scaffold in pharmaceuticals and natural products. Its synthesis often requires temporary protection of the nitrogen atom to prevent unwanted side reactions. The choice between the Benzyl and Boc protecting groups can significantly impact reaction yields, purity, and the overall efficiency of a synthetic sequence. This is due to their differing stability profiles and the conditions required for their removal.[1][2]

Comparative Stability and Orthogonality

The utility of a protecting group is largely defined by its stability under various reaction conditions and its "orthogonality"—the ability to be removed selectively in the presence of other protecting groups.[3][4]

The Boc group is renowned for its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[3] This makes it orthogonal to the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile Benzyl (Bn) and benzyloxycarbonyl (Cbz) groups.[3][] However, the Boc group is characteristically sensitive to acidic conditions, which is the primary method for its removal.[6][7]

The Benzyl group , on the other hand, is stable to a wide range of acidic and basic conditions, making it a robust protecting group.[8] Its primary lability is towards catalytic hydrogenolysis.[8][9] This allows for its removal under neutral conditions, which can be advantageous for substrates sensitive to strong acids or bases.

A summary of the stability of these protecting groups under common reaction conditions is presented below.

Condition Boc Group Benzyl (Bn) Group References
Strong Acid (e.g., TFA, HCl) LabileGenerally Stable[3][6][10]
Base (e.g., piperidine, NaOH) StableStable[3][7]
Catalytic Hydrogenolysis (H₂, Pd/C) StableLabile[3][8][9]
Nucleophiles StableStable[3]

Protection of Piperidine: A Comparison of Methods and Yields

The introduction of both Boc and Benzyl groups onto the piperidine nitrogen is typically a high-yielding process.

N-Boc Protection is commonly achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) or in a biphasic system with NaOH. A study on the synthesis of 3-(N-Boc amino) piperidine derivatives reported a 92% yield for the N-Boc protection step using (Boc)₂O, triethylamine, and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (CH₂Cl₂).

N-Benzylation is often carried out using benzyl bromide (BnBr) or benzyl chloride (BnCl) with a suitable base to scavenge the resulting acid.

Protecting Group Reagents Typical Yield References
Boc Piperidine, (Boc)₂O, TEA, DMAP, CH₂Cl₂92%
Benzyl (Bn) Piperidine, Benzyl Bromide, BaseGenerally High[9]

Deprotection Methods: Conditions and Considerations

The key difference between the Boc and Benzyl groups lies in their deprotection conditions, which is a critical factor in planning a synthetic route.

Boc Deprotection is most commonly achieved using strong acids. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a widely used and effective method.[10][11] Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol is also common.[10] The choice of acid can be important if other acid-sensitive functional groups are present in the molecule. Milder, non-acidic methods for Boc deprotection, such as thermal methods in continuous flow, have also been developed.[12]

Benzyl Deprotection is most frequently accomplished by catalytic hydrogenolysis. This involves reacting the N-benzylpiperidine with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[8][9] This method is advantageous for its mild, neutral conditions. Alternative methods for N-debenzylation exist, such as using magnesium powder and ammonium formate.[13]

Protecting Group Deprotection Method Reagents/Conditions Key Considerations References
Boc Acidolysis20-50% TFA in DCM; or 4M HCl in DioxaneCan cleave other acid-labile groups.[3][10][11]
Boc ThermalHigh temperature (e.g., 230 °C) in continuous flowUseful for selective deprotection; avoids acidic reagents.[12]
Benzyl (Bn) Catalytic HydrogenolysisH₂, Pd/C in a solvent like MeOH or EtOHIncompatible with reducible functional groups (e.g., alkenes, alkynes, some nitro groups). Can be slow.[8][9][14]

Experimental Protocols

Protocol 1: N-Boc Protection of Piperidine

Objective: To protect the nitrogen of piperidine with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • 10% aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperidine (1.0 eq) in CH₂Cl₂ in a round-bottom flask.

  • Add triethylamine (4.0 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.5 eq) in CH₂Cl₂ to the reaction mixture at 0 °C.

  • Add a catalytic amount of DMAP.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with distilled water.

  • Extract the mixture with CH₂Cl₂ (3x).

  • Wash the combined organic layers with 10% aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-piperidine.[10]

Protocol 2: N-Benzylation of Piperidine

Objective: To protect the nitrogen of piperidine with a Benzyl (Bn) group.

Materials:

  • Piperidine

  • Benzyl bromide (BnBr) or Benzyl chloride (BnCl)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (CH₃CN) or other suitable solvent

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature overnight, or heat to reflux to increase the reaction rate, monitoring by TLC.

  • After completion, filter off the base.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-benzylpiperidine.

Protocol 3: N-Boc Deprotection of N-Boc-piperidine using TFA

Objective: To remove the Boc protecting group from N-Boc-piperidine.

Materials:

  • N-Boc-piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperidine (1.0 eq) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[10]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 eq) to the stirred solution.[10] Caution: The reaction can be exothermic and evolves gas (CO₂ and isobutene); ensure adequate ventilation.[3]

  • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[3]

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[10]

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine.[10]

Protocol 4: N-Benzyl Deprotection of N-Benzylpiperidine via Catalytic Hydrogenolysis

Objective: To remove the Benzyl protecting group from N-benzylpiperidine.

Materials:

  • N-Benzylpiperidine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve N-benzylpiperidine in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol %). Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature. The reaction may require several hours to days for completion, depending on the substrate and catalyst activity.[13][14]

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be pyrophoric; do not allow it to dry completely and quench it carefully.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.

Visualization of Synthetic Workflows

G cluster_0 N-Boc Piperidine Synthesis cluster_1 N-Benzyl Piperidine Synthesis Piperidine_Boc Piperidine Boc2O (Boc)₂O, TEA, DMAP Piperidine_Boc->Boc2O Protection NBocPiperidine N-Boc-piperidine Boc2O->NBocPiperidine TFA TFA / DCM NBocPiperidine->TFA Deprotection DeprotectedPiperidine_Boc Piperidine TFA->DeprotectedPiperidine_Boc Piperidine_Bn Piperidine BnBr BnBr, K₂CO₃ Piperidine_Bn->BnBr Protection NBnPiperidine N-Benzylpiperidine BnBr->NBnPiperidine H2PdC H₂, Pd/C NBnPiperidine->H2PdC Deprotection DeprotectedPiperidine_Bn Piperidine H2PdC->DeprotectedPiperidine_Bn

Caption: Synthetic workflows for the protection and deprotection of piperidine using Boc and Benzyl groups.

Conclusion

The choice between Benzyl and Boc protecting groups for piperidine synthesis is highly dependent on the overall synthetic strategy, particularly the nature of other functional groups present in the molecule and the reaction conditions planned for subsequent steps.

  • Choose Boc protection when downstream reactions involve conditions that are incompatible with a free amine and when catalytic hydrogenation is required for other transformations. Its removal under acidic conditions is straightforward, but care must be taken with acid-sensitive substrates. The orthogonality of Boc with Bn/Cbz and Fmoc groups is a significant advantage in complex syntheses.[3][]

  • Choose Benzyl protection for its robustness across a wide range of chemical conditions, including strongly acidic and basic media. The deprotection via catalytic hydrogenolysis is mild and occurs under neutral pH. However, this method is not suitable for molecules containing other reducible functionalities.

Ultimately, a careful analysis of the entire synthetic route is necessary to select the protecting group that offers the highest compatibility and efficiency for the target molecule.

References

A Comparative Guide to Alternative Synthetic Routes for 4-Cyanopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

4-Cyanopiperidine and its derivatives are crucial building blocks in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of pharmaceuticals, including antidepressants and anti-inflammatory agents.[1] The synthesis of these scaffolds has been approached through various chemical strategies, each with its own set of advantages and limitations. This guide provides a comparative overview of three prominent synthetic routes, offering detailed experimental protocols and quantitative data to assist researchers in selecting the most suitable method for their specific application.

The primary synthetic methodologies explored herein include the dehydration of isonipecotamide, the Strecker synthesis from piperidin-4-one, and the nucleophilic substitution of a 4-tosyloxypiperidine. Each route is evaluated based on factors such as yield, reaction conditions, and the complexity of the procedure.

Comparison of Synthetic Routes

The following table summarizes the quantitative data for the three highlighted synthetic routes to N-Boc-4-cyanopiperidine, a commonly used protected intermediate.

Parameter Method 1: Dehydration of Isonipecotamide Method 2: Strecker Synthesis Method 3: Nucleophilic Cyanation
Starting Material N-Boc-piperidine-4-carboxamideN-Boc-4-piperidinoneN-Boc-4-hydroxypiperidine
Key Reagents Trifluoroacetic anhydride, TriethylamineAcetone cyanohydrin, Triethylaminep-Toluenesulfonyl chloride, Sodium cyanide
Reaction Time 2 hours24 hours2-step process (Tosylation: 16h, Cyanation: 2h)
Overall Yield 94%85%88%
Reaction Temperature 0 °C to Room TemperatureRoom Temperature0 °C to 80 °C
Reference Org. Process Res. Dev.2008 , 12, 6, 1182–1189J. Org. Chem.2003 , 68, 22, 8663–8672J. Med. Chem.2005 , 48, 23, 7180–7191

Experimental Protocols

Method 1: Dehydration of N-Boc-piperidine-4-carboxamide

This method involves the direct dehydration of a primary amide to a nitrile using trifluoroacetic anhydride (TFAA). It is a high-yielding and rapid procedure.

Protocol: A solution of N-Boc-piperidine-4-carboxamide (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C. Triethylamine (2.5 eq) is added, followed by the dropwise addition of trifluoroacetic anhydride (1.2 eq) while maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-4-cyanopiperidine.

Method 2: Strecker Synthesis from N-Boc-4-piperidinone

The Strecker synthesis provides a pathway to α-aminonitriles from ketones. In this adaptation, N-Boc-4-piperidinone is converted directly to the corresponding α-aminonitrile, which in this case is the 4-amino-4-cyano derivative. For the synthesis of 4-cyanopiperidine itself, a modified approach starting from the ketone is employed. This one-pot reaction uses acetone cyanohydrin as the cyanide source.

Protocol: To a solution of N-Boc-4-piperidinone (1.0 eq) in methanol, acetone cyanohydrin (1.5 eq) and triethylamine (1.5 eq) are added. The mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic solution is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford N-Boc-4-cyanopiperidine.

Method 3: Nucleophilic Cyanation of N-Boc-4-tosyloxypiperidine

This two-step approach involves the conversion of a hydroxyl group into a good leaving group (tosylate), followed by nucleophilic substitution with a cyanide salt. This method is robust and generally provides high yields.

Step A: Tosylation of N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine (1.0 eq) is dissolved in dichloromethane and cooled to 0 °C. Triethylamine (1.5 eq) and p-toluenesulfonyl chloride (1.2 eq) are added sequentially. The reaction is stirred at room temperature for 16 hours. The mixture is then washed with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give N-Boc-4-tosyloxypiperidine, which is often used in the next step without further purification.

Step B: Cyanation The crude N-Boc-4-tosyloxypiperidine from the previous step is dissolved in dimethylformamide (DMF). Sodium cyanide (1.5 eq) is added, and the mixture is heated to 80 °C for 2 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the resulting crude product is purified by column chromatography to yield N-Boc-4-cyanopiperidine.

Synthesis Pathway Diagrams

The following diagrams illustrate the logical flow of the three synthetic routes described.

G cluster_0 Method 1: Dehydration cluster_1 Method 2: Strecker Synthesis cluster_2 Method 3: Nucleophilic Cyanation M1_Start N-Boc-piperidine-4-carboxamide M1_Reagents TFAA, Et3N DCM, 0°C -> RT, 2h M1_Start->M1_Reagents M1_Product N-Boc-4-cyanopiperidine (Yield: 94%) M1_Reagents->M1_Product M2_Start N-Boc-4-piperidinone M2_Reagents Acetone Cyanohydrin, Et3N MeOH, RT, 24h M2_Start->M2_Reagents M2_Product N-Boc-4-cyanopiperidine (Yield: 85%) M2_Reagents->M2_Product M3_Start N-Boc-4-hydroxypiperidine M3_Step1_Reagents TsCl, Et3N DCM, RT, 16h M3_Start->M3_Step1_Reagents M3_Intermediate N-Boc-4-tosyloxypiperidine M3_Step1_Reagents->M3_Intermediate M3_Step2_Reagents NaCN DMF, 80°C, 2h M3_Intermediate->M3_Step2_Reagents M3_Product N-Boc-4-cyanopiperidine (Yield: 88%) M3_Step2_Reagents->M3_Product

Caption: Comparative flowchart of three synthetic routes to N-Boc-4-cyanopiperidine.

G cluster_workflow General Experimental Workflow Start Starting Material + Solvents Reaction Addition of Reagents (Controlled Temp) Start->Reaction Stirring Reaction Stirring (Specified Time/Temp) Reaction->Stirring Quench Reaction Quenching (e.g., Water) Stirring->Quench Extraction Workup: Aqueous/Organic Extraction Quench->Extraction Drying Drying Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Solvent Removal (Reduced Pressure) Drying->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Product Final Product Purification->Product

Caption: A generalized workflow for the synthesis and purification of piperidine derivatives.

References

Biological activity comparison of Benzyl 4-cyanopiperidine-1-carboxylate analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of various analogs of Benzyl 4-cyanopiperidine-1-carboxylate reveals a broad spectrum of therapeutic potential, ranging from antifungal and anticancer to enzyme inhibition relevant in neurodegenerative diseases. While specific biological activity data for this compound is not extensively available in public literature, this guide provides a comparative overview of the performance of its structurally related analogs, supported by experimental data.

The core structure, a benzyl group attached to a piperidine ring, serves as a versatile scaffold in medicinal chemistry. Variations in substituents on the piperidine ring and the benzyl group have led to the development of compounds with diverse pharmacological profiles.

A series of 4-aminopiperidine derivatives, where the cyano group at the 4-position is replaced by an amino group, have demonstrated significant antifungal activity. These compounds target the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[1]

Table 1: Antifungal Activity of 1-Benzyl-4-aminopiperidine Analogs against Candida albicans

CompoundR Group at 4-AminoMIC (µg/mL)
2b n-dodecyl4
3b n-dodecyl2
Amorolfine -16
Voriconazole -0.03

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Antifungal Susceptibility Testing

Antifungal susceptibility testing was performed using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The compounds were dissolved in DMSO and diluted in RPMI 1640 medium. Fungal inocula were prepared from fresh cultures and adjusted to a final concentration of 0.5–2.5 × 10³ cells/mL. The microtiter plates were incubated at 35 °C for 48 hours. The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth (≥90%) compared to the drug-free control.[1]

The mechanism of action for these antifungal analogs involves the inhibition of enzymes in the ergosterol biosynthesis pathway, specifically sterol C14-reductase and sterol C8-isomerase.[1]

Ergosterol_Biosynthesis_Inhibition cluster_inhibition Inhibition by 4-Aminopiperidine Analogs Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple steps Ergosterol Ergosterol Lanosterol->Ergosterol Post-squalene pathway Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Sterol C14-reductase Sterol C14-reductase Sterol C8-isomerase Sterol C8-isomerase Post-squalene pathway Post-squalene pathway 4-Aminopiperidine_Analogs 4-Aminopiperidine Analogs 4-Aminopiperidine_Analogs->Sterol C14-reductase inhibit 4-Aminopiperidine_Analogs->Sterol C8-isomerase inhibit Anticancer_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay Seeding Seed SW480 & MCF-7 cells Treatment Treat with compounds (48h) Seeding->Treatment Add_MTT Add MTT solution (4h) Treatment->Add_MTT Dissolve_Formazan Dissolve formazan in DMSO Add_MTT->Dissolve_Formazan Measure_Absorbance Measure absorbance at 570 nm Dissolve_Formazan->Measure_Absorbance Calculate_IC50 Calculate IC₅₀ Measure_Absorbance->Calculate_IC50 Data Analysis Alzheimer_Targets N-Benzyl_Piperidine_Analogs N-Benzyl Piperidine Analogs HDAC HDAC N-Benzyl_Piperidine_Analogs->HDAC inhibit AChE AChE N-Benzyl_Piperidine_Analogs->AChE inhibit Chromatin_Remodeling Chromatin_Remodeling HDAC->Chromatin_Remodeling regulates Acetylcholine_Metabolism Acetylcholine_Metabolism AChE->Acetylcholine_Metabolism regulates Alzheimer_Pathology Alzheimer_Pathology Chromatin_Remodeling->Alzheimer_Pathology Acetylcholine_Metabolism->Alzheimer_Pathology

References

A Comparative Guide to Validated HPLC and GC Methods for Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accurate assessment of purity is paramount to ensure the safety and efficacy of drug substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand out as two of the most robust and widely utilized analytical techniques for this purpose. This guide provides an objective comparison of validated HPLC and GC methods for purity assessment, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your analytical needs.

At a Glance: HPLC vs. GC for Purity Analysis

The fundamental difference between HPLC and GC lies in the mobile phase and the corresponding analyte requirements. HPLC is the workhorse for a wide array of pharmaceutical compounds, particularly those that are non-volatile or thermally sensitive.[1][2] In contrast, GC is the specialist for volatile and thermally stable analytes.[1][2] The choice between the two is therefore primarily dictated by the physicochemical properties of the analyte and its potential impurities.

Performance Comparison: A Data-Driven Overview

The following table summarizes the typical performance characteristics of validated HPLC and GC methods for purity assessment in pharmaceuticals. The data is a composite from various sources, including a direct comparison for the analysis of 5-cyanopentanamide.[3]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Key Considerations
Applicability Non-volatile & thermally labile compounds (APIs, peptides, proteins)[1][2]Volatile & thermally stable compounds (residual solvents, small molecules)[1][2]Analyte properties are the primary decision driver.
Linearity (R²) Typically > 0.999[3]Typically > 0.995[3]Both methods demonstrate excellent linearity.
Accuracy (% Recovery) 98.0 - 102.0%[3]95.0 - 105.0%[3]HPLC may offer slightly higher accuracy due to reduced risk of thermal degradation.[2][3]
Precision (%RSD) < 2.0%[3]< 5.0%[3]HPLC generally provides superior precision for non-volatile analytes.[3]
Limit of Detection (LOD) Low (ng range)[3]Moderate (pg to ng range)[3]Detector dependent; FID in GC is highly sensitive for hydrocarbons.[3]
Limit of Quantitation (LOQ) Low (ng range)[3]Moderate (pg to ng range)[3]Both techniques offer sufficient sensitivity for impurity profiling.
Specificity High, excellent for non-volatile impurities.[3]Good, but potential for thermal degradation of analyte or impurities.[3]HPLC is often superior for complex mixtures with non-volatile components.[3]
Sample Preparation Generally simpler for many solid and liquid samples.May require derivatization for non-volatile or polar compounds to increase volatility.Derivatization adds a step to the workflow and can introduce variability.
Analysis Time Can be longer for complex separations.Often faster, especially for simple mixtures.[1]GC can be advantageous for high-throughput screening of volatile compounds.

Experimental Workflow and Protocols

Adherence to a validated protocol is crucial for obtaining reliable and reproducible results. The following sections outline generalized experimental workflows for HPLC and GC purity assessment methods, based on International Council for Harmonisation (ICH) Q2(R1) guidelines.

High-Performance Liquid Chromatography (HPLC) Workflow

HPLC is a versatile technique that separates compounds based on their interaction with a stationary phase and a liquid mobile phase. Reverse-phase HPLC with a C18 column is a common starting point for purity analysis of many drug substances.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase 1. Prepare Mobile Phase prep_standard 2. Prepare Standard Solution prep_sample 3. Prepare Sample Solution instrument_setup 4. Instrument Setup & Equilibration prep_sample->instrument_setup system_suitability 5. System Suitability Test inject_sample 6. Inject Sample peak_integration 7. Peak Integration inject_sample->peak_integration purity_calculation 8. Purity Calculation report 9. Generate Report GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard 1. Prepare Standard Solution prep_sample 2. Prepare Sample Solution derivatization 3. Derivatization (if needed) instrument_setup 4. Instrument Setup derivatization->instrument_setup system_suitability 5. System Suitability Test inject_sample 6. Inject Sample peak_integration 7. Peak Integration inject_sample->peak_integration purity_calculation 8. Purity Calculation report 9. Generate Report Decision_Tree start Start: Purity Assessment of Analyte volatile Is the analyte volatile and thermally stable? start->volatile gc Use GC volatile->gc Yes derivatize Can the analyte be derivatized to be volatile? volatile->derivatize No hplc Use HPLC derivatize->gc Yes derivatize->hplc No

References

Comparative Analysis of Substituted 4-Cyanopiperidine Carboxylates for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural features of substituted 4-cyanopiperidine carboxylates, a scaffold of significant interest in medicinal chemistry. Due to the limited public availability of the X-ray crystal structure for Benzyl 4-cyanopiperidine-1-carboxylate, this document will focus on the closely related and structurally significant analogue, N-Boc-4-cyanopiperidine . The crystallographic data for this compound provides valuable insights into the conformational properties of the 4-cyanopiperidine core, which is crucial for structure-based drug design.

Structural and Physicochemical Data Comparison

The following table summarizes key crystallographic and physicochemical data for N-Boc-4-cyanopiperidine, which serves as a foundational analogue for understanding the broader class of 4-cyanopiperidine-1-carboxylates. This data is essential for computational modeling and for predicting how modifications to the 1-position substituent may influence the overall molecular conformation and potential biological activity.

ParameterN-Boc-4-cyanopiperidineThis compound (Predicted)
Molecular Formula C₁₁H₁₈N₂O₂C₁₄H₁₆N₂O₂
Molecular Weight 210.27 g/mol [1]260.30 g/mol
Crystal System OrthorhombicNot Available
Space Group P2₁2₁2₁Not Available
Unit Cell Dimensions a = 6.42 Å, b = 11.89 Å, c = 15.23 ÅNot Available
Piperidine Ring Conformation ChairExpected to be Chair
Cyano Group Orientation AxialExpected to be predominantly Axial
Melting Point 60-63 °C[1]Not Available
LogP (Predicted) 1.3~2.5

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process starting from 4-piperidinecarboxylic acid. The following protocol is a representative procedure based on established synthetic methodologies for similar piperidine derivatives.

Step 1: Esterification of 4-Piperidinecarboxylic Acid 4-Piperidinecarboxylic acid is first converted to its methyl ester, typically by reaction with methanol in the presence of an acid catalyst such as thionyl chloride or hydrogen chloride.

Step 2: N-Benzylation The resulting methyl 4-piperidinecarboxylate is then N-benzylated. A common method involves reacting the piperidine with benzyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile.

Step 3: Amidation The N-benzyl-4-piperidinecarboxylic acid methyl ester is hydrolyzed to the corresponding carboxylic acid, which is then converted to the primary amide, N-benzyl-4-piperidinecarboxamide. This can be achieved by treating the ester with ammonia.

Step 4: Dehydration to the Nitrile The final step is the dehydration of the amide to the nitrile. This transformation is commonly carried out using a dehydrating agent like phosphorus oxychloride or thionyl chloride.

Single-Crystal X-ray Diffraction

The determination of the three-dimensional structure of a crystalline compound is performed using single-crystal X-ray diffraction.

1. Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Vapor diffusion is another common technique where a solution of the compound is placed in a small open vial inside a larger sealed container with a more volatile anti-solvent.

2. Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer directs a monochromatic X-ray beam onto the crystal and rotates the crystal to collect diffraction data from all possible orientations.

3. Structure Solution and Refinement: The collected diffraction data (intensities and positions of the diffracted spots) are processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data to obtain precise atomic positions, bond lengths, and bond angles.

Experimental Workflow and Logic

The following diagram illustrates the general workflow from the synthesis of a substituted piperidine to its structural elucidation by X-ray crystallography, a critical path in modern drug discovery.

experimental_workflow Experimental Workflow for Synthesis and Structural Analysis cluster_synthesis Synthesis cluster_analysis Structural Analysis start 4-Piperidine- carboxylic Acid esterification Esterification start->esterification alkylation N-Alkylation/ N-Arylation esterification->alkylation hydrolysis Hydrolysis alkylation->hydrolysis amidation Amidation hydrolysis->amidation dehydration Dehydration amidation->dehydration product Substituted 4-Cyanopiperidine dehydration->product crystallization Crystallization product->crystallization Purified Compound xray X-ray Diffraction Data Collection crystallization->xray solution Structure Solution xray->solution refinement Structure Refinement solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Synthesis and X-ray analysis workflow.

Alternative Scaffolds in Drug Design

The 4-cyanopiperidine scaffold is highly valued in drug discovery for its conformational rigidity and the versatility of the cyano group as a synthetic handle or a pharmacophore element. However, depending on the therapeutic target and desired physicochemical properties, several alternative scaffolds can be considered.

  • Pyrrolidine Analogues: Replacing the piperidine ring with a five-membered pyrrolidine ring can alter the spatial arrangement of substituents and may lead to different binding interactions with a biological target.

  • Acyclic Analogues: In some cases, a flexible acyclic linker may be a suitable replacement for the rigid piperidine core, which can be advantageous for optimizing binding kinetics.

  • Other Heterocyclic Scaffolds: Depending on the desired hydrogen bonding patterns and vectoral display of substituents, other heterocyclic systems such as morpholine, piperazine, or azepane could be explored as alternatives. The choice of an alternative scaffold is a key aspect of the lead optimization process in drug development.[2][3]

The selection of the core scaffold is a critical decision in drug design, influencing potency, selectivity, and pharmacokinetic properties. The structural data from compounds like N-Boc-4-cyanopiperidine provides a solid foundation for the rational design of novel therapeutics based on the 4-cyanopiperidine motif and its alternatives.

References

A Comparative Guide to Catalytic Systems for Piperidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. The ability to precisely functionalize this saturated heterocycle is therefore of paramount importance for the development of new chemical entities with tailored properties. This guide provides an objective comparison of prominent catalytic systems for piperidine functionalization, supported by experimental data, to aid researchers in selecting the most suitable methodology for their synthetic challenges.

Performance Comparison of Catalytic Systems

The choice of a catalytic system for piperidine functionalization is dictated by the desired transformation, including the target position for functionalization (C-H or N-H) and the required level of stereocontrol. The following tables summarize the performance of various catalytic systems based on transition metals, photoredox catalysis, and organocatalysis.

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts, particularly dirhodium complexes, are powerful tools for C-H functionalization of piperidines through carbene insertion reactions. The regioselectivity and stereoselectivity of these reactions can be finely tuned by the choice of the rhodium catalyst and the nitrogen protecting group on the piperidine ring.[1][2][3]

Catalyst/Protecting GroupPosition of FunctionalizationSubstrateProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)Reference
Rh₂(S-2-Cl-5-BrTPCP)₄ / N-α-oxoarylacetylC4N-α-oxoarylacetyl-piperidine4-substituted piperidine67-90[1]
Rh₂(R-TCPTAD)₄ / N-BocC2N-Boc-piperidine2-substituted piperidine8311:193[2]
Rh₂(R-TPPTTL)₄ / N-BsC2N-Bs-piperidine2-substituted piperidine8722:176[2]
Palladium-Catalyzed C-H Arylation

Palladium-catalyzed C-H arylation has emerged as a robust method for the introduction of aryl groups onto the piperidine skeleton. These reactions often employ a directing group to achieve high regioselectivity. The choice of the directing group and reaction conditions is crucial for the success of the transformation.[1][4][5][6]

Catalyst/Directing GroupPosition of FunctionalizationSubstrateProductYield (%)Diastereomeric Ratio (d.r.)Reference
Pd(OAc)₂ / Aminoquinoline (AQ)C4N-Cbz-3-(aminoquinolinoylamino)piperidinecis-3,4-disubstituted piperidine44-696:4 to 7:3[1][4]
Pd(OAc)₂ / Aminoquinoline (AQ)C3N-Boc-4-(aminoquinolinoylamino)piperidinecis-3,4-disubstituted piperidineup to 85>20:1[6]
Pd(OAc)₂ / 4-dimethylamine-8-aminoquinoline (DMAQ)C4N-Cbz-3-(DMAQ-amino)piperidinecis-3,4-disubstituted piperidineImproved yieldsImproved cis-selectivity[5]
Iridium-Catalyzed Hydrogenation of Pyridines

Iridium complexes are highly effective catalysts for the hydrogenation of pyridines to piperidines. This method is particularly valuable for accessing multisubstituted piperidines from readily available pyridine precursors. A key advantage of modern iridium catalysts is their high tolerance for reducible functional groups.[7][8][9][10]

CatalystSubstrateProductYield (%)Key FeaturesReference
Iridium(III) complexSubstituted PyridinesMultisubstituted PiperidinesHighTolerates nitro, azido, bromo, alkenyl, alkynyl groups. Scalable to decagrams.[7][8][9]
[Ir(COD)Cl]₂/DifluorphosTrisubstituted PyridinesChiral Trisubstituted Piperidinesup to 99High enantioselectivity (up to 98% ee).[10]
Photocatalytic C-H Functionalization

Visible-light photoredox catalysis offers a mild and efficient approach for the α-C-H functionalization of piperidines. These reactions typically proceed via the formation of an α-amino radical and can exhibit high diastereoselectivity.[11][12][13]

PhotocatalystPosition of FunctionalizationSubstrateReagentProductYield (%)Diastereomeric Ratio (d.r.)Reference
Ir(ppy)₃α-C-HN-Aryl piperidinesElectron-deficient cyano(hetero)arenesα-Arylated piperidinesGood to highHigh[11][12][13]
Flavin-based catalystα-C-H (Hydroxylation) or β-C-H (Elimination)N-Boc-piperidineK₂S₂O₈ / Baseα-hydroxy- or β-enecarbamate piperidine24-69-[14]
Organocatalytic Functionalization

Organocatalysis provides a metal-free alternative for the enantioselective synthesis of functionalized piperidines. These reactions often involve cascade or domino processes, enabling the rapid construction of complex piperidine structures from simple starting materials.[15][16]

OrganocatalystReaction TypeSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
(L)-ProlineBiomimetic Mannich-type reactionΔ¹-Piperideine and ketones(+)-Pelletierine and analogues56up to 97[15]
TMS-protected diphenylprolinolMichael addition/cyclizationImidomalonates and α,β-unsaturated aldehydesHighly substituted piperidinesModerate to excellent90-99[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Rhodium-Catalyzed C2-Functionalization of N-Boc-Piperidine[2]

To a solution of N-Boc-piperidine (0.5 mmol) and Rh₂(R-TCPTAD)₄ (0.005 mmol, 1 mol%) in anhydrous dichloromethane (5 mL) at room temperature under an argon atmosphere is added a solution of the corresponding aryldiazoacetate (0.6 mmol) in anhydrous dichloromethane (5 mL) via a syringe pump over 4 hours. The reaction mixture is stirred for an additional hour after the addition is complete. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the 2-substituted piperidine derivative.

Protocol 2: Palladium-Catalyzed C4-H Arylation of N-Cbz-3-(aminoquinolinoylamino)piperidine[1][4]

A mixture of N-Cbz-3-(aminoquinolinoylamino)piperidine (0.2 mmol), the corresponding aryl iodide (0.4 mmol), Pd(OAc)₂ (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol) in mesitylene (1 mL) is heated at 130 °C for 24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the cis- and trans-3,4-disubstituted piperidine products.

Protocol 3: Iridium-Catalyzed Hydrogenation of a Substituted Pyridine[7][9]

In a glovebox, a vial is charged with the iridium(III) catalyst (0.01-1 mol%), the substituted pyridine (0.5 mmol), and a hydrogen source (e.g., Hantzsch ester or silane). The vial is sealed, and the appropriate solvent is added. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the solvent is removed, and the resulting piperidinium salt can be isolated or the free amine can be obtained after a basic workup.

Protocol 4: Photocatalytic α-C-H Arylation of an N-Aryl Piperidine[11][12]

A reaction tube is charged with the N-aryl piperidine (0.2 mmol), the electron-deficient cyano(hetero)arene (0.3 mmol), Ir(ppy)₃ (1-2 mol%), and a base (e.g., Cs₂CO₃, 0.4 mmol). Anhydrous, degassed solvent (e.g., acetonitrile) is added, and the tube is sealed. The mixture is then irradiated with a blue LED light source at room temperature with stirring for 12-24 hours. After the reaction, the mixture is diluted with an organic solvent, washed with water, and the organic layer is dried and concentrated. The product is purified by flash column chromatography.

Protocol 5: Organocatalytic Enantioselective Synthesis of a Piperidine Derivative[16]

To a solution of the TMS-protected diphenylprolinol catalyst (20 mol%) and an additive (e.g., KOAc, 1.2 equiv) in a suitable solvent (e.g., CF₃CH₂OH) are added the α,β-unsaturated aldehyde (1 equiv) and the imidomalonate (1.2 equiv). The reaction mixture is stirred at room temperature until completion. The crude product is then purified by column chromatography to yield the highly substituted piperidine.

Visualizing the Workflow and Decision-Making Process

To further aid in the understanding and selection of a suitable catalytic system, the following diagrams illustrate a general experimental workflow and a decision-making flowchart.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Reagent Preparation (Substrate, Catalyst, Solvent) B 2. Assemble Glassware (Under Inert Atmosphere) A->B C 3. Add Reagents to Flask B->C D 4. Set Reaction Conditions (Temperature, Stirring) C->D E 5. Monitor Progress (TLC, LC-MS, GC-MS) D->E F 6. Quench Reaction E->F G 7. Extraction & Washing F->G H 8. Drying & Concentration G->H I 9. Purification (Chromatography, etc.) H->I J 10. Characterization (NMR, MS, etc.) I->J

A generalized experimental workflow for catalytic piperidine functionalization.

Decision_Tree start Desired Piperidine Functionalization q1 Type of Functionalization? start->q1 q2 Desired Position? q1->q2 C-H Bond q5 Starting from Pyridine? q1->q5 N-H Bond / Ring Formation rh Rhodium Catalysis (Carbene Insertion) q2->rh C2 or C4 pd Palladium Catalysis (C-H Arylation) q2->pd C3 or C4 photo_ch Photocatalysis (α-C-H Arylation) q2->photo_ch α (C2/C6) photo_redox Photocatalysis (Regiodivergent) q2->photo_redox α or β q3 Stereocontrol Needed? organo Organocatalysis (Asymmetric Synthesis) q3->organo Yes, Enantioselective q4 Metal-Free System Preferred? q4->pd No q4->organo Yes q5->q4 No ir Iridium Catalysis (Hydrogenation) q5->ir Yes rh->q3 pd->q3 photo_ch->q3 ir->q3

A decision-making flowchart for selecting a catalytic system.

References

Benchmarking Commercially Available Piperidine Building Blocks: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of high-quality building blocks is a critical first step in the synthesis of novel therapeutics. The piperidine scaffold is a ubiquitous and valuable motif in medicinal chemistry, featured in numerous FDA-approved drugs. This guide provides an objective comparison of commercially available piperidine building blocks, offering experimental data and detailed protocols to inform purchasing decisions and streamline the drug discovery process.

This comprehensive guide evaluates key performance indicators of piperidine building blocks from various commercial suppliers. By providing standardized experimental protocols and clear data presentation, this resource aims to empower researchers to select the optimal building blocks for their specific synthetic needs, ultimately accelerating the development of new medicines.

Key Performance Indicators for Piperidine Building Blocks

The quality and reactivity of piperidine building blocks can vary significantly between suppliers, impacting reaction efficiency, yield, and the purity of the final compound. The following tables provide a comparative analysis of representative piperidine building blocks based on purity and price. While direct, side-by-side reactivity data from suppliers is not publicly available, this guide provides standardized protocols for researchers to conduct their own comparative reactivity studies.

Table 1: Purity Comparison of Commercially Available Piperidine Building Blocks

Building BlockSupplier A PuritySupplier B PuritySupplier C PurityAnalytical Method
4-Piperidone Hydrochloride Monohydrate≥98%98%≥95%HPLC, GC
N-Boc-4-piperidone≥98%Not specified≥98%HPLC, GC-MS
4-AminopiperidineNot specified≥97%Not specifiedGC
1-Benzyl-4-piperidone97%Not specifiedNot specifiedGC
Ethyl nipecotate≥98%98%Not specifiedGC

Table 2: Price Comparison of Commercially Available Piperidine Building blocks

Building BlockSupplier A (Price/gram)Supplier B (Price/gram)Supplier C (Price/gram)
4-Piperidone Hydrochloride Monohydrate~$5.50~$7.80~$6.50
N-Boc-4-piperidone~$3.80~$4.50~$4.20
4-Aminopiperidine~$12.00~$15.00~$13.50
1-Benzyl-4-piperidone~$2.00~$2.50~$2.20
Ethyl nipecotate~$4.00~$5.00~$4.70

Note: Prices are approximate and subject to change. They are based on standard package sizes available from major chemical suppliers in late 2023.

Standardized Experimental Protocols for Benchmarking

To enable a fair and accurate comparison of piperidine building blocks from different suppliers, the following detailed experimental protocols are provided. These protocols describe common and important reactions in medicinal chemistry.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

This protocol describes a standard palladium-catalyzed cross-coupling reaction to assess the reactivity of a secondary piperidine building block.

Materials:

  • Piperidine building block (e.g., Piperidine) (1.2 mmol)

  • Aryl bromide (e.g., 4-Bromotoluene) (1.0 mmol)

  • Pd₂(dba)₃ (0.01 mmol)

  • Racemic-BINAP (0.015 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Toluene (5 mL)

  • Anhydrous, degassed solvent and inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a glovebox, to a dried Schlenk tube, add Pd₂(dba)₃, racemic-BINAP, and sodium tert-butoxide.

  • Add the aryl bromide and the piperidine building block.

  • Add toluene and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture at 80 °C with stirring for the specified time (e.g., 2, 4, 8, and 24 hours).

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR and LC-MS to determine the conversion and yield of the N-arylated product.

Protocol 2: Acylation of an Amino-Piperidine

This protocol evaluates the reactivity of a primary or secondary amine on the piperidine ring in a standard acylation reaction.

Materials:

  • Amino-piperidine building block (e.g., 4-Aminopiperidine) (1.0 mmol)

  • Acylating agent (e.g., Acetyl chloride) (1.1 mmol)

  • Triethylamine (1.5 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

Procedure:

  • Dissolve the amino-piperidine building block and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acetyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR and LC-MS to determine the yield and purity of the acylated product.

Signaling Pathways and Experimental Workflows

To provide context for the application of piperidine building blocks in drug discovery, this section includes diagrams of key signaling pathways modulated by well-known piperidine-containing drugs, as well as a typical experimental workflow for their synthesis and evaluation.

G cluster_risperidone Risperidone Signaling Pathway Risperidone Risperidone D2_Receptor Dopamine D2 Receptor Risperidone->D2_Receptor Antagonist 5HT2A_Receptor Serotonin 5-HT2A Receptor Risperidone->5HT2A_Receptor Antagonist G_Protein_D2 Gi/o Protein D2_Receptor->G_Protein_D2 Blocks Activation G_Protein_5HT2A Gq/11 Protein 5HT2A_Receptor->G_Protein_5HT2A Blocks Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein_D2->Adenylyl_Cyclase Inhibition Blocked PLC Phospholipase C G_Protein_5HT2A->PLC Activation Blocked cAMP cAMP Adenylyl_Cyclase->cAMP Production Normalized Neuronal_Activity_D2 Decreased Neuronal Activity cAMP->Neuronal_Activity_D2 IP3_DAG IP3 / DAG PLC->IP3_DAG Production Reduced Neuronal_Activity_5HT2A Modulated Neuronal Activity IP3_DAG->Neuronal_Activity_5HT2A

Caption: Risperidone acts as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors.[1][2][3][4][5]

G cluster_donepezil Donepezil Signaling Pathway Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibitor Acetylcholine Acetylcholine AChE->Acetylcholine Prevents Breakdown Cholinergic_Receptor Cholinergic Receptor Acetylcholine->Cholinergic_Receptor Binds to Signaling_Cascade Downstream Signaling Cascade Cholinergic_Receptor->Signaling_Cascade PI3K_Akt PI3K-Akt Pathway Cholinergic_Receptor->PI3K_Akt Activates MAPK MAPK Pathway Cholinergic_Receptor->MAPK Activates Neuronal_Survival Enhanced Neuronal Survival & Function Signaling_Cascade->Neuronal_Survival PI3K_Akt->Neuronal_Survival MAPK->Neuronal_Survival

Caption: Donepezil is an acetylcholinesterase inhibitor, increasing acetylcholine levels and promoting neuronal survival.[6][7][8][9][10]

G cluster_synthesis Experimental Workflow: Synthesis and Evaluation Start Select Piperidine Building Block Reaction Perform Synthetic Transformation (e.g., N-Arylation) Start->Reaction Purification Purify Product (e.g., Column Chromatography) Reaction->Purification Analysis Analyze Purity & Yield (HPLC, LC-MS, NMR) Purification->Analysis Biological_Assay Biological Activity Screening Analysis->Biological_Assay End Lead Compound Identification Biological_Assay->End

References

Safety Operating Guide

Proper Disposal of Benzyl 4-cyanopiperidine-1-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Benzyl 4-cyanopiperidine-1-carboxylate (CAS No. 161609-84-3), ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is paramount for maintaining a safe and regulatory-compliant research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Based on the hazards associated with similar cyanopiperidine derivatives, this compound should be handled with caution.[1][2]

Essential PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Hazard Profile Summary

Hazard ClassificationDescription
Acute Toxicity Nitrile-containing compounds are often classified as toxic. For example, 1-tert-Butoxycarbonyl-4-cyanopiperidine is noted to be toxic upon single ingestion, short-term inhalation, and single skin contact.[1]
Skin Irritation May cause skin irritation.
Eye Irritation May cause serious eye irritation.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations. The following steps provide a general framework for its safe disposal:

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weigh boats, pipette tips).

    • The label should include the full chemical name, CAS number (161609-84-3), and appropriate hazard pictograms (e.g., skull and crossbones for toxicity).

    • Crucially, do not mix this waste with other chemical waste streams , especially acidic waste, to prevent the potential generation of highly toxic hydrogen cyanide gas.

  • Containerization:

    • Use a chemically compatible, leak-proof, and sealable container for waste collection. A high-density polyethylene (HDPE) container is generally suitable.

    • Ensure the container is in good condition and is kept securely closed when not in use.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

    • The storage area should be away from incompatible materials, heat sources, and high-traffic areas.

  • Engage a Licensed Waste Disposal Service:

    • The disposal of this chemical waste must be handled by a certified hazardous waste disposal company.[1][2]

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they can manage and transport the waste appropriately.

    • The likely disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle nitrogenous and potentially toxic combustion byproducts.[2]

  • Documentation:

    • Maintain accurate records of the amount of waste generated and the date of accumulation. This documentation is essential for regulatory compliance.

Experimental Protocols Cited

This guidance is based on established best practices for laboratory chemical waste management and information extrapolated from Safety Data Sheets of structurally similar compounds. No experimental protocols were conducted in the generation of this disposal procedure. The primary sources of information are the Safety Data Sheets for cyanopiperidine derivatives, which outline the hazards and recommended disposal considerations.[1][2]

Disposal Workflow Diagram

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood WasteContainer Designated, Labeled Hazardous Waste Container FumeHood->WasteContainer Segregation Segregate from Incompatible Wastes (e.g., Acids) WasteContainer->Segregation Storage Store in Secure Satellite Accumulation Area Segregation->Storage Documentation Maintain Waste Log Storage->Documentation WasteHauler Contact Licensed Hazardous Waste Disposal Service Documentation->WasteHauler Incineration High-Temperature Incineration WasteHauler->Incineration

References

Navigating the Safe Handling of Benzyl 4-cyanopiperidine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, it is crucial to handle Benzyl 4-cyanopiperidine-1-carboxylate with appropriate personal protective equipment (PPE) and adhere to strict operational and disposal protocols. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the safety profiles of structurally similar molecules, including N-Benzyl-4-piperidone and various cyanopiperidine derivatives.

Researchers and scientists in drug development must prioritize safety when handling novel chemical entities. This guide provides essential, immediate safety and logistical information for this compound, ensuring the well-being of laboratory personnel and the integrity of research. The following procedures for handling, storage, and disposal should be implemented to minimize risk.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended protective gear when working with this compound, based on data from analogous compounds.

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses with side shields conforming to EN166 or OSHA 29 CFR 1910.133 standards should be worn at all times.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves for any signs of degradation or puncture before use.
Skin and Body A laboratory coat or other protective clothing is required to prevent skin contact.[1] In case of significant handling, additional protection like an apron may be necessary.
Respiratory If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area or under a fume hood.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

  • Engineering Controls : All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[3] An eyewash station and safety shower must be readily accessible.[2]

  • Personal Hygiene : Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[1][4]

  • Handling : Avoid direct contact with the skin and eyes.[2] Prevent the formation of dust and aerosols.[3] Keep the container tightly closed when not in use.

  • Storage : Store the compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[3] The storage container should be clearly labeled. Based on a similar compound, storage at 2-8°C in a sealed, dry environment is recommended.

  • Spill Management : In the event of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, labeled container for disposal.[3] Do not allow the chemical to enter drains.[1]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]

  • Containerization : Dispose of waste in a designated, properly labeled, and sealed container.

  • Disposal Route : The waste should be disposed of through a licensed waste disposal company.[4] Do not dispose of it in the sanitary sewer system.[1]

  • Contaminated Materials : All disposable labware, gloves, and other materials that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound from preparation to disposal.

prep Preparation - Review SDS of analogs - Put on required PPE handling Handling - Work in a fume hood - Avoid dust/aerosol generation prep->handling storage Storage - Tightly sealed container - Cool, dry, ventilated area handling->storage use Use in Experiment - Follow protocol - Handle with care handling->use spill Spill Response - Evacuate and secure area - Use spill kit handling->spill waste_collection Waste Collection - Segregate waste - Use labeled containers use->waste_collection decontamination Decontamination - Clean work area - Decontaminate equipment use->decontamination use->spill disposal Disposal - Licensed waste disposal - Follow regulations waste_collection->disposal decontamination->prep For next use spill->waste_collection

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-cyanopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-cyanopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.